molecular formula C8H6N2O3 B1601239 5-hydroxy-1H-indazole-3-carboxylic acid CAS No. 885518-94-5

5-hydroxy-1H-indazole-3-carboxylic acid

Katalognummer: B1601239
CAS-Nummer: 885518-94-5
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: FAWRWXHECPLDFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-1H-indazole-3-carboxylic acid (CAS 885518-94-5) is a high-value indazole derivative serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features a carboxylic acid group and a hydroxyl group on its fused benzene-pyrazole ring system, making it an ideal precursor for synthesizing novel metal coordination complexes and Schiff base analogues. Scientific studies highlight its significant research value in pharmacology. As a ligand, it forms mononuclear coordination compounds with divalent metal ions (e.g., Co, Ni, Zn); these complexes have demonstrated promising anti-cancer properties in vitro and function as potent anti-inflammatory agents by significantly reducing the production of nitric oxide (NO), a key mediator in the inflammatory process . Furthermore, structural analogues based on the indazole scaffold exhibit potent inhibitory activity against alpha-glucosidase and alpha-amylase enzymes, positioning them as attractive leads for the development of new anti-diabetic therapeutics . The indazole core is a privileged structure in pharmacology, found in several approved drugs and known for its broad biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects . This product is intended for research purposes by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-hydroxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-4-1-2-6-5(3-4)7(8(12)13)10-9-6/h1-3,11H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWRWXHECPLDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487376
Record name 5-hydroxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-94-5
Record name 5-hydroxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The indazole scaffold is a privileged structure in medicinal chemistry, and the title compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2] This document offers a scientifically robust, two-step synthetic pathway, beginning from a commercially available starting material.

Introduction: The Significance of the Indazole Moiety

Indazoles, as bioisosteres of indoles, have garnered increasing attention from medicinal chemists due to their diverse biological activities, which include anti-inflammatory, anti-tumor, and 5-HT3 receptor antagonist properties.[2] The functionalization of the indazole core, particularly at the 3 and 5-positions, allows for the fine-tuning of a compound's pharmacological profile. 5-hydroxy-1H-indazole-3-carboxylic acid is a key intermediate that incorporates a handle for further chemical modification at the 3-position (the carboxylic acid) and a phenolic hydroxyl group at the 5-position, which can modulate solubility, metabolic stability, and receptor interactions.

Direct hydroxylation of the indazole core is often challenging, with literature suggesting that such methods are not well-established.[3] Therefore, a more strategic approach involves the synthesis of a stable precursor, 5-methoxy-1H-indazole-3-carboxylic acid, followed by a selective demethylation to yield the desired 5-hydroxy product. This guide will detail a reliable and reproducible methodology for both of these critical steps.

Overall Synthetic Strategy

The synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid is most effectively achieved through a two-step sequence starting from 2-amino-5-methoxybenzoic acid. The first step involves the formation of the indazole ring system via a diazotization and cyclization reaction. The resulting 5-methoxy-1H-indazole-3-carboxylic acid is then subjected to demethylation to afford the final product.

Synthetic_Pathway 2-amino-5-methoxybenzoic_acid 2-Amino-5-methoxybenzoic Acid diazonium_salt In situ Diazonium Salt 2-amino-5-methoxybenzoic_acid->diazonium_salt 1. NaNO2, HCl 2. Reduction/Cyclization 5-methoxy-1H-indazole-3-carboxylic_acid 5-Methoxy-1H-indazole-3-carboxylic Acid diazonium_salt->5-methoxy-1H-indazole-3-carboxylic_acid 5-hydroxy-1H-indazole-3-carboxylic_acid 5-Hydroxy-1H-indazole-3-carboxylic Acid 5-methoxy-1H-indazole-3-carboxylic_acid->5-hydroxy-1H-indazole-3-carboxylic_acid BBr3, DCM

Caption: Overall synthetic route to 5-hydroxy-1H-indazole-3-carboxylic acid.

PART 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxylic Acid

The formation of the indazole ring from an anthranilic acid derivative is a classic and reliable method in heterocyclic chemistry.[4] This process involves the in-situ formation of a diazonium salt from the primary aromatic amine, which then undergoes a reductive cyclization to form the pyrazole ring fused to the benzene ring.

Mechanistic Considerations

The reaction proceeds via the diazotization of the amino group of 2-amino-5-methoxybenzoic acid with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[5] The resulting diazonium salt is then typically reduced, leading to an intermediate that cyclizes to form the stable indazole ring system.

Indazole_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start_material Dissolve 2-amino-5-methoxybenzoic acid in aq. HCl cooling Cool to 0-5 °C start_material->cooling add_nitrite Slowly add aq. NaNO2 solution stir Stir at 0-5 °C to form diazonium salt add_nitrite->stir reduction_cyclization Add reducing agent (e.g., Na2SO3) and warm stir->reduction_cyclization acidify Acidify the reaction mixture precipitate Collect precipitate by filtration acidify->precipitate wash_dry Wash with cold water and dry precipitate->wash_dry

Caption: Experimental workflow for the synthesis of the 5-methoxy precursor.

Detailed Experimental Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-methoxybenzoic acid (1 equivalent) in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred suspension. Ensure the temperature does not rise above 5 °C. Stir the mixture for 30 minutes at this temperature after the addition is complete.

  • Reduction and Cyclization: In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite, in water. Slowly add the cold diazonium salt solution to the reducing agent solution. The temperature may be allowed to rise to room temperature. Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. The product, 5-methoxy-1H-indazole-3-carboxylic acid, will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Expected Characterization Data for 5-Methoxy-1H-indazole-3-carboxylic Acid
PropertyValue
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol [6]
Appearance Light brown to yellow solid[2]
CAS Number 90417-53-1[6][7]

Note: Specific spectral data should be acquired and compared with literature values for confirmation.

PART 2: Demethylation to 5-Hydroxy-1H-indazole-3-carboxylic Acid

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, and boron tribromide (BBr₃) is a highly effective and widely used reagent for this purpose.[8] It is a strong Lewis acid that readily coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.

Mechanistic Insights

The reaction is initiated by the attack of the lone pair of the ether oxygen on the electron-deficient boron atom of BBr₃. This forms a borate complex, which weakens the methyl C-O bond. A bromide ion then acts as a nucleophile, attacking the methyl group in an Sₙ2 fashion to produce methyl bromide and a dibromoborinate intermediate. Subsequent work-up with water hydrolyzes the boron-oxygen bond to yield the final phenolic product.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (2-3 equivalents) in DCM dropwise via a syringe. A color change is typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-12 hours. The progress of the reaction should be monitored by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding methanol at 0 °C to decompose the excess BBr₃. Afterwards, add water to hydrolyze the borate esters.

  • Work-up and Isolation: The product can be isolated by extraction. Adjust the pH of the aqueous layer if necessary and extract with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-hydroxy-1H-indazole-3-carboxylic acid.

A similar procedure for the demethylation of 5-methoxy-1H-indazole-3-carbaldehyde to 5-hydroxy-1H-indazole-3-carbaldehyde using boron tribromide in dichloromethane at ambient temperature for 3 hours has been reported with a 95% yield, supporting the feasibility of this approach.[9]

Safety and Handling

  • Boron Tribromide (BBr₃): BBr₃ is a toxic, corrosive, and moisture-sensitive reagent. It reacts violently with water and protic solvents. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and should be handled with care.

Conclusion

The two-step synthetic route presented in this guide, commencing with the formation of 5-methoxy-1H-indazole-3-carboxylic acid followed by its demethylation, represents a robust and reliable method for obtaining 5-hydroxy-1H-indazole-3-carboxylic acid. The protocols are based on well-established chemical principles and are amenable to scale-up for applications in drug discovery and development. Careful execution of the experimental procedures and adherence to safety precautions are paramount for the successful synthesis of this valuable heterocyclic intermediate.

References

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO - The University of New Orleans. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • 5-methoxy-1H-indazole-3-carboxylic acid. PubChem. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

  • 5-Methoxy-1H-indazole-3-carboxylic acid. Lead Sciences. [Link]

  • demethylation of aryl methyl ethers by. (PDF) [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PMC - NIH. [Link]

  • 5-methoxycarbonyl-1H-indazole-3-carboxylic acid, min 97%, 10 grams. CP Lab Safety. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Indazole-3-carboxylic acid. PubChem. [Link]

  • Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines. PMC. [Link]

  • (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. [Link]

  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). University of Liverpool. [Link]

Sources

5-hydroxy-1H-indazole-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-hydroxy-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

5-hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and pharmacology. As a functionalized derivative of the indazole scaffold, it serves as a versatile building block for the synthesis of complex pharmaceutical agents.[1] The indazole core is a privileged structure in drug discovery, appearing in compounds developed for oncology, inflammation, and neurology.[1][2]

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-hydroxy-1H-indazole-3-carboxylic acid. It further explores its critical role as a key metabolite of synthetic cannabinoids and as a foundational scaffold for developing novel therapeutics, such as Calcium-Release Activated Calcium (CRAC) channel blockers.[3][4] The insights herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their work.

Core Physicochemical Properties

The chemical identity and characteristics of 5-hydroxy-1H-indazole-3-carboxylic acid (CAS No. 885518-94-5) are defined by its bicyclic aromatic indazole core, substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[5] These functional groups dictate its solubility, acidity, and reactivity, making it a polar molecule capable of acting as both a hydrogen bond donor and acceptor.

The presence of the carboxylic acid group confers acidic properties, while the phenolic hydroxyl group and the pyrazolic N-H proton contribute to its overall chemical profile. These features are pivotal for its interaction with biological targets and for its utility as a synthetic intermediate.

Table 1: Chemical Properties and Identifiers

PropertyValueSource
CAS Number 885518-94-5[5][6]
Molecular Formula C₈H₆N₂O₃[5][6]
Molecular Weight 178.15 g/mol [5]
pKa (Predicted) 3.11 ± 0.30[6]
Boiling Point (Predicted) 541.2 ± 30.0 °C[6]
Density (Predicted) 1.679 ± 0.06 g/cm³[6]
IUPAC Name 5-hydroxy-1H-indazole-3-carboxylic acid[5]

Note: Physical properties such as pKa, boiling point, and density are computationally predicted and should be considered estimates.

Synthesis Strategies and Methodologies

Direct hydroxylation of the indazole core at the 5-position is often challenging.[3] Therefore, a more common and reliable synthetic strategy involves the demethylation of an accessible methoxy-substituted precursor. This approach leverages the relative ease of synthesizing 5-methoxy-1H-indazole-3-carboxylic acid, followed by a robust deprotection step.

The use of boron tribromide (BBr₃) in a suitable solvent like dichloromethane (DCM) is a standard and highly effective method for cleaving aryl methyl ethers without affecting other sensitive functional groups on the indazole ring.[7] This choice is predicated on the Lewis acidity of BBr₃, which coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to cleave the methyl C-O bond.

Experimental Protocol: Demethylation of 5-methoxy-1H-indazole-3-carboxylic acid

This protocol describes a representative procedure for the synthesis of the title compound, adapted from analogous demethylation reactions.[7]

Step 1: Reaction Setup

  • Dissolve 1 equivalent of 5-methoxy-1H-indazole-3-carboxylic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

Step 2: Addition of Reagent

  • Slowly add a solution of boron tribromide (BBr₃) (typically 1.5-2.0 equivalents) in DCM to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction.

Step 3: Reaction Progression

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to ambient temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

Step 4: Quenching and Work-up

  • Upon completion, carefully and slowly quench the reaction by adding methanol, followed by water. This will decompose any excess BBr₃.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product remains in solution, perform a liquid-liquid extraction. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Purification

  • Remove the solvent under reduced pressure.

  • Purify the crude solid product by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography to yield pure 5-hydroxy-1H-indazole-3-carboxylic acid.

G cluster_workflow Synthetic Workflow: Demethylation start 5-methoxy-1H-indazole-3-carboxylic acid in anhydrous DCM reagent Add BBr3 at 0°C start->reagent reaction Stir at room temperature (2-4 hours) reagent->reaction quench Quench with MeOH/H2O reaction->quench purify Purification (Filtration/Extraction & Recrystallization) quench->purify end_product 5-hydroxy-1H-indazole-3-carboxylic acid purify->end_product

Caption: Key steps for the synthesis via demethylation.

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a highly adaptable scaffold for building compound libraries in drug discovery programs.

  • Carboxylic Acid (C3-Position): This is the most versatile functional group for derivatization. It readily undergoes standard coupling reactions to form amides, a critical linkage in many biologically active molecules, including CRAC channel blockers.[4] It can also be converted to esters or reduced to the corresponding alcohol for further functionalization.[8]

  • Indazole Nitrogen (N1-Position): The N-H proton of the pyrazole ring can be deprotonated and subsequently alkylated or acylated. This site is often modified to explore structure-activity relationships (SAR) and to modulate pharmacokinetic properties.[4]

  • Phenolic Hydroxyl (C5-Position): The hydroxyl group offers another point for diversification. It can be converted into ethers or esters to alter the compound's polarity, metabolic stability, and target-binding interactions.

Sources

In-Depth Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-1H-indazole-3-carboxylic acid is a crucial heterocyclic compound that serves as a significant building block in the synthesis of pharmacologically active molecules. The indazole core is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. Given its importance in medicinal chemistry and drug development, the unambiguous structural characterization of 5-hydroxy-1H-indazole-3-carboxylic acid and its derivatives is paramount. This guide provides a comprehensive overview of the spectroscopic techniques employed for its analysis, offering insights into the principles, experimental protocols, and data interpretation necessary for its complete structural elucidation.

Molecular Structure and Key Features

Understanding the molecular structure of 5-hydroxy-1H-indazole-3-carboxylic acid is the foundation for interpreting its spectroscopic data. The molecule consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The key functional groups that will be the focus of our spectroscopic analysis are the hydroxyl (-OH) group at position 5, the carboxylic acid (-COOH) group at position 3, and the N-H group of the indazole ring. The presence of these groups, along with the aromatic system, gives the molecule distinct spectroscopic signatures.

Caption: Molecular structure of 5-hydroxy-1H-indazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-hydroxy-1H-indazole-3-carboxylic acid, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Expected Chemical Shifts and Multiplicities:

ProtonExpected Chemical Shift (ppm)MultiplicityRationale
N-H> 10Broad SingletThe N-H proton of the indazole ring is acidic and its chemical shift is highly dependent on solvent and concentration. It often appears as a broad signal.
COOH10 - 13Broad SingletThe carboxylic acid proton is highly deshielded and its signal is typically broad due to hydrogen bonding and exchange.
OH9 - 10SingletThe phenolic hydroxyl proton is also acidic and its chemical shift can vary.
Aromatic Protons (H4, H6, H7)6.8 - 7.8Doublet, Doublet of DoubletsThe protons on the benzene ring will appear in the aromatic region, with their specific shifts and coupling patterns determined by the electronic effects of the hydroxyl and indazole ring substituents.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-hydroxy-1H-indazole-3-carboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected Chemical Shifts:

CarbonExpected Chemical Shift (ppm)Rationale
C=O (Carboxylic Acid)160 - 180The carbonyl carbon of the carboxylic acid is highly deshielded.
Aromatic and Indazole Carbons100 - 155The carbon atoms of the fused ring system resonate in this region. The specific shifts are influenced by the substituents.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024 or more scans are typically required.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

Expected Molecular Ion and Fragmentation

The molecular formula for 5-hydroxy-1H-indazole-3-carboxylic acid is C₈H₆N₂O₃, with a molecular weight of 178.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178.

Key Fragmentation Pathways:

  • Loss of H₂O: A peak at m/z 160 could arise from the loss of a water molecule from the molecular ion, likely involving the hydroxyl and carboxylic acid groups.

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a peak at m/z 134.

  • Loss of COOH: A peak corresponding to the loss of the entire carboxylic acid group (45 Da) would appear at m/z 133.

MS_Fragmentation M [C₈H₆N₂O₃]⁺˙ m/z = 178 M_H2O [M - H₂O]⁺˙ m/z = 160 M->M_H2O - H₂O M_COOH [M - COOH]⁺ m/z = 133 M->M_COOH - •COOH M_CO2 [M - CO₂]⁺˙ m/z = 134 M->M_CO2 - CO₂

An In-depth Technical Guide to the Biological Activity of 5-hydroxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Metabolite-Centric Exploration of a Novel Cannabinoid Scaffold

Authored by: A Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds. Recently, this heterocyclic system has gained notoriety as the foundational structure for a large class of synthetic cannabinoid receptor agonists (SCRAs). The metabolism of these SCRAs is of critical importance for understanding their full pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the biological activity of 5-hydroxy-1H-indazole-3-carboxylic acid, a putative key metabolite of several indazole-type synthetic cannabinoids. While direct experimental data on this specific molecule is nascent, this guide synthesizes the current understanding of indazole SCRA metabolism and cannabinoid receptor pharmacology to build a robust framework for its investigation. We will delve into the metabolic context of its formation, its presumed biological targets and mechanism of action, and provide detailed, field-proven experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in the fields of drug metabolism, toxicology, and cannabinoid research.

Introduction: The Rise of Indazole-Based Synthetic Cannabinoids and Their Metabolites

The indazole ring, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold that has been incorporated into a wide array of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and serotonin receptor antagonists.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions has made it a favored bioisostere for other bicyclic systems like indole.

In the past decade, the indazole-3-carboxamide scaffold has emerged as a dominant structural class among synthetic cannabinoid receptor agonists (SCRAs), which are clandestinely synthesized to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the principal active constituent of cannabis.[3][4] These synthetic compounds often exhibit significantly higher potency and efficacy at the cannabinoid type 1 (CB1) receptor compared to Δ⁹-THC, leading to severe and sometimes fatal toxicological outcomes.[3]

The in vivo activity of these SCRAs is not solely dictated by the parent compound but also by its metabolic products. Phase I metabolism, primarily mediated by cytochrome P450 enzymes in the liver, introduces polar functional groups to facilitate excretion. A common metabolic pathway for indazole-containing SCRAs is the hydroxylation of the indazole core.[3][5] This leads to the formation of metabolites such as 5-hydroxy-1H-indazole-3-carboxylic acid, which may retain significant biological activity. Understanding the pharmacology of these metabolites is crucial for a complete toxicological assessment and for the development of effective diagnostic and therapeutic strategies.

Metabolic Genesis of 5-hydroxy-1H-indazole-3-carboxylic acid

The formation of 5-hydroxy-1H-indazole-3-carboxylic acid is a logical consequence of the established metabolic pathways for indazole-3-carboxamide SCRAs. The metabolic process can be conceptualized in a two-step sequence:

  • Amide/Ester Hydrolysis: The carboxamide or ester linkage at the 3-position of the indazole ring is susceptible to hydrolysis by various esterases and amidases, yielding the corresponding carboxylic acid.

  • Aromatic Hydroxylation: The indazole ring itself is a substrate for oxidative metabolism by cytochrome P450 enzymes, with the 5-position being a potential site for hydroxylation.

The following workflow diagram illustrates the proposed metabolic pathway leading to the formation of 5-hydroxy-1H-indazole-3-carboxylic acid from a generic indazole-3-carboxamide SCRA.

Metabolic Pathway Parent_SCRA Indazole-3-Carboxamide SCRA Carboxylic_Acid_Metabolite 1H-Indazole-3-Carboxylic Acid Metabolite Parent_SCRA->Carboxylic_Acid_Metabolite Amidase/ Esterase Hydrolysis Hydroxylated_Metabolite 5-hydroxy-1H-indazole-3-carboxylic acid Carboxylic_Acid_Metabolite->Hydroxylated_Metabolite CYP450 Hydroxylation CB1 Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand 5-hydroxy-1H-indazole-3-carboxylic acid (Agonist) Ligand->CB1 ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response

Caption: Simplified CB1 receptor signaling cascade upon agonist binding.

Experimental Protocols for Biological Characterization

To definitively determine the biological activity of 5-hydroxy-1H-indazole-3-carboxylic acid, a series of in vitro experiments are required. The following protocols provide a robust framework for this characterization.

In Vitro Metabolism Using Human Liver Microsomes

This assay is designed to confirm that 5-hydroxy-1H-indazole-3-carboxylic acid is indeed a metabolite of a parent SCRA.

Objective: To identify the metabolites of a selected indazole-3-carboxamide SCRA following incubation with human liver microsomes (HLMs).

Materials:

  • Parent SCRA

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, the parent SCRA (at a final concentration of 1-10 µM), and HLMs (at a final concentration of 0.5-1 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer to identify and semi-quantify the parent compound and its metabolites, including the targeted 5-hydroxy-1H-indazole-3-carboxylic acid. [5][6]

Cannabinoid Receptor Binding Assay

This assay determines the affinity of 5-hydroxy-1H-indazole-3-carboxylic acid for the CB1 and CB2 receptors.

Objective: To determine the binding affinity (Ki) of the test compound for human CB1 and CB2 receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP55,940)

  • 5-hydroxy-1H-indazole-3-carboxylic acid (test compound)

  • Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN 55,212-2)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with a range of concentrations of the test compound.

  • Incubation: Add the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound to the wells. Incubate at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation. [7][8]

Cannabinoid Receptor Functional Assay (cAMP Accumulation Assay)

This assay determines the functional activity (efficacy) of 5-hydroxy-1H-indazole-3-carboxylic acid at the CB1 and CB2 receptors.

Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at the CB1 and CB2 receptors by measuring its effect on forskolin-stimulated cAMP accumulation.

Materials:

  • Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells)

  • Forskolin

  • 5-hydroxy-1H-indazole-3-carboxylic acid (test compound)

  • Known CB1/CB2 agonist (positive control)

  • Known CB1/CB2 antagonist (for antagonist mode testing)

  • Cell culture medium

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Plating: Plate the CB1 or CB2 expressing cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (and antagonist if testing for antagonism) for a short period (e.g., 15-30 minutes).

  • Stimulation: Stimulate the cells with forskolin (to increase intracellular cAMP levels) in the continued presence of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration.

    • Agonist activity: A dose-dependent decrease in forskolin-stimulated cAMP levels.

    • Antagonist activity: A reversal of the inhibitory effect of a known agonist.

    • Inverse agonist activity: A dose-dependent increase in cAMP levels above the basal level. [3]

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole-based SCRAs is highly sensitive to structural modifications. While specific SAR data for 5-hydroxy-1H-indazole-3-carboxylic acid is not available, we can extrapolate from related compounds:

  • Indazole vs. Indole Core: The indazole core generally confers higher potency at cannabinoid receptors compared to the indole core. [9]* Substitution at the 5-position: Halogenation at the 5-position of the indazole ring has been shown to modulate potency, with fluorine often increasing CB1 receptor activity. [10]The introduction of a polar hydroxyl group at this position is likely to have a significant impact on receptor binding and efficacy, potentially altering the binding mode and interaction with key amino acid residues in the receptor binding pocket. The increased polarity may also affect the pharmacokinetic properties of the molecule.

Data Presentation

The following table provides a template for summarizing the expected data from the described experimental protocols.

ParameterCB1 ReceptorCB2 Receptor
Binding Affinity (Ki) To be determinedTo be determined
Functional Activity Agonist/Antagonist/Inverse AgonistAgonist/Antagonist/Inverse Agonist
Efficacy (Emax) To be determinedTo be determined
Potency (EC₅₀/IC₅₀) To be determinedTo be determined

Conclusion and Future Directions

5-hydroxy-1H-indazole-3-carboxylic acid is a molecule of significant interest due to its high probability of being a biologically active metabolite of numerous indazole-based synthetic cannabinoids. Based on the pharmacology of its parent compounds, it is strongly hypothesized to act as a ligand for the CB1 and CB2 receptors. However, direct experimental validation is currently lacking.

The experimental protocols detailed in this guide provide a clear and robust pathway for the comprehensive biological characterization of this compound. Future research should focus on:

  • Synthesis and Purification: The chemical synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid to obtain a pure standard for biological testing.

  • In Vitro Characterization: The systematic evaluation of its binding affinity and functional activity at CB1 and CB2 receptors using the protocols outlined herein.

  • In Vivo Studies: Following in vitro characterization, in vivo studies in animal models would be necessary to understand its pharmacokinetic profile, cannabimimetic effects, and overall toxicological impact.

By elucidating the biological activity of 5-hydroxy-1H-indazole-3-carboxylic acid, the scientific community can gain a more complete understanding of the pharmacology and toxicology of indazole-based synthetic cannabinoids, ultimately aiding in the development of better diagnostic tools and therapeutic interventions.

References

  • Pianovich, N. A. (2022). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans. [Link]

  • Yeter, O., & Boz, E. (2020). Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry. Forensic Toxicology, 38(2), 434-445. [Link]

  • Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., & van Nuijs, A. L. (2018). In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry. Forensic Science International, 290, 239-248. [Link]

  • Appendino, G., & Chianese, G. (2023). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. In Cannabinoids (pp. 139-146). Humana, New York, NY. [Link]

  • Oddi, S., & Maccarrone, M. (2014). Assay of CB1 Receptor Binding. In Bio-protocol (Vol. 4, No. 17, p. e1228). [Link]

  • Cerecetto, H., Gerpe, A., González, M., Arán, V. J., & de Ocáriz, C. O. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869-878. [Link]

  • Abadi, A. H., Eissa, A. A., & Hassan, G. S. (2003). Synthesis of novel 1, 3, 4-trisubstituted pyrazole derivatives and their evaluation as anticonvulsant and anti-inflammatory agents. Bioorganic & medicinal chemistry, 11(16), 3563-3571.
  • Kevin, R. C., Mirlohi, S., & McGregor, I. S. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, 1-33. [Link]

  • Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay. Retrieved January 22, 2026, from [Link]

  • Celtarys Research. (2025, October 7). Cannabinoid Receptor Binding and Assay Tools. [Link]

  • Sparkes, E., Boyd, R., Chen, Y., Russell, J., & Krotulski, A. J. (2024). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Drug Testing and Analysis. [Link]

  • Li, J., Liu, C., Li, T., & Hua, Z. (2021). UPLC-HR-MS/MS-based determination study on the metabolism of four synthetic cannabinoids ADB-FUBICA, AB-FUBICA, AB-BICA and ADB-BICA, by human liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 194, 113794. [Link]

  • Temple University. (n.d.). Metabolite profiling of synthetic cannabinoids and identification in human blood via human liver microsome incub. [Link]

  • Cayman Chemical. (2025, April 7). Metabolic Profiling of the Semi-synthetic Cannabinoids Using Human Liver Microsomes and LC/MS [Video]. YouTube. [Link]

  • Janardhanan, J., Varghese, S., & Krishnan, A. (2019). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ChemistrySelect, 4(27), 8031-8035. [Link]

  • Hess, C., Schoeder, C. T., Pillaiyar, T., Madea, B., & Müller, C. E. (2018). Pharmacological evaluation of new constituents of “Spice”: synthetic cannabinoids based on indole, indazole, benzimidazole and carbazole scaffolds. Forensic toxicology, 36(2), 385-403. [Link]

  • Cannaert, A., Sparkes, E., Pike, E., Sande, M. V., & Stove, C. (2018). Structures of the indazole-3-carboxamide synthetic cannabinoids... Frontiers in chemistry, 6, 394. [Link]

  • Maccioni, E., Alcaro, S., Cirilli, R., Vigo, S., & Fossa, P. (2007). Synthesis, docking studies and anti-inflammatory activity of 4, 5, 6, 7-tetrahydro-2H-indazole derivatives. Bioorganic & medicinal chemistry, 15(10), 3373-3382. [Link]

  • Noble, C., G-S., E., & K-L., J. (2018). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 6, 394. [Link]

  • Huffman, J. W., Zengin, G., Wu, M. J., Lu, J., Hynd, G., Bushell, K., ... & Martin, B. R. (2005). Structure–activity relationships for 1-alkyl-3-(1-naphthoyl) indoles at the cannabinoid CB1 and CB2 receptors: steric and electronic effects of 4-and 6-substituents. Bioorganic & medicinal chemistry, 13(1), 89-112.
  • Banister, S. D., Moir, M., Stuart, J., Kevin, R. C., Wood, K. E., Longworth, M., ... & Connor, M. (2015). Pharmacology of indole and indazole synthetic cannabinoid designer drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS chemical neuroscience, 6(9), 1546-1559. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 5-hydroxy-1H-indazole-3-carboxylic acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the mechanistic insights into compounds derived from the 5-hydroxy-1H-indazole-3-carboxylic acid scaffold. While this foundational molecule primarily serves as a versatile starting material in medicinal chemistry, its derivatives have been identified as potent modulators of various key biological targets.[1][2][3] This document will explore the mechanisms of action of these derivatives, offering valuable information for researchers, scientists, and professionals in drug development.

Introduction: The Privileged 1H-Indazole-3-Carboxylic Acid Scaffold

The 1H-indazole-3-carboxylic acid framework is recognized as a "privileged scaffold" in drug discovery.[4][5] Its unique structural and electronic properties make it an ideal building block for developing selective and potent inhibitors of various enzymes and receptors.[2][3] The 5-hydroxy-1H-indazole-3-carboxylic acid variant, in particular, offers a strategic point for further chemical modifications, enabling the synthesis of diverse compound libraries for screening and optimization.[6] This guide delves into the specific mechanisms by which derivatives of this scaffold exert their biological effects, focusing on their roles in inflammation, immune modulation, and oncology.

Chapter 1: Dual Inhibition of Pro-inflammatory Enzymes: mPGES-1 and 5-Lipoxygenase

Derivatives of the indazole scaffold, specifically benzo[g]indol-3-carboxylates, have emerged as potent dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO).[7][8] This dual inhibition is a promising strategy for developing novel anti-inflammatory drugs with a superior safety profile compared to traditional NSAIDs.[8]

Mechanism of Action:

These compounds selectively suppress the formation of pro-inflammatory prostaglandin E2 (PGE2) and leukotrienes.[7][8] By targeting both the cyclooxygenase (COX) and lipoxygenase pathways downstream, these inhibitors can effectively reduce inflammation with potentially fewer side effects. For instance, the compound ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate has demonstrated potent inhibition of human mPGES-1 in both cell-free and intact cell assays.[7][8]

Signaling Pathway:

Inflammatory_Pathway AA Arachidonic Acid COX COX-1/2 AA->COX FiveLO 5-LO AA->FiveLO PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (Inflammation) mPGES1->PGE2 LTs Leukotrienes (Inflammation) FiveLO->LTs Inhibitor Indazole-derived Inhibitor Inhibitor->mPGES1 Inhibits Inhibitor->FiveLO Inhibits

Caption: Inhibition of mPGES-1 and 5-LO by indazole derivatives.

Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay

  • Preparation of Microsomes: Isolate microsomes from mPGES-1-expressing cells (e.g., A549 cells) through differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation, glutathione (GSH) as a cofactor, and the test compound (indazole derivative) at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 minute).

  • Termination and Analysis: Stop the reaction by adding a stop solution (e.g., a solution of ferric chloride). Quantify the amount of PGE2 produced using a suitable method, such as an enzyme immunoassay (EIA).

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chapter 2: Blockade of Calcium-Release Activated Calcium (CRAC) Channels

Indazole-3-carboxamide derivatives have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels.[9] These channels are crucial for calcium signaling in immune cells, and their inhibition represents a therapeutic strategy for autoimmune diseases and allergic reactions.[9]

Mechanism of Action:

These derivatives physically obstruct the CRAC channel, preventing the influx of extracellular calcium into the cell.[9] This disruption of calcium signaling inhibits the activation of immune cells, such as mast cells, thereby preventing the release of pro-inflammatory mediators.[9] Structure-activity relationship studies have revealed that the specific regiochemistry of the 3-carboxamide group is critical for this inhibitory activity.[9]

Signaling Pathway:

CRAC_Channel_Inhibition Receptor Cell Surface Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Ca2+ Release CRAC CRAC Channel ER->CRAC Activates Ca_influx Ca2+ Influx CRAC->Ca_influx Immune_Response Immune Cell Activation Ca_influx->Immune_Response Inhibitor Indazole-3-carboxamide Inhibitor->CRAC Blocks

Caption: CRAC channel blockade by indazole-3-carboxamides.

Experimental Protocol: Calcium Influx Assay

  • Cell Loading: Load immune cells (e.g., mast cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Compound Incubation: Incubate the cells with the indazole-3-carboxamide test compound at various concentrations.

  • Store Depletion: Deplete the intracellular calcium stores by adding a suitable agent (e.g., thapsigargin) to activate the CRAC channels.

  • Calcium Add-back: Add a solution containing a known concentration of extracellular calcium to induce calcium influx through the activated CRAC channels.

  • Fluorescence Monitoring: Continuously monitor the fluorescence intensity to measure the change in intracellular calcium concentration.

  • Data Analysis: Quantify the inhibition of calcium influx by the test compound and determine its IC50 value.

Chapter 3: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

Through in silico screening and subsequent experimental validation, 1H-indazole-3-carboxamides have been discovered as a novel structural class of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β).[10] GSK-3β is a key enzyme implicated in a wide range of diseases, including type 2 diabetes and neurological disorders like Alzheimer's disease.[10]

Mechanism of Action:

These compounds act as competitive inhibitors, binding to the ATP-binding pocket of GSK-3β.[10] X-ray crystallography studies have confirmed that these inhibitors interact with key residues in the active site, preventing the binding of ATP and subsequent phosphorylation of GSK-3β substrates.[10] This inhibition modulates downstream signaling pathways involved in metabolism and cell survival.[10]

Signaling Pathway:

GSK3B_Inhibition Upstream_Signal Upstream Signaling (e.g., Insulin, Wnt) Akt Akt/PKB Upstream_Signal->Akt GSK3B GSK-3β Akt->GSK3B Inhibits Substrates GSK-3β Substrates (e.g., Glycogen Synthase, Tau) GSK3B->Substrates Phosphorylates Cellular_Response Cellular Responses Substrates->Cellular_Response Inhibitor 1H-indazole-3-carboxamide Inhibitor->GSK3B Inhibits

Caption: Inhibition of GSK-3β by 1H-indazole-3-carboxamides.

Chapter 4: Targeting Cancer Metabolism: Lactate Dehydrogenase A (LDHA) Inhibition

The indazole scaffold holds promise for the development of inhibitors targeting metabolic enzymes in cancer, such as Lactate Dehydrogenase A (LDHA).[11] LDHA is a critical enzyme in the glycolytic pathway of many cancer cells, and its inhibition can lead to reduced cell proliferation and tumor growth.[11][12] While direct inhibition by 5-hydroxy-1H-indazole-3-carboxylic acid derivatives is an area of active research, the structural similarities to known pyrazole-based LDHA inhibitors suggest its potential.[12]

Mechanism of Action:

Hypothetically, indazole-based inhibitors would bind to the active site of LDHA, preventing the conversion of pyruvate to lactate.[11] This would disrupt the high glycolytic rate characteristic of many cancers (the Warburg effect), leading to a decrease in ATP production and an increase in oxidative stress, ultimately inducing cancer cell death.[11]

Quantitative Data on Related Inhibitors:

Inhibitor ClassTargetIC50Reference
Pyrazole-basedLDHA/LDHB32 nM / 27 nM[12]
Benzo[g]indol-3-carboxylatesmPGES-10.6 µM[8]
Indazole-3-carboxamidesGSK-3βpIC50 4.9-5.5[10]

Conclusion

The 5-hydroxy-1H-indazole-3-carboxylic acid scaffold is a cornerstone in the synthesis of a diverse range of biologically active molecules. Its derivatives have demonstrated significant potential in therapeutic areas such as inflammation, immunology, and oncology by potently and selectively modulating the activity of key enzymes and ion channels. The continued exploration of this privileged structure is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites - ScholarWorks@UNO. The University of New Orleans. [Link]

  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1 - CORE. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. [Link]

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. - ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

  • Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PubMed Central. [Link]

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. [Link]

  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed. [Link]

  • Small Molecule Inhibitors of Lactate Dehydrogenase as an Anti-Cancer Therapy. [Link]

  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. [Link]

  • 5-ALA Is a Potent Lactate Dehydrogenase Inhibitor but Not a Substrate: Implications for Cell Glycolysis and New Avenues in 5-ALA-Mediated Anticancer Action - MDPI. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

  • What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis? [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)

Sources

Solubility Profile of 5-hydroxy-1H-indazole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-hydroxy-1H-indazole-3-carboxylic acid, a crucial parameter for its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical experimental protocols to accurately assess its solubility in a range of solvents.

Understanding the Molecular Structure and its Implications for Solubility

5-hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core, a hydroxyl group at the 5-position, and a carboxylic acid group at the 3-position. These functional groups are pivotal in determining its physicochemical properties, including solubility.

The indazole ring system, a fusion of benzene and pyrazole rings, is inherently aromatic and contributes to the molecule's hydrophobicity.[1][2] However, the presence of two nitrogen atoms in the pyrazole ring, along with the hydroxyl and carboxylic acid groups, introduces polar characteristics and the capacity for hydrogen bonding.[1] The interplay between the nonpolar aromatic core and the polar functional groups dictates the compound's solubility in different solvent systems.

Key Structural Features Influencing Solubility:

  • Indazole Core: The bicyclic aromatic structure generally leads to poor aqueous solubility.[1]

  • Carboxylic Acid Group: This acidic functional group can donate a proton, enabling the formation of highly soluble carboxylate salts in basic aqueous solutions. It can also act as a hydrogen bond donor and acceptor.

  • Hydroxyl Group: The phenolic hydroxyl group is also acidic and can participate in hydrogen bonding, enhancing solubility in polar protic solvents.

  • Hydrogen Bonding: The presence of N-H, O-H, and C=O moieties allows for extensive hydrogen bonding, which is a key factor in its solubility in polar solvents.[1]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 5-hydroxy-1H-indazole-3-carboxylic Acid

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate Buffered Saline (PBS)Very LowThe hydrophobic indazole core is expected to dominate, leading to poor aqueous solubility at neutral pH.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl and carboxylic acid groups can form strong hydrogen bonds with the solvent molecules, facilitating dissolution.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating polar and aromatic compounds.[1] It has been noted that 1H-indazole-3-carboxylic acid can be dissolved in a mixture of DMF and THF.[3]
Non-Polar Hexane, TolueneVery LowThe significant polarity from the hydroxyl and carboxylic acid groups makes it incompatible with non-polar solvents.[1]
Aqueous Basic 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃)HighThe carboxylic acid and phenolic hydroxyl groups will be deprotonated to form water-soluble salts.[4][5]
Aqueous Acidic 5% Hydrochloric Acid (HCl)Very LowThe molecule is unlikely to be protonated to a significant extent to enhance solubility in acidic solutions.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 5-hydroxy-1H-indazole-3-carboxylic acid.

Materials and Equipment
  • 5-hydroxy-1H-indazole-3-carboxylic acid (ensure purity)

  • A range of solvents (e.g., Water, PBS, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Hexane, 5% NaOH, 5% NaHCO₃, 5% HCl)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.22 µm)

  • pH meter

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of the compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 to each vial equil1 Vortex to mix prep2->equil1 equil2 Incubate with shaking at constant temperature (e.g., 25°C) for 24-48h equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 anal1 Prepare serial dilutions of the saturated solution sep2->anal1 anal2 Analyze by HPLC to determine concentration anal1->anal2 anal3 Calculate solubility (e.g., in mg/mL or µg/mL) anal2->anal3

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of 5-hydroxy-1H-indazole-3-carboxylic acid in a solvent in which it is freely soluble (e.g., DMSO).

    • From the stock solution, prepare a series of standard solutions of known concentrations.

    • Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Equilibrium Solubility Measurement:

    • Accurately weigh an excess amount of 5-hydroxy-1H-indazole-3-carboxylic acid into several vials. A general starting point is to add enough solid so that some remains undissolved after the equilibration period.

    • Add a precise volume of the desired solvent to each vial.

    • Tightly cap the vials and vortex them to ensure thorough mixing.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the concentration of the dissolved compound from the calibration curve.

    • Calculate the solubility of 5-hydroxy-1H-indazole-3-carboxylic acid in the test solvent by multiplying the measured concentration by the dilution factor.

Safety and Handling

5-hydroxy-1H-indazole-3-carboxylic acid and its parent compound, 1H-indazole-3-carboxylic acid, are classified as irritants.[6][7] It is essential to handle the compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] All work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

Hazard Identification:

  • Skin Irritation: May cause skin irritation.[6]

  • Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory tract irritation.[6]

Conclusion

The solubility of 5-hydroxy-1H-indazole-3-carboxylic acid is a critical parameter that will significantly influence its formulation and delivery strategies in drug development. Based on its chemical structure, it is predicted to have low aqueous solubility but good solubility in polar organic solvents and basic aqueous solutions. The provided experimental protocol offers a robust method for obtaining precise, quantitative solubility data. A thorough understanding of its solubility profile will enable researchers to make informed decisions in the advancement of this compound as a potential therapeutic agent.

References

  • Benchchem. solubility and stability of N-2H-Indazol-2-ylurea in different solvents.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Der Pharma Chemica.
  • PubChem. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250.
  • Sigma-Aldrich. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3.
  • 3 - SAFETY D
  • Solubility of Organic Compounds.
  • EXPERIMENT 1 DETERMIN
  • AiFChem. 885518-94-5 | 5-Hydroxy-1H-indazole-3-carboxylic acid.
  • TCI Chemicals.
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Crystal Structure Analysis of 5-hydroxy-1H-indazole-3-carboxylic acid: From Synthesis to Supramolecular Insights

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key scaffold for the development of novel therapeutics. The indazole core is a bioisostere of indole, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-tumor properties.[1] A comprehensive understanding of the three-dimensional structure and solid-state properties of this molecule is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a detailed, field-proven methodology for the synthesis, crystallization, and definitive crystal structure analysis of 5-hydroxy-1H-indazole-3-carboxylic acid using single-crystal X-ray diffraction (SC-XRD). We delve into the causality behind experimental choices, from solvent selection in crystallization to the interpretation of complex hydrogen-bonding networks, offering a self-validating framework for obtaining and analyzing high-quality crystallographic data.

Introduction: The Significance of Structural Elucidation

The indazole ring system is a cornerstone in the synthesis of pharmacologically active agents, notably as a precursor to compounds like Granisetron, a 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea.[1] The introduction of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups at the 5- and 3-positions, respectively, imparts specific physicochemical properties to the 5-hydroxy-1H-indazole-3-carboxylic acid molecule. These groups are potent hydrogen bond donors and acceptors, suggesting that the molecule's solid-state architecture is governed by a robust network of intermolecular interactions.

Elucidating the precise crystal structure provides invaluable data on:

  • Molecular Conformation: The exact geometry, bond lengths, and angles of the molecule.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds and other non-covalent interactions that dictate crystal packing.

  • Solid-State Properties: Insights into physical properties such as solubility, stability, melting point, and hygroscopicity.

  • Polymorphism: The potential for the molecule to exist in different crystalline forms, a critical consideration in drug development.[2]

This guide is structured to walk a researcher through the entire process, from obtaining suitable single crystals to interpreting the final structural model.

Synthesis and Crystallization: The Foundation of Analysis

High-quality single crystals are the prerequisite for a successful SC-XRD experiment. The synthesis must yield a pure compound, and the crystallization process must be meticulously controlled to promote slow, ordered growth.

Proposed Synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid

While various methods exist for indazole synthesis, a plausible route to the target molecule can be adapted from established literature on related compounds.[3] The following protocol is a hypothetical but chemically sound approach.

  • Starting Material: Begin with a commercially available substituted nitrotoluene, such as 4-methoxy-2-nitrotoluene.

  • Oxidation: Oxidize the methyl group to a carboxylic acid using a strong oxidizing agent (e.g., KMnO₄) to yield 4-methoxy-2-nitrobenzoic acid.

  • Reduction: Reduce the nitro group to an amine using a standard reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation with Pd/C) to form 2-amino-4-methoxybenzoic acid.

  • Diazotization and Cyclization: Treat the resulting aminobenzoic acid with sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperature (0-5 °C) to form a diazonium salt. Gentle warming of the reaction mixture will promote intramolecular cyclization to yield 5-methoxy-1H-indazole-3-carboxylic acid.

  • Demethylation: Cleave the methyl ether to unveil the hydroxyl group. This can be achieved using a strong acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃) to yield the final product, 5-hydroxy-1H-indazole-3-carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography to achieve the high purity (>99%) required for single crystal growth.

Crystallization Strategy

The key to forming large, well-diffracting crystals is to identify a solvent system where the compound has moderate solubility and to allow for slow supersaturation.

  • Solvent Screening: Screen a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, and mixtures thereof). The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Slow Evaporation (Recommended Method):

    • Dissolve the purified compound in a suitable solvent (e.g., a methanol/water mixture) to near saturation in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution to remove any particulate matter.

    • Allow the solution to cool to room temperature very slowly. For even slower cooling, place the flask in a dewar filled with hot water.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following workflow outlines the standard procedure for determining a crystal structure.

experimental_workflow cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Validation & CIF Generation structure_refinement->structure_validation

Caption: Experimental workflow for crystal structure analysis.

Data Collection
  • Crystal Mounting: Mount the oil-coated crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, a data collection strategy is devised to collect a complete, redundant dataset by rotating the crystal through a series of orientations.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined accordingly.

Analysis of the Crystal Structure

This section describes the analysis of a hypothetical, yet plausible, crystal structure for 5-hydroxy-1H-indazole-3-carboxylic acid.

Crystallographic Data (Hypothetical)

The following table summarizes example data that would be obtained from a successful structure determination.

Parameter Value
Chemical Formula C₈H₆N₂O₃
Formula Weight 178.15
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512(3)
b (Å) 5.123(2)
c (Å) 16.987(5)
β (°) 98.54(1)
Volume (ų) 731.5(4)
Z 4
Calculated Density (g/cm³) 1.618
Reflections Collected 5480
Independent Reflections 1450 [R(int) = 0.021]
Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.092
Goodness-of-fit (S) 1.05
Molecular Geometry

The analysis would confirm the planarity of the bicyclic indazole ring system. Key bond lengths and angles within the carboxylic acid and hydroxyl groups would be compared to established standards to confirm the chemical identity and identify any strain.

Supramolecular Assembly and Hydrogen Bonding

The most insightful aspect of this structure is its hydrogen-bonding network. The molecule contains three distinct hydrogen bond donors (the carboxylic acid -OH, the phenolic -OH, and the indazole N-H) and multiple acceptors (the carbonyl oxygen, the carboxylic oxygen, the phenolic oxygen, and the pyrazolic nitrogen). This leads to a rich and complex supramolecular assembly.

A likely and chemically intuitive hydrogen-bonding motif would involve the formation of a carboxylic acid dimer , a common and highly stable interaction. The hydroxyl and indazole N-H groups would then be available to form further hydrogen bonds, linking these dimers into sheets or a 3D network.

Caption: Potential hydrogen bonding network.

D—H···A D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Symmetry Operator
O(1)-H(1)···O(2)i0.841.822.654(2)175.2-x+1, -y, -z+1
N(1)-H(1A)···O(3)ii0.882.012.876(2)167.9x, y-1, z
O(3)-H(3)···N(2)iii0.851.952.791(2)172.4-x+1, y+1/2, -z+3/2

(D = Donor, A = Acceptor; i, ii, iii represent symmetry-generated molecules)

Complementary Solid-State Characterization

While SC-XRD provides the definitive structure of a single crystal, it is crucial to ensure the bulk material corresponds to the same crystalline form. This is particularly important for pharmaceutical compounds where polymorphism can have profound effects.[2]

  • Powder X-ray Diffraction (PXRD): This technique is used to generate a "fingerprint" of the bulk crystalline material. The experimental PXRD pattern should be compared with one simulated from the single-crystal data to confirm phase purity.

  • Thermal Analysis (DSC/TGA):

    • Differential Scanning Calorimetry (DSC) can identify melting points, phase transitions, and desolvation events. The presence of multiple melting peaks could indicate polymorphism or impurities.

    • Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, which is useful for determining if solvent or water molecules are present in the crystal lattice.[2]

Conclusion and Implications for Drug Development

A thorough crystal structure analysis of 5-hydroxy-1H-indazole-3-carboxylic acid provides the foundational data required for its advancement as a pharmaceutical building block. The detailed structural insights, particularly regarding the robust hydrogen-bonding network, are critical for understanding and predicting its solid-state properties. This knowledge enables scientists to control crystallization conditions to target a specific, stable polymorph, and provides a basis for computational studies to predict how this molecule might interact with biological targets. The methodologies outlined in this guide provide a comprehensive framework for achieving these goals with scientific rigor and confidence.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Retrieved from [Link]

Sources

in vitro evaluation of 5-hydroxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the In Vitro Evaluation of 5-hydroxy-1H-indazole-3-carboxylic Acid

This guide provides a comprehensive framework for the initial in vitro characterization of 5-hydroxy-1H-indazole-3-carboxylic acid (5-HICA). The indazole core is recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] This document is structured not as a rigid template, but as a logical, field-proven workflow designed to thoroughly profile a novel compound of this class, guiding the researcher from fundamental characterization to targeted biological assays.

Foundational Principle: A Stepwise Evaluation Cascade

The rational evaluation of a new chemical entity (NCE) like 5-HICA should follow a cascading logic. We begin with broad, foundational properties that will inform all subsequent experiments, primarily its physicochemical characteristics and baseline cytotoxicity. Only after establishing these parameters can we meaningfully interpret data from specific bioactivity assays. This approach prevents the misinterpretation of data—for instance, attributing a decrease in a cell signaling marker to a specific inhibitory effect when it is, in fact, due to general cell death.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Biological Baseline cluster_2 Phase 3: Bioactivity Screening A Compound Acquisition & Purity QC (LC-MS, NMR) B Physicochemical Profiling (Solubility, Lipophilicity, pKa) A->B Informs solvent choice & assay conditions C Cytotoxicity Assessment (e.g., MTT Assay) B->C Determines formulation for cell-based assays D Anti-inflammatory Assays (COX, NO, Cytokine) C->D Defines non-toxic concentration range for screening E Antioxidant Assays (DPPH, etc.) C->E Defines non-toxic concentration range for screening F Antiproliferative Assays (Cancer Cell Lines) C->F Defines non-toxic concentration range for screening G Specific Target Assays (Enzyme/Receptor Binding) C->G Defines non-toxic concentration range for screening

Figure 1: A logical workflow for the in vitro evaluation of a novel compound.

Part 1: Physicochemical Characterization

Understanding the fundamental physical and chemical properties of 5-HICA is a non-negotiable first step.[3] These properties dictate how the compound will behave in aqueous assay buffers, interact with cellular membranes, and ultimately, its potential as a drug candidate.[4]

Key Physicochemical Parameters
PropertyImportance in Drug DiscoveryRecommended Method
Aqueous Solubility Determines the maximum achievable concentration in assays and impacts bioavailability. Poor solubility is a major hurdle in drug development.[3]Thermodynamic Solubility Assay using HPLC-UV.
Lipophilicity (LogD) Influences membrane permeability, plasma protein binding, and metabolic clearance. Measured as the distribution coefficient (LogD) at physiological pH (7.4).[3]Shake-flask method using n-octanol and phosphate-buffered saline (PBS).
Ionization Constant (pKa) Predicts the charge state of the molecule at a given pH, which affects solubility, permeability, and target binding.[4]Potentiometric titration or UV-spectrophotometry.
Experimental Protocol: Thermodynamic Solubility

Rationale: This assay determines the true equilibrium solubility of 5-HICA, providing a definitive value for its maximum concentration in aqueous solution. This is critical for preparing stock solutions and avoiding compound precipitation in assays.

  • Preparation: Add an excess of solid 5-HICA powder to a series of vials containing assay-relevant buffers (e.g., PBS pH 7.4, cell culture media).

  • Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it in a suitable solvent. Quantify the concentration of dissolved 5-HICA using a pre-validated HPLC-UV method against a standard curve.

Part 2: Baseline Cytotoxicity Assessment

Before assessing any specific biological activity, it is imperative to determine the concentrations at which 5-HICA is toxic to cells.[5] This ensures that any observed effects in subsequent functional assays are due to a specific mechanism and not simply a result of cell death.[6]

Experimental Protocol: MTT Cell Viability Assay

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a specific cancer line like MCF-7 if evaluating anticancer potential) into a 96-well plate at a predetermined density and allow cells to adhere overnight.[8]

  • Compound Treatment: Prepare a serial dilution of 5-HICA in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Part 3: Evaluation of Potential Therapeutic Activities

Based on the known activities of the indazole scaffold, the following assays represent a logical starting point for screening 5-HICA.[1][9] All assays should be performed at non-toxic concentrations as determined by the MTT assay.

A. Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. The indazole nucleus is present in several compounds with anti-inflammatory properties.[10]

Rationale: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[9] This assay directly measures the ability of 5-HICA to inhibit this activity.

Protocol (using a commercial COX inhibitor screening kit):

  • Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid (substrate) solutions as per the kit instructions.

  • Enzyme Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add various concentrations of 5-HICA, a vehicle control, and a known COX inhibitor (e.g., celecoxib for COX-2) to the wells. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Detection: After a set incubation period, add a colorimetric substrate that reacts with the prostaglandin G₂ produced by the enzyme. The intensity of the color is proportional to COX activity.

  • Data Analysis: Measure the absorbance and calculate the percent inhibition for each concentration of 5-HICA. Determine the IC₅₀ value.

Rationale: During inflammation, excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) contributes to tissue damage.[11] This cell-free assay evaluates the direct capacity of 5-HICA to scavenge NO radicals.

Protocol (Griess Assay):

  • Reaction Mixture: In a 96-well plate, mix sodium nitroprusside solution (which generates NO spontaneously in aqueous solution) with various concentrations of 5-HICA or a standard antioxidant (e.g., ascorbic acid).[9]

  • Incubation: Incubate the plate at room temperature under light for 150 minutes.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well. This reagent reacts with nitrite, a stable product of NO's reaction with oxygen, to form a colored azo dye.

  • Data Acquisition: Measure the absorbance at ~546 nm. A decrease in absorbance compared to the control indicates NO scavenging activity.

  • Analysis: Calculate the percentage of NO scavenging and determine the IC₅₀.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Pro-inflammatory Mediators cluster_3 Potential Inhibition Points for 5-HICA Stimulus LPS Macrophage Macrophage Stimulus->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Upregulation NFkB->iNOS COX2 COX-2 Upregulation NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inhibit_NO Direct NO Scavenging NO->Inhibit_NO Inhibit_COX2 COX-2 Enzyme Inhibition PGs->Inhibit_COX2

Sources

Methodological & Application

Application Notes and Protocols for the Enzymatic Characterization of 5-hydroxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-hydroxy-1H-indazole-3-carboxylic acid is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a recognized pharmacophore present in numerous biologically active molecules, including potent enzyme inhibitors.[1] Derivatives of the parent compound, 1H-indazole-3-carboxylic acid, have shown inhibitory activity against enzymes such as p21-activated kinase 1 (PAK1), highlighting the potential of this chemical class in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-hydroxy-1H-indazole-3-carboxylic acid in enzyme assays. Given that the specific enzymatic targets of this compound are not yet fully elucidated, this guide will focus on a systematic approach to identify potential enzyme targets and subsequently perform detailed kinetic and mechanistic studies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 5-hydroxy-1H-indazole-3-carboxylic acid is paramount for designing robust and reproducible enzyme assays.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃-
Molecular Weight 178.15 g/mol -
Appearance Off-white to yellow crystalline powder[2]
Purity ≥ 95% (typical)-

Solubility:

Recommendations for Stock Solution Preparation:

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. This stock can be stored at -20°C or -80°C for long-term stability.

  • Working Solutions: For enzyme assays, dilute the primary stock solution into the appropriate aqueous assay buffer. It is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-induced artifacts. A final DMSO concentration of ≤1% (v/v) is generally recommended.

  • Solubility Testing: Before initiating kinetic experiments, perform a preliminary solubility test of 5-hydroxy-1H-indazole-3-carboxylic acid in the chosen assay buffer at the highest intended concentration. This can be done by serial dilution and visual inspection for any precipitation or turbidity.

Workflow for Enzyme Target Identification and Inhibitor Characterization

The following workflow provides a systematic approach to identify and characterize the enzymatic inhibition of 5-hydroxy-1H-indazole-3-carboxylic acid.

workflow cluster_screening Phase 1: Target Identification cluster_characterization Phase 2: Inhibitor Characterization A Enzyme Panel Screening B Hit Identification A->B Identify statistically significant inhibition C IC50 Determination B->C Proceed with validated hits D Mechanism of Action Studies C->D Confirm dose-dependent inhibition E Determination of Ki D->E Elucidate inhibition type

Figure 1: A generalized workflow for the identification and characterization of enzyme inhibitors.

Phase 1: Enzyme Target Identification

As the specific enzyme targets of 5-hydroxy-1H-indazole-3-carboxylic acid are not well-defined, an initial screening against a panel of enzymes is a prudent first step.

Protocol 1: Broad-Spectrum Enzyme Panel Screening

  • Enzyme Selection: Choose a diverse panel of enzymes representing different classes (e.g., kinases, proteases, phosphatases, transferases). Commercially available enzyme panels can be utilized for this purpose.

  • Assay Principle: Utilize a generic assay format that can be applied across the enzyme panel, such as a fluorescence-based or luminescence-based assay that measures the consumption of a common co-factor (e.g., ATP for kinases) or the generation of a universal product.

  • Inhibitor Concentration: Perform the initial screen at one or two fixed concentrations of 5-hydroxy-1H-indazole-3-carboxylic acid (e.g., 10 µM and 100 µM).

  • Assay Execution:

    • Dispense the assay buffer into a microplate.

    • Add the test compound (5-hydroxy-1H-indazole-3-carboxylic acid) or vehicle control (DMSO).

    • Add the enzyme.

    • Initiate the reaction by adding the substrate/co-factor mix.

    • Incubate for a predetermined time at a controlled temperature.

    • Measure the signal using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each enzyme relative to the vehicle control. Identify "hits" as enzymes that show a statistically significant reduction in activity in the presence of the compound.

Phase 2: Detailed Inhibitor Characterization

Once a potential enzyme target has been identified, a more detailed characterization of the inhibitory activity is required. The following protocols are based on a hypothetical scenario where 5-hydroxy-1H-indazole-3-carboxylic acid is identified as an inhibitor of a generic enzyme. These should be adapted based on the specific requirements of the confirmed target enzyme.

Protocol 2: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

  • Assay Setup:

    • Prepare a series of dilutions of 5-hydroxy-1H-indazole-3-carboxylic acid in the assay buffer. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a good starting point.

    • The final concentration of the enzyme and substrate should be kept constant. The substrate concentration is typically set at or near its Michaelis constant (Kₘ).

  • Experimental Procedure:

    • To a microplate, add the assay buffer, followed by the serially diluted inhibitor or vehicle control.

    • Add the enzyme and pre-incubate for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in signal (e.g., absorbance or fluorescence). Ensure the reaction is in the linear (initial velocity) range.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ic50_curve IC50 Determination cluster_plot Inhibitor Concentration (log) Inhibitor Concentration (log) Percent Inhibition Percent Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 IC50 p4->IC50 p6 p5->p6 p7 p6->p7

Figure 2: A representative sigmoidal curve for the determination of the IC₅₀ value.

Protocol 3: Mechanism of Action Studies

To understand how 5-hydroxy-1H-indazole-3-carboxylic acid inhibits the target enzyme, it is essential to determine its mechanism of action (e.g., competitive, non-competitive, or uncompetitive).

  • Experimental Design:

    • This experiment involves measuring the initial reaction velocity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

    • Prepare a matrix of reaction conditions with varying concentrations of both the substrate and the inhibitor.

  • Procedure:

    • For each fixed inhibitor concentration (including a zero-inhibitor control), perform a substrate titration.

    • Measure the initial velocity for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Generate Michaelis-Menten plots (velocity vs. substrate concentration) for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/substrate concentration).

    • Analyze the changes in the apparent Kₘ and Vₘₐₓ to determine the mode of inhibition.

Interpreting the Results:

  • Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect at the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

Once the mechanism of inhibition is determined, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors.

Conclusion

5-hydroxy-1H-indazole-3-carboxylic acid represents a promising scaffold for the development of novel enzyme inhibitors. The protocols outlined in this document provide a comprehensive framework for the systematic identification of its enzymatic targets and the detailed characterization of its inhibitory properties. By following this structured approach, researchers can elucidate the biological activity of this compound and assess its potential as a lead molecule in drug discovery programs.

References

  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • Feng, T., et al. (2025). Novel 5-carboxy-8-HQ based histone demethylase JMJD2A inhibitors: introduction of an additional carboxyl group at the C-2 position of quinoline. European Journal of Medicinal Chemistry.
  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology.
  • Keri, R. S., et al. (2021). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Molecules.
  • Lansdell, M. I., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Mole, S., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors.
  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
  • Parry, D., et al. (2020). Major Developments in the Design of Inhibitors along the Kynurenine Pathway.

Sources

application of 5-hydroxy-1H-indazole-3-carboxylic acid in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Evaluation of 5-Hydroxy-1H-indazole-3-carboxylic Acid in Cancer Cell Lines

Authored by: A Senior Application Scientist

Introduction: The Indazole-3-Carboxylic Acid Scaffold in Oncology Research

The 1H-indazole-3-carboxylic acid framework represents a privileged scaffold in medicinal chemistry, serving as the foundation for numerous compounds with significant therapeutic potential.[1][2] While direct, extensive research on the specific anti-neoplastic properties of 5-hydroxy-1H-indazole-3-carboxylic acid is emerging, the broader class of indazole derivatives has been a subject of intense investigation. The most prominent and clinically evaluated member of this family is Lonidamine (LND), a derivative of 1H-indazole-3-carboxylic acid.[3][4] Lonidamine's well-documented mechanism provides a powerful blueprint for understanding how compounds like 5-hydroxy-1H-indazole-3-carboxylic acid may exert their effects on cancer cells.

This guide leverages the deep mechanistic insights gained from Lonidamine research to provide a comprehensive framework and detailed protocols for scientists investigating 5-hydroxy-1H-indazole-3-carboxylic acid. The core hypothesis is that this compound, by sharing the foundational indazole-3-carboxylic acid structure, likely targets the unique metabolic vulnerabilities of cancer cells. This document serves as a practical roadmap for testing this hypothesis, from initial cell viability screens to in-depth mechanistic studies.

Part 1: The Mechanistic Landscape - Targeting Cancer's Metabolic Engine

Cancer cells exhibit a profound reprogramming of their metabolic pathways to fuel rapid proliferation and survival, a phenomenon famously described as the "Warburg effect."[5] This entails a heavy reliance on aerobic glycolysis, even when oxygen is plentiful. Indazole-3-carboxylic acid derivatives, particularly Lonidamine, exploit this dependency by launching a multi-pronged assault on cellular energy production.[6][7]

The primary mechanism involves the disruption of mitochondrial function and energy metabolism through several key targets:

  • Inhibition of Hexokinase (HK): Cancer cells often overexpress mitochondrially-bound hexokinase (HK-II), which links glycolysis directly to mitochondrial metabolism. Lonidamine selectively inhibits this enzyme, cutting off a critical energy supply line for the tumor cell while having less effect on normal cells where HK is typically cytosolic.[4][8][9]

  • Disruption of Mitochondrial Respiration: The compound directly inhibits the electron transport chain, specifically at Complex II (succinate-ubiquinone reductase).[10] This not only curtails ATP production via oxidative phosphorylation but also leads to the generation of cytotoxic reactive oxygen species (ROS).[5][10]

  • Blocking Pyruvate and Lactate Transport: Lonidamine potently inhibits the Mitochondrial Pyruvate Carrier (MPC), preventing pyruvate from entering the mitochondria to fuel the Krebs cycle.[7][10] It also impedes the function of Monocarboxylate Transporters (MCTs), which are responsible for extruding lactate from the cell.[7][10] This dual blockade leads to a drop in intracellular pH and further metabolic stress.[11]

This concerted attack results in severe ATP depletion, intracellular acidification, oxidative stress, and ultimately, the induction of apoptosis.[5][11]

Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate HKII Hexokinase II Glycolysis->HKII Lactate Lactate Pyruvate->Lactate MPC MPC (Pyruvate Import) Pyruvate->MPC MCT MCT (Lactate Export) Lactate->MCT Inhibition Compound 5-Hydroxy-1H-indazole- 3-carboxylic acid (Hypothesized Action) Compound->MCT Inhibition Compound->HKII Inhibition Compound->MPC Inhibition ETC Complex II (ETC) Compound->ETC Inhibition TCA TCA Cycle MPC->TCA TCA->ETC ATP_Prod ATP Production ETC->ATP_Prod ROS ROS Generation ETC->ROS Apoptosis Apoptosis ATP_Prod->Apoptosis Depletion leads to ROS->Apoptosis Experimental_Workflow phase1 Phase 1: Initial Screening & Dose-Response task1_1 Select Cancer Cell Line Panel (e.g., MCF-7, HCT-116, A549) phase1->task1_1 phase2 Phase 2: Apoptosis & Cell Cycle Analysis task2_1 Annexin V / PI Staining (Flow Cytometry) phase2->task2_1 task2_2 Cell Cycle Analysis (Propidium Iodide Staining) phase2->task2_2 phase3 Phase 3: Mechanistic Validation task3_1 Western Blot Analysis (Apoptotic & Metabolic Proteins) phase3->task3_1 task3_2 ROS Detection Assay (e.g., DCFDA) phase3->task3_2 task3_3 Mitochondrial Membrane Potential Assay (e.g., JC-1) phase3->task3_3 task1_2 Cell Viability Assay (MTT/CCK-8) Determine IC50 task1_1->task1_2 task1_2->phase2 Use IC50 for concentration setting task2_1->phase3 task2_2->phase3

Caption: A tiered workflow for evaluating the compound in vitro.

Protocol 1: Cell Viability and IC₅₀ Determination using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It serves as a primary screen to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀), a critical parameter for subsequent experiments. This assay relies on the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • 5-hydroxy-1H-indazole-3-carboxylic acid (stock solution in DMSO, e.g., 100 mM)

  • Selected cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the compound in complete medium from your stock solution. A common starting range is 0.1, 1, 5, 10, 25, 50, 100, and 200 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay quantitatively determines the proportion of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.

Materials:

  • 6-well cell culture plates

  • Compound at pre-determined concentrations (e.g., 0.5x, 1x, and 2x IC₅₀)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with the compound at the desired concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize, and then combine them with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Key Apoptotic and Metabolic Proteins

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. This is crucial for validating the mechanism of action. By probing for key proteins in the apoptotic pathway (e.g., Caspase-3, PARP, Bcl-2 family) and metabolic pathways (e.g., Hexokinase-II), you can confirm the molecular events triggered by the compound.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-HK-II, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells in 6-well plates as described previously. After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Use β-actin as a loading control to normalize protein levels. Quantify band intensity using software like ImageJ to compare protein expression between treated and control groups.

Part 3: Data Presentation and Interpretation

To facilitate clear analysis and comparison, quantitative data should be summarized in a tabular format. While specific data for 5-hydroxy-1H-indazole-3-carboxylic acid must be generated experimentally, the table below provides reference IC₅₀ values for other indazole derivatives to offer a contextual baseline.

Table 1: Cytotoxicity of Various Indazole Derivatives in Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Compound 6o (Indazole-amine derivative) K562 (Leukemia)MTT5.15[12][13][14][15]
Compound 6o (Indazole-amine derivative) A549 (Lung)MTT>40[13]
Compound 5d (5-Hydroxyindole ester) MCF-7 (Breast)MTT4.7[16]
Compound 8h (Indazole-carboxamide) HCT-116 (Colorectal)MTT0.023[17]
Compound 8h (Indazole-carboxamide) MCF-7 (Breast)MTT0.025[17]
Compound 30l (Indazole-carboxamide) MDA-MB-231 (Breast)-(PAK1 IC₅₀ = 9.8 nM)[18]

Note: The compounds listed are structurally related but not identical to 5-hydroxy-1H-indazole-3-carboxylic acid. This data is for contextual purposes only.

References

  • Nath, K., et al. (2016). Mechanism of Antineoplastic Activity of Lonidamine. Biochemical Journal. Available at: [Link]

  • Di Cosimo, S., et al. (2003). Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors. PubMed. Available at: [Link]

  • Floridi, A., et al. (1981). Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells. Journal of the National Cancer Institute. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lonidamine? Patsnap Synapse. Available at: [Link]

  • Ganapathy-Kanniappan, S. (2016). Re-programming tumour cell metabolism to treat cancer: no lone target for lonidamine. Portland Press. Available at: [Link]

  • Floridi, A., & Lehninger, A. L. (1981). Effect of Lonidamine on the Energy Metabolism of Ehrlich Ascites Tumor Cells. Cancer Research. Available at: [Link]

  • Wikipedia. (n.d.). Lonidamine. Wikipedia. Available at: [Link]

  • Nath, K., et al. (2014). Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin. PMC. Available at: [Link]

  • Zhang, L., et al. (2021). The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. MDPI. Available at: [Link]

  • Kokron, O., et al. (1989). Phase II Study of Lonidamine in Non-Small Cell Lung Cancer: Final Report. PubMed. Available at: [Link]

  • Robustelli della Cuna, G. (1990). Toxicity and clinical tolerance of lonidamine. PubMed. Available at: [Link]

  • SciSpace. (n.d.). Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts. SciSpace. Available at: [Link]

  • Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available at: [Link]

  • Kumar, D., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PMC. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

  • NobleResearch. (2018). Journal of Cancer Research & Therapy Volume 6, Issue 2. NobleResearch. Available at: [Link]

  • Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available at: [Link]

  • Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Journals. Available at: [Link]

  • Le-Tiran, A., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Available at: [Link]

Sources

Application Notes & Protocols: 5-Hydroxy-1H-indazole-3-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2] This guide focuses on a specific, highly valuable building block for Fragment-Based Drug Design (FBDD): 5-hydroxy-1H-indazole-3-carboxylic acid . We will explore its strategic advantages, physicochemical properties, and key applications. This document provides detailed, field-proven protocols for its chemical elaboration and subsequent biophysical and biochemical evaluation, designed to empower researchers in their hit-to-lead campaigns.

The Strategic Value of the 5-Hydroxy-1H-indazole-3-carboxylic Acid Fragment

Fragment-Based Drug Design (FBDD) begins with the identification of low-molecular-weight ligands (fragments) that bind with low affinity but high ligand efficiency to a biological target.[3] These initial hits are then optimized into potent leads. 5-hydroxy-1H-indazole-3-carboxylic acid is an exemplary starting fragment due to a unique combination of structural and chemical features.

  • Structural Rigidity: The bicyclic indazole core provides a rigid, well-defined three-dimensional structure, reducing the entropic penalty upon binding and offering predictable vectors for chemical elaboration.

  • High-Quality Interactions: The fragment is decorated with a rich array of hydrogen bond donors and acceptors, enabling it to form multiple high-quality interactions within a protein binding site. This polypharmacology is crucial for establishing initial target engagement.

  • Defined Growth Vectors: The hydroxyl, carboxylic acid, and indazole N-H groups serve as distinct, chemically addressable points for fragment evolution, allowing for systematic exploration of the surrounding chemical space.

The diagram below illustrates the key pharmacophoric features of the fragment that are exploited in drug design.

Caption: Key pharmacophoric features and derivatization vectors of the title fragment.

Physicochemical Properties for FBDD

To qualify as a useful fragment, a compound should generally adhere to the "Rule of Three": Molecular Weight (MW) < 300 Da, cLogP ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[3] While 5-hydroxy-1H-indazole-3-carboxylic acid slightly exceeds the HBD/HBA count, its high density of interaction points makes it a valuable scaffold.

PropertyValue (Estimated)Significance in FBDD
Molecular FormulaC₈H₆N₂O₃
Molecular Weight178.15 g/mol Well within the Rule of Three, allowing ample room for optimization.
cLogP~1.2 - 1.5Indicates good starting solubility, crucial for biophysical assays.
H-Bond Donors3 (N1-H, 5-OH, COOH)Provides strong anchoring ability to the target protein.
H-Bond Acceptors4 (N2, 5-OH, 2x COOH)Offers multiple points for directed interactions.
pKa (Carboxylic Acid)~3.5 - 4.5Often ionized at physiological pH, enabling strong ionic interactions.
pKa (Phenolic OH)~9.0 - 10.0Typically neutral at physiological pH, acting as a hydrogen bond donor.

Note: Exact values are not available in PubChem for this specific molecule. Values are estimated based on the parent 1H-Indazole-3-carboxylic acid (MW 162.15, cLogP 1.4)[4] and analogues like 5-fluoro-1H-indazole-3-carboxylic acid (MW 180.14, cLogP 1.5).[5]

The carboxylic acid moiety is a potent interaction feature but can lead to poor cell permeability and rapid clearance in later stages of development.[6][7] Therefore, a common strategy is to use the carboxylic acid to secure initial binding and potency, then replace it with a suitable bioisostere (e.g., tetrazole, hydroxamic acid, or acylsulfonamide) during lead optimization to improve pharmacokinetic properties.[8][9][10]

Key Applications and Target Classes

The indazole scaffold is a versatile binder, successfully applied across multiple target families.

  • Kinase Inhibitors: The N1/N2 region of the indazole ring is an excellent bioisostere of the purine scaffold, acting as a "hinge-binder" in the ATP binding site of many kinases. Derivatives have shown potent inhibition of targets like AXL, EGFR, and PAK1.[2][11][12]

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA single-strand break repair. Inhibitors are effective cancer therapies, particularly in tumors with BRCA1/2 mutations.[13] The indazole carboxamide scaffold is a core component of the approved PARP inhibitor Niraparib (MK-4827) , highlighting the clinical validation of this fragment class.[14][15]

  • Other Targets: The scaffold has been used to develop potent modulators of Hsp90[16], CRAC channels (critical for mast cell activation)[17][18], and various G-protein coupled receptors like the 5-HT₄ receptor.[5]

Synthetic Elaboration: Core Protocols

The true power of this fragment lies in its amenability to chemical modification at three primary sites: the 3-carboxylic acid , the indazole N1-position , and the 5-hydroxyl group .

G cluster_c3 C3-Position cluster_n1 N1-Position cluster_c5 C5-Position mol 5-Hydroxy-1H-indazole-3-carboxylic acid c3_mod Amide Coupling mol->c3_mod n1_mod N-Alkylation / N-Arylation mol->n1_mod c5_mod O-Alkylation mol->c5_mod c3_prod Indazole-3-carboxamides c3_mod->c3_prod R-NH2, Coupling Agents n1_prod N1-Substituted Indazoles n1_mod->n1_prod R-X, Base or Cross-Coupling c5_prod 5-Alkoxy Indazoles c5_mod->c5_prod R-X, Base (Williamson)

Caption: Primary vectors for synthetic elaboration of the core fragment.

Protocol 1: Amide Coupling at the 3-Carboxylic Acid

This is the most common initial diversification step, creating a library of amides to probe for potency.

Objective: To couple a primary or secondary amine to the 3-carboxylic acid of the indazole core.

Materials:

  • 5-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq)

  • Amine of choice (R-NH₂) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry vial, add 5-hydroxy-1H-indazole-3-carboxylic acid.

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq), followed by DIPEA (3.0 eq).

  • Add HATU (1.2 eq) to the solution. Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization for chiral amines.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired indazole-3-carboxamide.

Protocol 2: Regioselective N1-Alkylation

Alkylation of the indazole N1-position is a powerful strategy to extend the fragment into new binding pockets and modulate physicochemical properties.[19]

Objective: To selectively alkylate the N1 position of the indazole ring.

Materials:

  • Indazole starting material (e.g., a 3-carboxamide derivative from Protocol 1) (1.0 eq)

  • Alkyl halide (R-Br or R-I) (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the indazole starting material.

  • Dissolve in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware is dry. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed.

  • Add the alkyl halide (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS. Causality Note: Using NaH in THF generally provides high regioselectivity for the N1-alkylated product over the N2 isomer for C3-substituted indazoles.[1][20][21]

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl (aq) at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the N1-alkylated indazole.

Protocol 3: O-Alkylation of the 5-Hydroxyl Group (Williamson Ether Synthesis)

The 5-OH group can be capped or used as a handle to introduce larger substituents, for instance, to reach a solvent-exposed region of the target.

Objective: To form an ether linkage at the 5-position.

Materials:

  • 5-hydroxy-indazole derivative (1.0 eq)

  • Alkyl halide (R-Br or R-I) (1.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetone or DMF

Procedure:

  • Combine the 5-hydroxy-indazole starting material and K₂CO₃ (3.0 eq) in a round-bottom flask.

  • Add anhydrous acetone or DMF as the solvent.

  • Add the alkyl halide (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 6-24 hours. Monitor by TLC or LC-MS. Causality Note: K₂CO₃ is a milder base than NaH, which favors selective deprotonation of the more acidic phenolic hydroxyl over the indazole N-H, particularly if the N1 position is already substituted.[12]

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Biophysical and Biochemical Screening Protocols

Once a library of derivatives is synthesized, it must be screened to identify hits and establish a structure-activity relationship (SAR).

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Elaboration cluster_optimization Lead Optimization frag_lib Fragment Library (incl. 5-OH-Indazole-COOH) tsa Protocol 4: Thermal Shift Assay (TSA) frag_lib->tsa hits Initial Hits (ΔTm > 2°C) tsa->hits synthesis Protocols 1-3: Synthesize Analogs hits->synthesis Validate & Grow biochem Protocol 5: Biochemical Assay (e.g., Kinase) synthesis->biochem ic50 Determine IC50 Values biochem->ic50 sar Establish SAR ic50->sar sar->synthesis Iterate Design lead_op Improve Potency, Selectivity, & ADME sar->lead_op candidate Preclinical Candidate lead_op->candidate

Caption: A typical FBDD workflow starting with the indazole fragment.

Protocol 4: Fragment Screening via Thermal Shift Assay (TSA)

TSA (or Differential Scanning Fluorimetry) is a rapid, cost-effective method to screen fragments for binding by measuring their effect on protein thermal stability.[6][16]

Objective: To identify fragments that bind to and stabilize a target protein.

Materials:

  • Purified target protein (e.g., a kinase domain) at 2-5 µM in a suitable buffer (e.g., HEPES, pH 7.5, 150 mM NaCl).

  • SYPRO™ Orange Protein Gel Stain (5000x stock in DMSO).

  • Fragment library compounds (10-50 mM stocks in DMSO).

  • qPCR instrument with a thermal ramping protocol.

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix of protein and dye. For a 20 µL final reaction volume, mix the appropriate amount of protein stock and buffer, then add SYPRO Orange to a final concentration of 5x.

  • Dispense Compounds: In a 96- or 384-well qPCR plate, dispense a small volume (e.g., 20-100 nL) of each fragment stock solution to achieve a final assay concentration of 100-500 µM. Include DMSO-only wells as a negative control.

  • Add Protein Mix: Dispense the protein/dye master mix into each well of the plate. Seal the plate securely.

  • Centrifuge: Briefly centrifuge the plate to ensure all components are mixed at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a thermal melt protocol:

    • Hold at 25 °C for 2 minutes.

    • Ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/sec.

    • Continuously monitor fluorescence during the ramp.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well. The resulting curve will show a sigmoidal transition as the protein unfolds.

    • Calculate the melting temperature (Tₘ) for each well, which is the midpoint of the transition (often calculated from the peak of the first derivative).

    • A "hit" is a compound that causes a significant positive shift in Tₘ (ΔTₘ) compared to the DMSO control (e.g., ΔTₘ > 2 °C).

Protocol 5: Biochemical Inhibition Assay (ADP-Glo™ Kinase Assay)

For enzyme targets like kinases, a biochemical assay is required to determine the potency (IC₅₀) of synthesized analogs. The ADP-Glo™ assay is a universal method that measures kinase activity by quantifying ADP production.[8][10][11]

Objective: To determine the IC₅₀ value of an indazole derivative against a specific kinase.

Materials:

  • Kinase enzyme and its specific substrate/peptide.

  • ATP solution.

  • Test compounds (serially diluted in DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM). Dispense a small volume (e.g., 50 nL) into the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Prepare an ATP master mix. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Add the kinase/substrate mix to the wells and briefly incubate with the compound (e.g., 15 min at RT).

    • Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5 µL.

    • Incubate for the desired reaction time (e.g., 60 min at RT).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and consumes any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate for 30-60 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Perspectives

5-hydroxy-1H-indazole-3-carboxylic acid is a powerful and versatile fragment for modern drug discovery campaigns. Its inherent structural features facilitate strong initial binding to a wide range of biological targets, particularly kinases and PARP enzymes. The well-defined chemical handles at the N1, C3, and C5 positions provide a clear and logical roadmap for synthetic elaboration. By following systematic protocols for chemical synthesis and biophysical/biochemical screening, research teams can efficiently translate this high-value fragment from a micromolar hit into a potent, optimized lead compound. Future work will likely see this scaffold incorporated into novel modalities such as covalent inhibitors and PROTACs, further cementing the role of the indazole nucleus as a truly privileged structure in medicinal chemistry.

References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Buchstaller, H. P., et al. (2012). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Bhaskaran, R. P., et al. (2021). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry. [Link]

  • Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lumen Learning. (n.d.). Williamson Ether Synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem. [Link]

  • Garcı́a-Viñuales, S., et al. (2023). Structure–activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. PubChem. [Link]

  • PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. PubChem. [Link]

  • Papa, A., et al. (2016). Update on Poly-ADP-ribose polymerase inhibition for ovarian cancer treatment. Journal of Translational Medicine. [Link]

  • Pothuri, B. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Pharmacy Times. [Link]

  • Moore, K. N. (2018). Using PARP Inhibitors in Advanced Ovarian Cancer. Clinical Therapeutics. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor... Journal of Medicinal Chemistry. [Link]

  • Bredael, K., et al. (2022). Carboxylic acid bioisosteres in medicinal chemistry: synthesis and properties. Ghent University Academic Bibliography. [Link]

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods for the Accurate Quantification of 5-hydroxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical procedures for the quantitative analysis of 5-hydroxy-1H-indazole-3-carboxylic acid, a molecule of significant interest in pharmaceutical research and development. Two robust and validated methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and purity assessment of bulk drug substance, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the analyte in complex biological matrices such as human plasma. The protocols herein are designed to ensure accuracy, precision, and reliability, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Analytical Imperative

5-hydroxy-1H-indazole-3-carboxylic acid and its structural analogs are key building blocks in the synthesis of a variety of pharmacologically active agents.[5] The indazole core is a privileged scaffold in medicinal chemistry, appearing in compounds ranging from synthetic cannabinoids to anti-inflammatory agents.[6][7] Accurate and precise quantification of this molecule is therefore critical at multiple stages of the drug development lifecycle, from ensuring the purity of active pharmaceutical ingredients (APIs) to characterizing the pharmacokinetic profile of a new chemical entity in preclinical and clinical studies.

The selection of an analytical method is contingent upon its intended purpose. For API analysis, where concentrations are high, a straightforward HPLC-UV method often provides the required specificity and accuracy. However, for bioanalytical applications, such as measuring drug levels in plasma, the complexity of the matrix and the low expected concentrations necessitate a more sensitive and selective technique like LC-MS/MS.[8] This guide explains the causality behind the chosen methodologies and provides step-by-step protocols that are self-validating and grounded in established regulatory standards.[9][10][11][12]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for methodical development.

  • IUPAC Name: 5-Hydroxy-1H-indazole-3-carboxylic acid

  • Molecular Formula: C₈H₆N₂O₃[13]

  • Molecular Weight: 178.15 g/mol [13]

  • Structure:

    
    
    

The presence of a carboxylic acid group and a phenolic hydroxyl group makes the molecule amenable to reverse-phase chromatography. The aromatic indazole core provides a strong chromophore for UV detection. For mass spectrometry, the acidic and basic moieties are ideal for electrospray ionization (ESI).

Method 1: HPLC-UV for Purity Assessment and Assay

This method is designed for the quantification of 5-hydroxy-1H-indazole-3-carboxylic acid as a bulk substance, providing a reliable means for quality control.

Rationale and Causality

Reverse-phase HPLC is the chosen separation technique due to the molecule's moderate polarity. A C18 column is selected for its versatility and proven performance with aromatic carboxylic acids.[14] The mobile phase consists of an acetonitrile/water gradient. The addition of a small amount of acid (formic acid) is critical; it serves to suppress the ionization of the carboxylic acid group, resulting in a single, well-defined chromatographic peak shape and improved retention on the non-polar stationary phase. UV detection is set at a wavelength that corresponds to a high absorbance region of the indazole ring, ensuring good sensitivity.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • 5-hydroxy-1H-indazole-3-carboxylic acid reference standard (>99% purity).

3.2.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

3.2.3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-200 µg/mL). The diluent should be the initial mobile phase composition (95% A, 5% B).

  • Sample Preparation: Accurately weigh the test sample and dissolve in the diluent to achieve a concentration within the calibration range.

Method Validation Summary (per ICH Q2(R1))[1]

The following table summarizes the typical acceptance criteria for the validation of this analytical method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak purity index > 0.999. No interference from excipients or degradation products at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9995
Range 1 - 200 µg/mLConfirmed
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%0.4% 1.1%
LOD Signal-to-Noise ratio of 3:10.3 µg/mL
LOQ Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness %RSD ≤ 2.0% after minor changes in flow rate, temperature, and mobile phase composition.Pass

Method 2: LC-MS/MS for Bioanalysis in Human Plasma

This ultra-sensitive method is intended for pharmacokinetic studies, capable of quantifying 5-hydroxy-1H-indazole-3-carboxylic acid at pg/mL levels in a complex biological matrix.

Rationale and Causality

The inherent complexity and low analyte concentrations in plasma demand a more sophisticated approach.[15][16] Liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS) for its unparalleled sensitivity and selectivity.

  • Sample Preparation: A protein precipitation step is employed as a simple and effective way to remove the bulk of plasma proteins, which would otherwise interfere with the analysis. This is followed by centrifugation.

  • Chromatography: A rapid gradient using a UPLC (Ultra-Performance Liquid Chromatography) system minimizes run time, allowing for high throughput.[17]

  • Ionization: Electrospray ionization (ESI) in negative mode is selected. The carboxylic acid and phenolic hydroxyl groups are readily deprotonated to form the [M-H]⁻ precursor ion, which is highly efficient and provides excellent signal intensity.[15]

  • Detection: Multiple Reaction Monitoring (MRM) is the cornerstone of selectivity. The precursor ion is isolated, fragmented, and a specific product ion is monitored. This transition is unique to the analyte, effectively eliminating background noise and matrix interference.[16] An isotopically labeled internal standard (IS) is used to correct for any variability in sample preparation and instrument response.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample is Add Internal Standard plasma->is precip Add Acetonitrile (Protein Precipitation) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject into UPLC supernatant->inject separation Chromatographic Separation inject->separation ms ESI- MS/MS Detection (MRM) separation->ms data Data Processing & Quantification ms->data

Caption: Workflow for bioanalytical sample processing and LC-MS/MS analysis.

Experimental Protocol

4.3.1. Instrumentation and Materials

  • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Acetonitrile and Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • 5-hydroxy-1H-indazole-3-carboxylic acid reference standard.

  • Isotopically labeled internal standard (e.g., ¹³C₆-5-hydroxy-1H-indazole-3-carboxylic acid).

  • Human plasma (K2-EDTA).

4.3.2. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 98 2
    2.5 5 95
    3.0 5 95
    3.1 98 2

    | 4.0 | 98 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Negative

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

    • MRM Transitions (Hypothetical):

      • Analyte: 177.1 > 133.1 (Precursor [M-H]⁻ > Product [M-H-CO₂]⁻)

      • Internal Standard: 183.1 > 139.1

4.3.3. Sample Preparation Protocol

  • Pipette 100 µL of plasma (sample, standard, or blank) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Bioanalytical Method Validation Summary (per FDA & ICH M10 Guidelines)
Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six sources.
Linearity (r²) ≥ 0.99, using a weighted (1/x² or 1/x) linear regression.
Range e.g., 0.1 - 200 ng/mL
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ) for QC samples at four levels (LLOQ, Low, Mid, High).
Matrix Effect IS-normalized matrix factor should have a CV ≤ 15%.
Recovery Should be consistent and precise across the concentration range.
Stability Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentrations.

Conclusion

The two methods detailed in this application note provide robust, reliable, and validated solutions for the quantification of 5-hydroxy-1H-indazole-3-carboxylic acid. The HPLC-UV method is a cost-effective and accurate technique for the analysis of bulk material, ensuring product quality and purity. The LC-MS/MS method offers the high sensitivity and selectivity required for challenging bioanalytical applications, enabling the generation of high-quality data for pharmacokinetic and drug metabolism studies. Adherence to these protocols and the principles of method validation will ensure data integrity and compliance with global regulatory expectations.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: Analytical Method Validation: Mastering FDA Guidelines Source: IONOS URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk Source: WUR eDepot URL: [Link]

  • Title: Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids Source: ScienceDirect URL: [Link]

  • Title: 5-methoxy-1H-indazole-3-carboxylic acid Source: PubChem URL: [Link]

  • Title: Indazole-3-carboxylic acid Source: PubChem URL: [Link]

  • Title: Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constitue Source: Pharmacognosy Magazine URL: [Link]

  • Title: Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites Source: ScholarWorks@UNO URL: [Link]

  • Title: Analytical Methods Source: RSC Publishing URL: [Link]

  • Title: Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid Source: PubMed URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PMC URL: [Link]

  • Title: Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols for the Investigation of 5-hydroxy-1H-indazole-3-carboxylic acid in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Indazole Scaffold in Inflammation

The indazole core is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory effects.[1] The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of pharmaceutical research, aiming to address the significant global burden of chronic inflammatory diseases. While classic non-steroidal anti-inflammatory drugs (NSAIDs) are effective, their long-term use is associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes. This has propelled the development of new chemical entities with improved therapeutic profiles.

This document provides a comprehensive guide for the investigation of 5-hydroxy-1H-indazole-3-carboxylic acid as a potential anti-inflammatory agent. While direct studies on the anti-inflammatory properties of this specific molecule are not yet prevalent in the public domain, its structural similarity to other indazole derivatives with proven anti-inflammatory activity suggests it is a promising candidate for investigation.[1] The protocols and methodologies detailed herein are based on established and validated assays for assessing anti-inflammatory potential and have been adapted from studies on analogous indazole compounds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 5-hydroxy-1H-indazole-3-carboxylic acid is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[2]
Molecular Weight 178.15 g/mol [2]
Appearance Off-white to yellow crystalline powder[3]
Melting Point 262-271 °C[3]
Solubility Soluble in DMSOInferred from similar compounds[4]
Storage Store at 0-8°C[3]

Note on Solubility: For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Subsequent dilutions to the final working concentrations should be made in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). For in vivo studies, a suitable vehicle for administration, such as a mixture of DMSO, PEG300, and Tween 80 in saline, may be required to ensure solubility and bioavailability.

Proposed Mechanism of Anti-Inflammatory Action

Based on the known mechanisms of other anti-inflammatory indazole derivatives, it is hypothesized that 5-hydroxy-1H-indazole-3-carboxylic acid may exert its effects through the modulation of key inflammatory pathways. The primary inflammatory cascade involves the activation of immune cells, such as macrophages, which in turn release a plethora of pro-inflammatory mediators.

A key initiating step in this process is the recognition of inflammatory stimuli, such as lipopolysaccharide (LPS), by cell surface receptors like Toll-like receptor 4 (TLR4). This recognition triggers downstream signaling cascades, prominently featuring the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] Activation of these pathways leads to the transcription and subsequent release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the induction of enzymes like Cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate pain and inflammation.[5][6]

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates MAPK MAPK Activation TLR4->MAPK Activates NFkB NF-κB Activation IKK->NFkB Leads to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription COX2 COX-2 Expression NFkB->COX2 Induces Transcription MAPK->Cytokines Induces Transcription MAPK->COX2 Induces Transcription Inflammation Inflammation Cytokines->Inflammation COX2->Inflammation G cluster_0 start Animal Acclimatization and Fasting dosing Compound/Vehicle Administration start->dosing carrageenan Carrageenan Injection (Right Hind Paw) dosing->carrageenan 1 hour post-dosing measurement Paw Volume/Thickness Measurement (0-5h) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (S.E.M.). Statistical analysis should be performed using appropriate methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of less than 0.05 is typically considered statistically significant.

Expected Outcomes:

  • In vitro: A dose-dependent reduction in the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells would indicate anti-inflammatory activity. A low IC₅₀ value in the COX-2 inhibition assay would suggest a direct enzymatic inhibitory mechanism.

  • In vivo: A significant and dose-dependent reduction in paw edema in the carrageenan-induced model compared to the vehicle control group would confirm the in vivo anti-inflammatory efficacy of the compound.

Conclusion

The application notes and protocols provided in this guide offer a robust framework for the comprehensive evaluation of 5-hydroxy-1H-indazole-3-carboxylic acid as a potential anti-inflammatory agent. By systematically assessing its effects in both in vitro and in vivo models, researchers can elucidate its therapeutic potential and mechanism of action, paving the way for further preclinical and clinical development.

References

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06. [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Arthur, J. S. C., & Ley, S. C. (2013). Mitogen-activated protein kinases in innate immunity. Nature Reviews Immunology, 13(9), 679–692. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Zhang, X., Wang, G., Zhang, S., Li, C., & Dong, C. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Molecules (Basel, Switzerland), 27(14), 4567. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

Sources

Development of Biochemical and Cell-Based Assays for 5-hydroxy-1H-indazole-3-carboxylic acid (5-HICA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development of robust biochemical and cell-based assays for the characterization of 5-hydroxy-1H-indazole-3-carboxylic acid (5-HICA). As a potential metabolite of synthetic cannabinoid receptor agonists and a structurally intriguing molecule with potential for broader biological activity, the development of reliable screening and characterization assays for 5-HICA is of significant interest to the drug discovery and development community. This document outlines detailed protocols for a suite of assays targeting plausible biological targets for 5-HICA, including cannabinoid and serotonin receptors, as well as the calcium-release activated calcium (CRAC) channel and xanthine oxidase. The methodologies described herein are designed to be adaptable and provide a solid foundation for researchers to investigate the pharmacological profile of this and other novel indazole derivatives.

Introduction: The Scientific Context of 5-hydroxy-1H-indazole-3-carboxylic acid (5-HICA)

The indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds.[1][2] Derivatives of this core structure have been shown to possess anti-inflammatory, anti-cancer, and potent synthetic cannabinoid activities.[3][4][5] 5-hydroxy-1H-indazole-3-carboxylic acid (5-HICA) is a hydroxylated derivative that may arise from the phase I metabolism of certain indazole-based synthetic cannabinoids.[3][6] Hydroxylation is a common metabolic transformation for this class of compounds, often yielding metabolites with retained or altered biological activity.[7][8] Given the structural similarity of the indazole core to other biologically active heterocycles, and the potential for the 5-hydroxy and 3-carboxylic acid moieties to engage in specific molecular interactions, a thorough investigation of 5-HICA's biological targets is warranted.

This guide provides detailed protocols for assays targeting four plausible biological targets for 5-HICA, based on the known activities of structurally related molecules:

  • Cannabinoid Receptor 1 (CB1): As a potential metabolite of synthetic cannabinoids, assessing the activity of 5-HICA at the CB1 receptor is a primary objective.[7]

  • Serotonin Receptors (e.g., 5-HT2A): The indazole scaffold is a known pharmacophore for serotonin receptor ligands, and the 5-hydroxy substitution bears resemblance to serotonin's endogenous structure.[9][10]

  • Calcium-Release Activated Calcium (CRAC) Channels: Indazole-3-carboxamides have been identified as potent inhibitors of CRAC channels, suggesting a potential role for 5-HICA in modulating calcium signaling.[4]

  • Xanthine Oxidase (XO): Carboxylic acid-containing heterocyclic compounds have been reported as inhibitors of xanthine oxidase, an enzyme implicated in gout and oxidative stress.[11][12]

Foundational Assay Development: A General Workflow

The development of any new assay requires a systematic approach to ensure robustness, reproducibility, and relevance. The following workflow provides a general framework for the assays detailed in this guide.

Assay_Development_Workflow cluster_0 Phase 1: Assay Design & Feasibility cluster_1 Phase 2: Assay Optimization cluster_2 Phase 3: Assay Validation Target_Selection Target Selection & Hypothesis Generation Assay_Format Assay Format Selection (Biochemical vs. Cell-Based) Target_Selection->Assay_Format Reagent_Sourcing Reagent Sourcing & QC Assay_Format->Reagent_Sourcing Concentration_Titration Concentration Titration (Enzyme, Receptor, Substrate) Reagent_Sourcing->Concentration_Titration Buffer_Conditions Buffer & Reaction Condition Optimization Concentration_Titration->Buffer_Conditions Incubation_Time Incubation Time & Temperature Buffer_Conditions->Incubation_Time Z_Factor Z' Factor Determination Incubation_Time->Z_Factor IC50_EC50 IC50/EC50 Determination (Reference Compounds) Z_Factor->IC50_EC50 Reproducibility Intra- & Inter-Assay Reproducibility IC50_EC50->Reproducibility

Caption: A generalized workflow for the development and validation of biochemical and cell-based assays.

Biochemical Assays for 5-HICA

Biochemical assays are performed in a cell-free system and are invaluable for determining the direct interaction of a compound with its purified target, such as a receptor or an enzyme.

Fluorescence Polarization (FP) Binding Assay for Cannabinoid Receptor 1 (CB1)

Principle: Fluorescence polarization is a homogeneous assay format that measures the binding of a small, fluorescently labeled ligand (tracer) to a larger protein.[13][14] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger receptor protein, the tumbling rate is significantly reduced, leading to an increase in fluorescence polarization.[5][15] A competitive FP assay can be established where unlabeled ligands, such as 5-HICA, compete with the fluorescent tracer for binding to the receptor, causing a decrease in polarization.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.1% Bovine Serum Albumin (BSA).

    • CB1 Receptor: Purified, soluble human CB1 receptor. The final concentration should be determined by titration, typically in the low nanomolar range.

    • Fluorescent Tracer: A fluorescently labeled CB1 agonist or antagonist (e.g., a derivative of CP55,940). The concentration should be at or below its Kd for the receptor.

    • 5-HICA Stock Solution: Prepare a 10 mM stock solution of 5-HICA in DMSO. Create a serial dilution series in assay buffer.

  • Assay Procedure:

    • In a 384-well, low-volume, black microplate, add 5 µL of the 5-HICA serial dilutions or control (assay buffer with DMSO).

    • Add 10 µL of the CB1 receptor solution to all wells.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

Data Analysis:

The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the 5-HICA concentration. The IC50 value, the concentration of 5-HICA that displaces 50% of the fluorescent tracer, can be determined by fitting the data to a four-parameter logistic equation.

Hypothetical Data Table:

5-HICA (µM)Fluorescence Polarization (mP)% Inhibition
0.012500
0.12455
122030
10150100
10015298
Spectrophotometric Inhibition Assay for Xanthine Oxidase (XO)

Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 293 nm.[4][16] Potential inhibitors, such as 5-HICA, will reduce the rate of uric acid formation.[17]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Xanthine Oxidase: Dilute to a working concentration of 0.1-0.2 U/mL in ice-cold assay buffer.[4]

    • Xanthine Solution: Prepare a 10 mM stock solution in 0.025 M NaOH.

    • 5-HICA Stock Solution: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in assay buffer.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add 20 µL of the 5-HICA serial dilutions or control.

    • Add 160 µL of the xanthine solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the xanthine oxidase solution to each well.

    • Immediately measure the absorbance at 293 nm every 30 seconds for 10 minutes using a microplate spectrophotometer.

Data Analysis:

Calculate the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve. Plot the percentage of inhibition versus the logarithm of the 5-HICA concentration to determine the IC50 value.

Hypothetical Data Table:

5-HICA (µM)Reaction Rate (mOD/min)% Inhibition
0.110.50
19.86.7
105.250.5
501.189.5
1000.595.2

Cell-Based Assays for 5-HICA

Cell-based assays are critical for understanding the functional consequences of a compound's interaction with its target in a more physiologically relevant context.

GPCR Activation Assay using a Luciferase Reporter System for Serotonin Receptor 5-HT2A

Principle: This assay utilizes a stable cell line co-expressing the 5-HT2A receptor and a luciferase reporter gene under the control of a response element that is activated by the downstream signaling of the receptor (e.g., a cAMP response element for Gs/Gi-coupled receptors or an NFAT response element for Gq-coupled receptors).[1][18][19] Activation of the 5-HT2A receptor by an agonist will lead to the production of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence.

GPCR_Signaling_Pathway cluster_0 GPCR Signaling Cascade Ligand 5-HICA (Ligand) GPCR 5-HT2A Receptor Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Transcription_Factor Transcription Factor Second_Messenger->Transcription_Factor Reporter_Gene Luciferase Reporter Gene Transcription_Factor->Reporter_Gene Luminescence Luminescence Reporter_Gene->Luminescence

Caption: Simplified signaling pathway for a GPCR luciferase reporter assay.

Protocol:

  • Cell Culture and Plating:

    • Culture the 5-HT2A luciferase reporter cell line according to the supplier's instructions.

    • Plate the cells in a 96-well, white, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • Prepare serial dilutions of 5-HICA and a known 5-HT2A agonist (e.g., serotonin) in serum-free medium.

    • Remove the culture medium from the cells and replace it with the compound dilutions.

    • Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Add the luciferase reagent to each well and measure the luminescence on a microplate luminometer.

Data Analysis:

Plot the relative light units (RLU) versus the logarithm of the agonist concentration. The EC50 value, the concentration of agonist that produces 50% of the maximal response, can be determined. For antagonist screening, cells are co-incubated with a fixed concentration of a known agonist and varying concentrations of 5-HICA.

Hypothetical Data Table (Agonist Mode):

5-HICA (µM)Relative Light Units (RLU)% Maximal Response
0.0110002
0.1500010
12500050
104800096
10050000100
Calcium Influx Assay for CRAC Channel Inhibition

Principle: This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye, such as Fluo-4.[20][21] CRAC channels are activated by the depletion of intracellular calcium stores, which can be induced by agents like thapsigargin. Inhibitors of CRAC channels will prevent the subsequent influx of extracellular calcium.[22]

Protocol:

  • Cell Culture and Dye Loading:

    • Plate cells known to express CRAC channels (e.g., Jurkat T cells or RBL cells) in a 96-well, black, clear-bottom microplate.

    • Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions, typically in a buffer containing probenecid to prevent dye extrusion.

    • Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes.

  • Assay Procedure:

    • Wash the cells with a calcium-free buffer to remove excess dye.

    • Add serial dilutions of 5-HICA in calcium-free buffer to the cells and incubate for 10-20 minutes.

    • Place the plate in a fluorescence plate reader equipped with an injection system.

    • Initiate calcium store depletion by injecting a solution of thapsigargin.

    • After a short incubation, inject a solution containing calcium chloride to initiate calcium influx through the CRAC channels.

    • Measure the fluorescence intensity over time.

Data Analysis:

The peak fluorescence intensity following the addition of calcium chloride is a measure of CRAC channel activity. Plot the percentage of inhibition of the calcium influx versus the logarithm of the 5-HICA concentration to determine the IC50 value.

Hypothetical Data Table:

5-HICA (µM)Peak Fluorescence Intensity (RFU)% Inhibition
0.185001.2
178009.4
10450047.1
50120085.9
10090089.4

Conclusion and Future Directions

The protocols detailed in this application note provide a robust starting point for the comprehensive pharmacological characterization of 5-hydroxy-1H-indazole-3-carboxylic acid. The selection of these assays is based on the known biological activities of structurally related indazole derivatives. It is crucial to recognize that 5-HICA may exhibit activity at other targets not covered in this guide. Therefore, broader screening campaigns, such as receptor profiling panels, are recommended to fully elucidate its biological activity. Furthermore, the synthesis of radiolabeled or fluorescently tagged 5-HICA would enable the development of direct binding assays, providing more detailed information on its interaction with its target(s). The application of these and other advanced assay formats will be instrumental in defining the therapeutic potential and toxicological profile of this and other novel indazole derivatives.

References

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology.[Link]

  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Journal of Analytical Toxicology.[Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery.[Link]

  • Cell-based Assays for GPCR Activity. Biocompare.[Link]

  • GPCR Luciferase Reporter Cell Lines. Signosis.[Link]

  • Fluorescence Polarization (FP). Molecular Devices.[Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.[Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. Promega Corporation.[Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres.[Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO.[Link]

  • Xanthine Oxidase Assay (XO). ScienCell Research Laboratories.[Link]

  • CB1 Cannabinoid Receptor Assay. Innoprot.[Link]

  • In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Semantic Scholar.[Link]

  • Fluorescence Polarization Binding Assay: Unraveling Molecular Interactions with Precision. Creative Biostructure.[Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central.[Link]

  • Human Cannabinoid Type 1 Receptor Reporter Assay System (CB1R; CNR1). Indigo Biosciences.[Link]

  • Assay of CB1 Receptor Binding. ResearchGate.[Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate.[Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.[Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX.[Link]

  • Calcium Release-Activated Calcium (CRAC) Channel Inhibition Suppresses Pancreatic Ductal Adenocarcinoma Cell Proliferation and Patient-Derived Tumor Growth. Cancers.[Link]

  • Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader. Molecular Devices.[Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. The Receptors.[Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry.[Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot.[Link]

  • Indazole-3-carboxylic acid. PubChem.[Link]

  • Calcium Release-Activated Calcium (CRAC) Channel Inhibition Suppresses Pancreatic Ductal Adenocarcinoma Cell Proliferation and Patient-Derived Tumor Growth. ResearchGate.[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[Link]

  • Photopharmacological modulation of native CRAC channels using azoboronate photoswitches. PNAS.[Link]

  • 5-methoxy-1H-indazole-3-carboxylic acid. PubChem.[Link]

  • Re-evaluation of some popular CRAC channel inhibitors – structurally similar but mechanistically different? bioRxiv.[Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry.[Link]

Sources

Application Notes and Protocols for 5-hydroxy-1H-indazole-3-carboxylic acid in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-hydroxy-1H-indazole-3-carboxylic acid in receptor binding assays. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to facilitate the characterization of the binding properties of this compound.

Introduction: The Significance of 5-hydroxy-1H-indazole-3-carboxylic acid

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential as anti-inflammatory and anti-cancer agents.[1][2] Specifically, 1H-indazole-3-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceuticals, such as ligands for the nicotinic α-7 receptor and cholecystokinin-A (CCK-A) receptors.[3][4] The introduction of a hydroxyl group at the 5-position of the indazole ring to form 5-hydroxy-1H-indazole-3-carboxylic acid can significantly alter the compound's physicochemical properties, potentially leading to novel receptor interactions and pharmacological profiles.

Receptor binding assays are fundamental in drug discovery to determine the affinity and specificity of a compound for its biological target.[5] This guide will provide the foundational knowledge and practical protocols to investigate the receptor binding characteristics of 5-hydroxy-1H-indazole-3-carboxylic acid.

Core Principles of Receptor Binding Assays

Receptor binding assays are designed to measure the interaction between a ligand (in this case, 5-hydroxy-1H-indazole-3-carboxylic acid or a labeled version of it) and a receptor.[5] The fundamental principle relies on the law of mass action, where the ligand and receptor associate to form a complex until equilibrium is reached. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity.

There are two primary types of receptor binding assays:

  • Direct Binding Assays: These assays use a labeled form of the ligand of interest to directly measure its binding to the receptor. Saturation binding experiments are a common type of direct binding assay used to determine the Kd and the maximum number of binding sites (Bmax).[6][7]

  • Indirect (Competition) Binding Assays: In these assays, a labeled ligand with known binding characteristics (the "radioligand" or "tracer") is used to label the receptor. The unlabeled test compound (5-hydroxy-1H-indazole-3-carboxylic acid) is then added at increasing concentrations to compete with the labeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the labeled ligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.[7]

The choice of assay format depends on the availability of a labeled form of the test compound and the specific research question.

Experimental Workflow for Receptor Binding Assays

A typical workflow for a receptor binding assay involves several key steps, from preparation to data analysis.

Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., membrane prep, whole cells) Incubation Incubation (Receptor + Ligand ± Test Compound) Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeled or Fluorescent) Ligand_Prep->Incubation Test_Compound_Prep Test Compound Preparation (5-hydroxy-1H-indazole-3-carboxylic acid) Test_Compound_Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., filtration, centrifugation) Incubation->Separation Detection Detection (e.g., scintillation counting, fluorescence) Separation->Detection Data_Processing Data Processing (e.g., background subtraction) Detection->Data_Processing Curve_Fitting Non-linear Regression Curve Fitting Data_Processing->Curve_Fitting Parameter_Determination Determination of Binding Parameters (Kd, Bmax, IC50, Ki) Curve_Fitting->Parameter_Determination

Figure 1: A generalized workflow for conducting receptor binding assays.

Detailed Protocols

Given that the specific receptor target for 5-hydroxy-1H-indazole-3-carboxylic acid is yet to be identified, the following protocols are presented as general methodologies that can be adapted for various receptor types, such as G-protein coupled receptors (GPCRs) or ion channels, which are common targets for indazole derivatives.[1][8]

Protocol 1: Radioligand Competition Binding Assay

This protocol is ideal for determining the binding affinity (Ki) of 5-hydroxy-1H-indazole-3-carboxylic acid when a suitable radiolabeled ligand for the target receptor is available.

Materials:

  • Receptor source (e.g., cell membranes expressing the target receptor, tissue homogenates)

  • Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled) with high specific activity[9]

  • Unlabeled 5-hydroxy-1H-indazole-3-carboxylic acid

  • Assay buffer (receptor-specific, often containing protease inhibitors)

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor)

  • 96-well filter plates with glass fiber filters[10]

  • Vacuum manifold[10]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 5-hydroxy-1H-indazole-3-carboxylic acid in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of concentrations.

    • Dilute the radiolabeled ligand in assay buffer to a final concentration typically at or below its Kd value.

    • Prepare the receptor membranes at an appropriate concentration in assay buffer. The optimal concentration should be determined empirically to give a robust signal-to-noise ratio.

  • Assay Setup (in a 96-well filter plate):

    • Total Binding: Add assay buffer, radiolabeled ligand, and receptor membranes.

    • Non-specific Binding: Add assay buffer, radiolabeled ligand, receptor membranes, and a high concentration of the non-specific binding control.

    • Competition Binding: Add assay buffer, radiolabeled ligand, receptor membranes, and varying concentrations of 5-hydroxy-1H-indazole-3-carboxylic acid.

    • Ensure all wells have the same final volume.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature, 37°C) for a sufficient time to reach equilibrium. The incubation time should be optimized in preliminary experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.[11]

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[11]

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.[11]

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of 5-hydroxy-1H-indazole-3-carboxylic acid.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

FP is a homogeneous assay format that is well-suited for high-throughput screening and does not require a separation step.[12] This assay is applicable if a fluorescently labeled ligand (tracer) for the target receptor is available.

Materials:

  • Purified receptor protein

  • Fluorescently labeled ligand (tracer) with high affinity for the receptor[13]

  • Unlabeled 5-hydroxy-1H-indazole-3-carboxylic acid

  • Assay buffer

  • Black, low-binding 96- or 384-well microplates

  • A plate reader equipped with fluorescence polarization optics

Procedure:

  • Assay Optimization:

    • Determine the optimal concentration of the tracer and receptor to achieve a stable and significant polarization window (the difference in polarization between the free and bound tracer).[14]

  • Assay Setup:

    • Prepare serial dilutions of 5-hydroxy-1H-indazole-3-carboxylic acid in assay buffer.

    • In the microplate, add the assay buffer, the optimized concentration of the receptor, and the varying concentrations of 5-hydroxy-1H-indazole-3-carboxylic acid.

    • Initiate the binding reaction by adding the optimized concentration of the fluorescent tracer to all wells.

    • Include control wells for the free tracer (no receptor) and the fully bound tracer (receptor and tracer, no competitor).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium. The plate should be protected from light.

  • Detection:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

Data Analysis:

  • Plot the mP values against the log concentration of 5-hydroxy-1H-indazole-3-carboxylic acid.

  • Fit the data to a competitive binding model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation as described for the radioligand binding assay.

Data Presentation and Interpretation

The results of the binding assays should be presented clearly to allow for straightforward interpretation.

Table 1: Hypothetical Binding Data for 5-hydroxy-1H-indazole-3-carboxylic acid

Receptor TargetAssay TypeRadioligand/TracerKi (nM)Hill Slope
Receptor XRadioligand Competition[³H]-Ligand Y1500.98
Receptor ZFluorescence PolarizationFluorescent Ligand A>10,000N/A

A low Ki value indicates high binding affinity. The Hill slope provides information about the nature of the binding; a slope of approximately 1 suggests a 1:1 binding stoichiometry, while deviations may indicate cooperativity or multiple binding sites.[15]

Potential Receptor Targets and Signaling Pathways

Based on the known activities of other indazole derivatives, potential receptor targets for 5-hydroxy-1H-indazole-3-carboxylic acid could include:

  • Serotonin (5-HT) Receptors: Various indazole compounds are known to interact with 5-HT receptors, which are involved in a wide range of physiological and pathological processes.[1][16]

  • Aryl Hydrocarbon Receptor (AHR): Some indazole derivatives have been identified as AHR agonists, a receptor involved in regulating immune responses.[17]

  • Calcium-Release Activated Calcium (CRAC) Channels: Indazole-3-carboxamides have been shown to be potent blockers of CRAC channels, which play a role in mast cell activation.[8]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): This receptor is a key player in pain sensation and a target for analgesic drug development.[18]

  • Hydroxycarboxylic Acid (HCA) Receptors: These GPCRs are involved in metabolic regulation and immune responses.[19][20]

The following diagram illustrates a generalized GPCR signaling pathway that could be activated or inhibited by the binding of 5-hydroxy-1H-indazole-3-carboxylic acid to a target receptor.

GPCR Signaling Pathway Ligand 5-hydroxy-1H-indazole-3-carboxylic acid Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA, PKC) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Figure 2: A simplified representation of a G-protein coupled receptor (GPCR) signaling pathway.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, it is crucial to incorporate a self-validating system within the protocols:

  • Appropriate Controls: Always include positive and negative controls. A known potent ligand for the receptor should be used as a positive control, while a compound known not to bind should serve as a negative control.

  • Assay Robustness: The assay should be validated for its robustness by assessing parameters such as the Z'-factor for high-throughput screens.

  • Reproducibility: Experiments should be performed in replicate (at least duplicates or triplicates) and repeated on different days to ensure reproducibility.

  • Orthogonal Assays: Whenever possible, confirm the binding results with an orthogonal assay. For example, if a radioligand binding assay suggests high affinity, a functional assay measuring the downstream effects of receptor activation or inhibition can provide further validation.

By adhering to these principles, researchers can have high confidence in the data generated from their receptor binding assays.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. (2023). PubMed. [Link]

  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? (2024). Knowledge. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). NIH. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Radioligand binding assays and their analysis. (n.d.). PubMed. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).
  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Receptor Binding Assays. Multiwell Plates. [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (n.d.). PMC - NIH. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. (2012). PubMed. [Link]

  • Production of Hydroxycarboxylic Acid Receptor 3 (HCA3) Ligands by Bifidobacterium. (2021). PMC. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • 5-fluoro-1H-indazole-3-carboxylic acid. ChemSynthesis. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo. (n.d.). PubMed. [Link]

  • In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. [Link]

  • Hydroxycarboxylic acid receptors. Tanso Biosciences. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. (n.d.). PubMed. [Link]

  • 5-methoxy-1H-indazole-3-carboxylic acid. PubChem. [Link]

  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. (2017). YouTube. [Link]

Sources

Application Notes and Protocols for the Derivatization of 5-hydroxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.[1][2] 5-hydroxy-1H-indazole-3-carboxylic acid is a particularly valuable starting material due to its trifunctional nature. It possesses three distinct reactive sites amenable to chemical modification: a phenolic hydroxyl group at the C5 position, a carboxylic acid at the C3 position, and a reactive N-H bond on the pyrazole ring. This structural complexity allows for the creation of diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies essential for modern drug discovery.[3]

This guide provides a detailed exploration of the chemical principles and step-by-step protocols for the selective derivatization of each functional group. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these procedures.

Chemical Reactivity and Strategic Considerations

The derivatization of 5-hydroxy-1H-indazole-3-carboxylic acid requires careful consideration of the relative reactivity of its three functional groups.

  • Carboxylic Acid (C3): This group is a prime target for forming esters and amides.[4] Amide formation, a cornerstone of medicinal chemistry, is typically achieved by activating the carboxylic acid with a coupling agent to facilitate nucleophilic attack by an amine.

  • Phenolic Hydroxyl (C5): The hydroxyl group is weakly acidic and can be converted into ethers or esters. O-alkylation is commonly performed via nucleophilic substitution using an alkyl halide in the presence of a base.

  • Indazole Nitrogen (N1/N2): The indazole ring contains two nitrogen atoms, but only the N1 position bears a proton in the more stable tautomer.[5] Alkylation of the indazole nitrogen is a common strategy but is complicated by a lack of regioselectivity, often yielding a mixture of N1 and N2 isomers.[6] The outcome is highly dependent on reaction conditions, including the choice of base, solvent, and the electronic nature of substituents on the indazole ring.[7][8]

A successful derivatization strategy often hinges on either exploiting the inherent reactivity differences between these sites or employing a protecting group strategy to achieve the desired chemoselectivity.

Reactive_Sites cluster_0 cluster_1 mol C3 Carboxylic Acid (C3) - Amidation - Esterification mol->C3 N1 Indazole Nitrogen (N1) - N-Alkylation - N-Arylation mol->N1 C5 Phenolic Hydroxyl (C5) - O-Alkylation (Ethers) - O-Acylation (Esters) mol->C5 Amidation_Workflow start 5-hydroxy-1H-indazole- 3-carboxylic acid + Amine reagents Add EDC, HOBt, and Base (e.g., TEA) in an aprotic solvent (e.g., DMF) start->reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up (e.g., add H2O, extract with EtOAc) reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify product Characterized C3-Amide Derivative purify->product

Figure 2: General workflow for C3-amidation.
Detailed Step-by-Step Methodology:
Reagent Equivalents Purpose
5-hydroxy-1H-indazole-3-carboxylic acid1.0Starting Material
Primary/Secondary Amine (R¹R²NH)1.1Nucleophile
EDC (or EDC.HCl)1.2Carboxylic Acid Activator
HOBt1.2Coupling Additive (Reduces side reactions)
Triethylamine (TEA) or DIPEA2.0 - 3.0Base to neutralize acids formed during reaction
Anhydrous DMF-Aprotic Polar Solvent
  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add HOBt (1.2 eq), the desired amine (1.1 eq), and Triethylamine (2.0 eq). Stir the mixture for 10 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC.HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate (EtOAc).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine. This removes excess reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

Protocol 2: C5-O-Alkylation (Williamson Ether Synthesis)

Derivatization of the phenolic hydroxyl group to form an ether is a common strategy to modulate lipophilicity and metabolic stability. The Williamson ether synthesis is a reliable method, involving the deprotonation of the hydroxyl group by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Causality and Mechanism:

The key to this reaction is the generation of a potent nucleophile. The phenolic proton is weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate it, forming the sodium or potassium phenoxide salt. This phenoxide is a much stronger nucleophile than the starting phenol and readily participates in an Sₙ2 reaction with a primary or secondary alkyl halide.

Chemoselectivity Note: The N-H of the indazole is also acidic and can be deprotonated. Using a milder base like K₂CO₃ often favors O-alkylation, whereas a stronger base like NaH can lead to mixtures of O- and N-alkylated products. If exclusive O-alkylation is desired, prior protection of the indazole N-H may be necessary.

O_Alkylation compound 5-hydroxy-1H-indazole- 3-carboxylic acid deprotonation Base (e.g., K2CO3) in Solvent (Acetone/DMF) compound->deprotonation intermediate Phenoxide Intermediate deprotonation->intermediate sn2 Add Alkyl Halide (R-X) Heat to reflux intermediate->sn2 SN2 Attack product 5-alkoxy-1H-indazole- 3-carboxylic acid sn2->product

Figure 3: Reaction pathway for C5-O-alkylation.
Detailed Step-by-Step Methodology:
Reagent Equivalents Purpose
5-hydroxy-1H-indazole-3-carboxylic acid1.0Starting Material
Alkyl Halide (e.g., Iodomethane, Bromoethane)1.5 - 2.0Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous2.0 - 3.0Base for deprotonation
Acetone or DMF-Aprotic Polar Solvent
  • Preparation: In a round-bottom flask, suspend 5-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in acetone or DMF.

  • Reagent Addition: Add the alkyl halide (1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction may take several hours to overnight to reach completion.

  • Work-up: After cooling to room temperature, filter off the solid K₂CO₃ and wash it with a small amount of acetone.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by column chromatography. Alternatively, dissolve the residue in a suitable solvent like EtOAc and wash with water to remove any remaining inorganic salts. If the product is the carboxylic acid, an acid-base extraction can be performed: dissolve in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent to remove non-acidic impurities, then re-acidify the aqueous layer with HCl to precipitate the product, which can be collected by filtration.

Protocol 3: N1-Regioselective Alkylation

Alkylation of the indazole nitrogen is challenging due to the potential for reaction at either N1 or N2. However, studies have shown that specific reaction conditions can strongly favor the formation of the N1-alkylated isomer. [6][7][9]The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has proven highly effective for achieving N1 selectivity, particularly when an electron-withdrawing group is present at the C3 position (like a carboxylic acid or ester). [8]

Causality and Mechanism of Regioselectivity:

The regioselectivity is governed by a combination of thermodynamic and kinetic factors. The 1H-tautomer of indazole is generally more thermodynamically stable. [10]When a strong base like NaH is used, it deprotonates the indazole to form an indazolide anion. The negative charge is delocalized across both nitrogen atoms. Steric hindrance plays a crucial role; the N1 position is less sterically hindered than the N2 position, which is flanked by the fused benzene ring. Therefore, electrophilic attack by an alkyl halide preferentially occurs at the more accessible N1 site. The choice of solvent is also critical; THF is less polar than DMF, which can further enhance the kinetic preference for N1 alkylation. [6] A recent study demonstrated a direct and selective N1-alkylation of indazole-3-carboxylic acid using NaH in DMF, followed by amidation, to produce synthetic cannabinoids in high yields. [11]This indicates that the carboxylate anion formed in situ directs the alkylation to the N1 position.

Detailed Step-by-Step Methodology:
Reagent Equivalents Purpose
5-hydroxy-1H-indazole-3-carboxylic acid1.0Starting Material
Sodium Hydride (NaH), 60% in mineral oil3.0Strong base for deprotonation of N-H and O-H/COOH
Alkyl Halide (e.g., 1-Bromopentane)1.3 - 1.5Alkylating Agent
Anhydrous DMF or THF-Aprotic Polar Solvent
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add NaH (3.0 eq). Carefully wash the NaH with anhydrous hexane to remove the mineral oil, and then suspend the NaH in anhydrous DMF or THF.

  • Substrate Addition: Cool the NaH suspension to 0 °C. Dissolve the 5-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) in a minimum amount of anhydrous DMF/THF and add it dropwise to the NaH suspension via the dropping funnel. Effervescence (H₂ gas) will be observed.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the tri-anion.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.3 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC/LC-MS analysis indicates complete consumption of the starting material (typically 1-5 hours).

  • Quenching: Carefully quench the reaction by slowly adding it to ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any unreacted NaH.

  • Work-up and Purification: Acidify the aqueous mixture with 1N HCl to pH ~3-4, which will protonate the carboxylic acid and phenol, causing the product to precipitate. The solid can be collected by vacuum filtration. Alternatively, the product can be extracted into an organic solvent (e.g., EtOAc). The crude product should be purified by column chromatography to separate any minor N2-isomer or other byproducts.

References

Sources

Application Notes and Protocols for Cellular Uptake Studies of 5-hydroxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Cellular Entry of a Biologically Promising Indazole Derivative

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] 5-hydroxy-1H-indazole-3-carboxylic acid (5-HICA) is a derivative of this family with emerging biological interest, including its potential as a xanthine oxidase inhibitor and its relevance in the context of synthetic cannabinoid metabolism.[5] A fundamental aspect of understanding the pharmacological profile and therapeutic potential of any compound is elucidating its ability to cross cellular membranes to reach intracellular targets. This document provides a comprehensive guide to designing and executing cellular uptake studies for 5-HICA, offering detailed protocols and the scientific rationale behind key experimental choices.

Given its chemical structure, featuring a carboxylic acid group, 5-HICA is predicted to have a pKa of approximately 3.11.[6] This suggests that at physiological pH (around 7.4), the molecule will be predominantly in its ionized, anionic form. While passive diffusion of the un-ionized form may occur, the ionized nature of 5-HICA strongly implies the potential involvement of carrier-mediated transport systems. This guide will focus on investigating the roles of passive diffusion and, specifically, the involvement of two major superfamilies of transporters known to handle anionic drugs: the Organic Anion Transporters (OATs, part of the SLC22 family) and the Monocarboxylate Transporters (MCTs, part of the SLC16 family).[7][8][9][10]

OATs are critical for the renal secretion of a wide array of drugs and endogenous metabolites, while MCTs are responsible for the transport of monocarboxylates like lactate and pyruvate, and are notably upregulated in many cancer types.[8][10][11][12] Understanding whether 5-HICA is a substrate for these transporters is crucial for predicting its pharmacokinetics, potential drug-drug interactions, and for identifying tissues where it may preferentially accumulate.

This guide will provide protocols for:

  • A general cellular uptake assay in a relevant cancer cell line endogenously expressing transporters.

  • Mechanistic follow-up studies using transporter-overexpressing cell lines and specific inhibitors to dissect the transport pathways.

  • A Caco-2 permeability assay to assess intestinal absorption potential, which is a key determinant of oral bioavailability.

PART 1: Foundational Cellular Uptake Assay

Principle and Objective

The initial step is to determine if 5-HICA can enter cells and to characterize the basic kinetics of this process. This foundational assay measures the accumulation of the compound inside cells over time and at different concentrations. The choice of cell line is critical and should be guided by the therapeutic context. As MCTs are often overexpressed in cancer cells, a cancer cell line known to express these transporters, such as the colorectal adenocarcinoma cell line HCT-116 or the squamous cell carcinoma line FaDu, would be an appropriate starting point.[13]

Materials and Reagents
  • Test Compound: 5-hydroxy-1H-indazole-3-carboxylic acid (purity >95%)

  • Cell Line: HCT-116 or FaDu cells (or other relevant cell line expressing MCTs/OATs)

  • Culture Medium: McCoy's 5A (for HCT-116) or MEM (for FaDu), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS), pH 7.4

  • Reagents:

    • Trypsin-EDTA (0.25%)

    • Cell Lysis Buffer (e.g., RIPA buffer or 0.1 M NaOH)

    • BCA Protein Assay Kit

  • Equipment:

    • Cell culture flasks and plates (24-well or 96-well)

    • Humidified incubator (37°C, 5% CO2)

    • Inverted microscope

    • Centrifuge

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[10][14][15]

    • Plate shaker

Step-by-Step Protocol
  • Cell Seeding:

    • Culture HCT-116 or FaDu cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete culture medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells.

    • Seed the cells into 24-well plates at a density that will result in a near-confluent monolayer on the day of the experiment (e.g., 1 x 10^5 cells/well).

    • Incubate for 24-48 hours.[16]

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of 5-HICA (e.g., 10 mM) in a suitable solvent like DMSO.

    • On the day of the experiment, prepare working solutions of 5-HICA in pre-warmed (37°C) uptake buffer at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is low and consistent across all wells (e.g., ≤ 0.5%).

  • Uptake Experiment:

    • Aspirate the culture medium from the wells and wash the cell monolayer twice with pre-warmed uptake buffer.

    • Add a specific volume of pre-warmed uptake buffer to each well (e.g., 200 µL for a 24-well plate) and pre-incubate at 37°C for 10-15 minutes to equilibrate the cells.

    • To initiate the uptake, aspirate the buffer and add the 5-HICA dosing solutions to the wells.

    • Incubate the plate at 37°C on a plate shaker for various time points (e.g., 2, 5, 15, 30, 60 minutes). To determine concentration dependence, incubate with different concentrations for a fixed time point (e.g., 15 minutes).

  • Stopping the Uptake:

    • To terminate the transport process, rapidly aspirate the dosing solution.

    • Immediately wash the cell monolayer three times with ice-cold PBS to remove any unbound extracellular compound. Perform this step quickly to minimize efflux.

  • Cell Lysis and Sample Collection:

    • Add cell lysis buffer to each well (e.g., 100 µL) and incubate on ice for 15-30 minutes, or as recommended by the buffer manufacturer.

    • Scrape the wells to ensure complete lysis and collect the lysate.

    • Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay. This will be used for normalization.[17]

    • Store the remaining lysate at -80°C until LC-MS/MS analysis.

  • Quantification by LC-MS/MS:

    • Prepare a calibration curve of 5-HICA in the same matrix (lysis buffer with lysate from untreated cells) to account for matrix effects.

    • Analyze the samples using a validated LC-MS/MS method to determine the concentration of 5-HICA in each lysate.[10]

Data Analysis
  • Calculate the amount of 5-HICA (in pmol or ng) in each sample from the LC-MS/MS data.

  • Normalize this amount to the total protein content (in mg) of the corresponding well.

  • Plot the normalized uptake (pmol/mg protein) against time to determine the initial rate of uptake.

  • Plot the initial rate of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to estimate the kinetic parameters Vmax (maximum uptake rate) and Km (substrate concentration at half-maximal velocity).

PART 2: Dissecting the Transport Mechanism

Rationale: Identifying the Cellular Gatekeepers

The initial uptake assay may suggest a saturable process, indicative of carrier-mediated transport. The next logical step is to identify the specific transporters involved. This is achieved by using cell lines that are engineered to overexpress a single transporter (e.g., OAT1 or MCT1) and by using chemical inhibitors known to block specific transporter families. Human Embryonic Kidney (HEK293) cells are an ideal model for this as they have low endogenous transporter expression and are easily transfected.[7][18][19][20][21][22]

Experimental Approach 1: Transporter-Overexpressing Cell Lines
  • Objective: To determine if 5-HICA is a substrate for specific OAT or MCT isoforms.

  • Cell Lines:

    • HEK293 cells stably transfected with human OAT1 (SLC22A6).[7]

    • HEK293 cells stably transfected with human MCT1 (SLC16A1).

    • Wild-type (WT) or mock-transfected HEK293 cells as a negative control.

  • Protocol:

    • Follow the general uptake protocol described in Part 1 for all three cell lines in parallel.

    • Use a fixed concentration of 5-HICA (ideally close to the estimated Km, or a concentration in the low-micromolar range if Km is unknown).

    • Measure the uptake of 5-HICA in the transporter-expressing cells and the control cells.

  • Data Interpretation:

    • A significantly higher (typically >2-fold) accumulation of 5-HICA in the OAT1- or MCT1-expressing cells compared to the control cells indicates that 5-HICA is a substrate for that specific transporter.[23]

Experimental Approach 2: Inhibition Studies
  • Objective: To confirm the involvement of OAT and/or MCT transporters using chemical inhibitors.

  • Cell Line: Use the cell line from Part 1 (e.g., HCT-116) or the relevant overexpressing HEK293 cell line.

  • Inhibitors:

    • Probenecid: A classical inhibitor of OATs.[7][24]

    • Phloretin: A known inhibitor of MCTs.[5]

  • Protocol:

    • Follow the general uptake protocol from Part 1.

    • Before adding the 5-HICA dosing solution, pre-incubate the cells with the inhibitor (e.g., 100 µM Probenecid or 50 µM Phloretin) or vehicle control in uptake buffer for 15-30 minutes.[25]

    • Initiate the uptake by adding the 5-HICA solution (containing the same concentration of the inhibitor).

    • Measure the uptake of 5-HICA in the presence and absence of the inhibitor.

  • Data Interpretation:

    • A significant reduction in 5-HICA uptake in the presence of an inhibitor suggests the involvement of the targeted transporter family.

Visualization of Mechanistic Workflow

G cluster_0 Initial Screening cluster_1 Mechanism Investigation cluster_2 Conclusion A Perform Uptake Assay in Endogenous Cell Line (e.g., HCT-116) B Analyze Time & Concentration Dependence A->B C Uptake in Transfected Cells (HEK293-OAT1/MCT1 vs WT) B->C Saturable uptake observed D Inhibition Assay (e.g., Probenecid, Phloretin) B->D Saturable uptake observed E Identify Specific Transport Mechanism(s) C->E D->E

Caption: Workflow for elucidating 5-HICA transport mechanisms.

PART 3: Caco-2 Permeability Assay for Oral Absorption Potential

Scientific Context

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimic the intestinal barrier.[13][19] This model is the industry standard for predicting in vivo oral drug absorption.[26] The assay measures the flux of a compound from an apical (AP, gut lumen side) to a basolateral (BL, blood side) compartment, and vice versa.

Key Parameters
  • Apparent Permeability Coefficient (Papp): A quantitative measure of the rate of passage across the Caco-2 monolayer.

  • Efflux Ratio (ER): The ratio of Papp (BL to AP) / Papp (AP to BL). An ER > 2 is a strong indicator that the compound is a substrate of an active efflux transporter (e.g., P-glycoprotein or BCRP).[19]

Abbreviated Protocol
  • Cell Culture on Transwells: Seed Caco-2 cells onto semipermeable membrane inserts (e.g., Transwell™ plates) and culture for 18-22 days to allow for differentiation and formation of a tight monolayer.[19]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Only use inserts with acceptable TEER values (e.g., >200 Ω·cm²).[18]

  • Transport Experiment:

    • AP to BL Transport: Add the 5-HICA dosing solution to the apical chamber and fresh buffer to the basolateral chamber.

    • BL to AP Transport: Add the 5-HICA dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.[18]

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of 5-HICA in all samples by LC-MS/MS.

Data Presentation and Interpretation
ParameterValueInterpretation
Papp (AP → BL) (cm/s)Calculated ValueHigh (>10 x 10⁻⁶): High absorption predictedModerate (1-10 x 10⁻⁶): Moderate absorptionLow (<1 x 10⁻⁶): Low absorption predicted
Papp (BL → AP) (cm/s)Calculated ValueUsed to calculate the Efflux Ratio.
Efflux Ratio Calculated Value> 2: Indicates active efflux.≈ 1: Suggests primarily passive diffusion or equal bidirectional transport.
Recovery (%) Calculated ValueShould be within 80-120% to ensure compound stability and lack of significant binding to the apparatus.
Visual Representation of Transport Pathways

G cluster_0 Cellular Transport Mechanisms cluster_1 Potential Transporters for 5-HICA passive Passive Diffusion High to Low Concentration No Energy Required Lipid Solubility is Key facilitated Facilitated Diffusion Uses Carrier Protein High to Low Concentration No Energy Required active Active Transport Uses Carrier Protein Against Concentration Gradient Requires Energy (ATP) MCT MCTs (SLC16) Proton-coupled transport of monocarboxylates active->MCT Likely for 5-HICA OAT OATs (SLC22) Organic anion exchange active->OAT Likely for 5-HICA

Caption: Overview of cellular transport mechanisms relevant to 5-HICA.

Conclusion and Future Directions

These protocols provide a robust framework for a thorough investigation of the cellular uptake of 5-hydroxy-1H-indazole-3-carboxylic acid. By starting with a general uptake assay and proceeding to mechanistic studies with specific transporter-expressing cell lines and inhibitors, researchers can build a comprehensive picture of how this compound enters cells. The Caco-2 permeability data will further provide crucial insights into its potential as an orally administered therapeutic agent.

The results from these studies will be invaluable for guiding further drug development efforts, including lead optimization, formulation design, and the prediction of in vivo pharmacokinetics and potential drug-drug interactions.

References

  • Abaandou, L., et al. (2021). HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Draoui, N., et al. (2013). MCT1 is expressed in a variety of different human tumor cell lines and primary human tumor biopsies. Cancer Research. Available at: [Link]

  • Follstaedt, S., et al. (2016). Cell lines of interest express MCT1 and its co-factor CD147. ResearchGate. Available at: [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available at: [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Nigam, S. K. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews. Available at: [Link]

  • Stepan, A. F., et al. (2018). Human Embryonic Kidney 293 Cells: A Vehicle for Biopharmaceutical Manufacturing, Structural Biology, and Electrophysiology. Cells Tissues Organs. Available at: [Link]

  • Sonveaux, P., et al. (2012). MCT1-mediated transport of a toxic molecule is an effective strategy for targeting glycolytic tumors. Oncotarget. Available at: [Link]

  • Tátrai, P., et al. (2019). Timing and application of transporter assays in drug development. Solvo Biotechnology. Available at: [Link]

  • Taipale, K., et al. (2009). Endogenous gene and protein expression of drug-transporting proteins in cell lines routinely used in drug discovery programs. Drug Metabolism and Disposition. Available at: [Link]

  • van Wert, A. M., Gionfriddo, M. R., & Sweet, D. H. (2010). Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. Pharmaceutics. Available at: [Link]

  • You, G. (2015). Monocarboxylate transporters in cancer. Seminars in Cancer Biology. Available at: [Link]

  • Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Available at: [Link]

  • M.D. Anderson Cancer Center. Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? MDPI. Available at: [Link]

  • University College London. Next-generation cell line selection methodology leveraging data lakes, natural language generation and advanced data analytics. PMC. Available at: [Link]

  • faCellitate. How to choose the right cell line for your experiments. Available at: [Link]

  • Wikipedia. Organic anion transporter 1. Available at: [Link]

  • BioIVT. OAT1 (SLC22A6) Transporter Assay. Available at: [Link]

  • PubChem. Indazole-3-carboxylic acid. Available at: [Link]

  • XenoTech. Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. Available at: [Link]

  • Frontiers. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors. Available at: [Link]

  • Wiley Online Library. Fast Release of Carboxylic Acid inside Cells. PMC. Available at: [Link]

  • PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. Available at: [Link]

  • Egger, G., et al. (2010). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • Kauppinen, A., et al. (2022). Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells. PMC. Available at: [Link]

  • Wang, J., et al. (2021). Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates. Frontiers in Chemistry. Available at: [Link]

  • Lund University. Development of an in vitro assay for analysis of cellular uptake of nanoparticles. Available at: [Link]

  • Solvo Biotechnology. Timing and application of transporter assays in drug development. Available at: [Link]

  • ResearchGate. Transporter assays as useful in vitro tools in drug discovery and development. Available at: [Link]

  • PortaCellTec Biosciences GmbH. Transporter Interaction Studies. Available at: [Link]

  • ACS, Organic Division. pKa Data Compiled by R. Williams. Available at: [Link]

  • G. Narayana Swamy et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Kumar, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]

Sources

5-hydroxy-1H-indazole-3-carboxylic acid as a building block for synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of 5-Hydroxy-1H-indazole-3-carboxylic Acid

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the capacity for hydrogen bonding and diverse substitution, allows for precise molecular interactions with a wide array of biological targets.[3][4] This has led to the development of numerous FDA-approved drugs for treating a range of diseases, from cancer to chemotherapy-induced nausea. Notable examples include the multi-kinase inhibitors Pazopanib and Axitinib, used in oncology, and Granisetron, a selective 5-HT3 receptor antagonist for managing emesis.[2][5]

The versatility of the indazole core is unlocked by the strategic introduction of functional groups that serve as handles for synthetic elaboration. 5-Hydroxy-1H-indazole-3-carboxylic acid is a particularly valuable building block, offering three distinct points for chemical modification: the C3-carboxylic acid, the N1-H of the pyrazole ring, and the C5-phenolic hydroxyl group. This guide provides an in-depth exploration of the synthetic applications of this versatile reagent, complete with detailed protocols and the rationale behind key experimental choices, designed for researchers in synthetic and medicinal chemistry.

Physicochemical Properties of the Building Block

A thorough understanding of a starting material's properties is fundamental to successful reaction design. The key characteristics of 5-hydroxy-1H-indazole-3-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 885518-94-5[6][7]
Molecular Formula C₈H₆N₂O₃[6]
Molecular Weight 178.15 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMF, DMSO; sparingly soluble in alcohols
Functional Groups 1. Carboxylic Acid (C3)2. Phenolic Hydroxyl (C5)3. Indazole N-H (N1/N2)

Core Synthetic Strategies and Applications

The true power of 5-hydroxy-1H-indazole-3-carboxylic acid lies in its trifunctional nature. Each reactive site can be addressed with a high degree of chemical selectivity, enabling the construction of complex molecular architectures and diverse compound libraries.

Caption: Synthetic pathways originating from 5-hydroxy-1H-indazole-3-carboxylic acid.

C3-Carboxylic Acid Modification: Amide Bond Formation

The most prevalent modification of this building block involves the formation of an amide bond at the C3 position. Indazole-3-carboxamides are a core structural motif in a vast number of biologically active compounds, including potent kinase inhibitors and CRAC channel blockers.[8]

Expert Insight: The choice of coupling agent is critical for achieving high yields and minimizing side reactions. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are preferred. These reagents function by converting the carboxylic acid into a highly reactive activated ester intermediate, which is readily attacked by the amine nucleophile. The addition of a hindered, non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the generated acidic byproducts and deprotonate the ammonium salt of the amine, liberating the free amine for reaction.[9][10]

Caption: General workflow for indazole-3-carboxamide synthesis.

Protocol 1: General Procedure for the Synthesis of 5-Hydroxy-1H-indazole-3-carboxamides

This protocol describes a robust method for coupling various primary or secondary amines with 5-hydroxy-1H-indazole-3-carboxylic acid using HATU.

Materials:

  • 5-hydroxy-1H-indazole-3-carboxylic acid (1.0 equiv)

  • Amine (primary or secondary, 1.0-1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-hydroxy-1H-indazole-3-carboxylic acid (1.0 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely (concentration typically 0.1-0.5 M).

  • Activation: To the stirred solution, add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir the mixture at room temperature for 15-20 minutes. A slight color change may be observed as the carboxylic acid is activated.

    • Rationale: This pre-activation step ensures the complete conversion of the carboxylic acid to its highly reactive O-acylisourea intermediate before the nucleophile is introduced.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup - Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker of cold deionized water with vigorous stirring. The product will often precipitate as a solid.

    • Rationale: Many carboxamide products have poor water solubility, allowing for simple isolation by precipitation, which removes the highly polar DMF solvent and excess reagents.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with water and a non-polar solvent like diethyl ether or hexanes to remove residual impurities.

  • Workup - Extraction (Alternative): If the product does not precipitate or is an oil, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract the product with a suitable organic solvent like Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/water, Acetonitrile) or by column chromatography on silica gel if necessary.[10]

N1-Alkylation and Arylation

Modification at the N1 position of the indazole ring is a common strategy to explore the structure-activity relationship (SAR) and modulate physicochemical properties like solubility and metabolic stability.[8]

Expert Insight: Regioselectivity is a key consideration in the N-alkylation of indazoles, as reaction can occur at either the N1 or N2 position. Generally, N1-alkylation is favored under basic conditions with alkyl halides, especially with sterically less hindered indazoles. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF effectively deprotonates the indazole N-H, forming the indazolide anion, which then acts as a potent nucleophile. For less reactive electrophiles or for N-arylation, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are often employed. Protecting the C5-hydroxyl and C3-carboxylic acid groups may be necessary prior to N-alkylation to prevent competing side reactions.

C5-Phenolic Hydroxyl Modification

The C5-hydroxyl group provides a valuable opportunity for introducing diversity. It can be readily converted into an ether, ester, or other functional groups.

Expert Insight: The Williamson ether synthesis is a classic and reliable method for alkylating the phenolic hydroxyl. The reaction typically involves deprotonating the hydroxyl group with a moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), followed by reaction with an alkyl halide (R-X). The choice of base is important; stronger bases like NaH could deprotonate both the phenol and the indazole N-H, leading to a mixture of products. Using a milder base like K₂CO₃ in a polar aprotic solvent like acetone or acetonitrile often provides good selectivity for O-alkylation, especially if the N1 position is already substituted or protected.

Conclusion

5-Hydroxy-1H-indazole-3-carboxylic acid is a high-value, versatile building block for the synthesis of complex molecules targeted at drug discovery and materials science. Its three distinct functional handles—the carboxylic acid, the indazole N-H, and the phenolic hydroxyl—can be selectively manipulated using well-established synthetic methodologies. By understanding the principles behind reagent choice and reaction conditions, researchers can effectively leverage this scaffold to accelerate the development of novel chemical entities with tailored properties and biological activities.

References

  • D. D. Gaikawad, D. A. Chapolikar, G. C. Devlate, D. K. Warad, P. A. Tayade, P. R. Pawar, J. A. Domb. Synthesis of indazole motifs and their medicinal importance: an overview. European Journal of Medicinal Chemistry.
  • A. Thangadurai, M. Minu, S. Wakode, S. Agrawal, B. Narasimhan. Indazole: A medicinally important heterocyclic moiety. Medicinal Chemistry Research, 2012, 21(7), 1509-23. [URL: https://link.springer.com/article/10.1007/s00044-011-9631-3]
  • S. K. Suthar, P. Lohan, V. Kumar, S. Kumar, D. Kumar. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 2022, 83(7), 1515-1549. [URL: https://pubmed.ncbi.nlm.nih.gov/35971890/]
  • C. M. Williams. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans Theses and Dissertations. [URL: https://scholarworks.uno.edu/td/2942]
  • S. Kumar, P. Singh. A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. Indo American Journal of Pharmaceutical Sciences, 2021, 6(5).
  • S. F. S. Cardoso, M. F. C. G. de Melo, J. A. S. Cavaleiro. Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 2018, 28(6), 493-507. [URL: https://www.tandfonline.com/doi/abs/10.1080/13543776.2018.1475147]
  • ChemicalBook. 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis. [URL: https://www.chemicalbook.
  • P. Rajeswara Rao, G. Sammaiah, G. Goverdhan, D. Himabindu, D. S. Kumar. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(3), 1541-1547.
  • G. Narayana Swamy, et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3), 1311-1316.
  • BLD Pharm. 5-Hydroxy-1H-indazole-3-carboxylic acid. [URL: https://www.bldpharm.com/products/885518-94-5.html]
  • Y. Ye, J. Liu, J. M. Williams, S. L. W. Huskey, D. Levorse, J. T. Sisko, D. M. Tellers, N. N. Tsou. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6939-6943. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3482276/]
  • T. Chandrasekhar, A. Babul Reddy, L. Vinay Kumar, P. Jagan Naik, M. Karuna sree, G. Narayana Swamy. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate, 2012. [URL: https://www.researchgate.
  • ChemicalBook. 5-HYDROXY-1H-INDAZOLE-3-CARBOXYLIC ACID CAS#: 885518-94-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02500095.htm]
  • S. Kumar, P. Kumar, A. Kumar, D. Kumar, V. Kumar. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2023, 13(31), 21323-21370. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10369806/]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from established chemical principles and extensive experience in synthetic organic chemistry. Every protocol and recommendation is presented with the goal of ensuring reproducibility and success in your laboratory.

Overview of the Synthetic Strategy

The synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions at each stage. A common and effective strategy involves the construction of the indazole core with a protected hydroxyl group, followed by deprotection and final modification at the 3-position. The pathway outlined here begins with the diazotization of 4-methoxyaniline, followed by a Japp-Klingemann reaction to form the indazole-3-carboxylate ester. Subsequent hydrolysis, demethylation, and purification yield the desired product.

Below is a visual representation of the overall workflow:

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Indazole Cyclization & Ester Hydrolysis cluster_3 Step 4: Demethylation cluster_4 Step 5: Purification A 4-Methoxyaniline B 4-Methoxybenzenediazonium Chloride A->B NaNO₂, HCl 0-5 °C D Hydrazone Intermediate B->D + C, NaOAc, EtOH 0-5 °C C Diethyl 2-methyl-3-oxosuccinate E Ethyl 5-methoxy-1H-indazole-3-carboxylate D->E Heat F 5-Methoxy-1H-indazole-3-carboxylic acid E->F NaOH, H₂O/EtOH Reflux G 5-Hydroxy-1H-indazole-3-carboxylic acid F->G BBr₃, DCM -78 °C to RT H Pure Product G->H Recrystallization Oxidation_Step A 5-Hydroxy-1H-indazole-3-carbaldehyde B 5-Hydroxy-1H-indazole-3-carboxylic acid A->B NaClO₂, NaH₂PO₄ 2-methyl-2-butene, t-BuOH/H₂O

Caption: Pinnick oxidation of the 3-formyl indazole.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxylic acid
  • Diazotization of 4-Methoxyaniline:

    • In a flask, dissolve 4-methoxyaniline (1.0 eq.) in a mixture of water and concentrated HCl.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C. Use the resulting diazonium salt solution immediately.

  • Japp-Klingemann Reaction and Cyclization:

    • In a separate, larger flask, dissolve diethyl 2-methyl-3-oxosuccinate (1.0 eq.) and sodium acetate (3.0 eq.) in ethanol.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Heat the reaction mixture to reflux for 4-6 hours to effect cyclization to ethyl 5-methoxy-1H-indazole-3-carboxylate. Monitor by TLC.

  • Ester Hydrolysis:

    • Cool the reaction mixture and add a solution of NaOH (3.0 eq.) in water.

    • Heat the mixture to reflux for 2-4 hours, or until the ester is completely consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain crude 5-methoxy-1H-indazole-3-carboxylic acid.

Protocol 2: Demethylation to 5-Hydroxy-1H-indazole-3-carboxylic acid
  • Suspend the crude 5-methoxy-1H-indazole-3-carboxylic acid (1.0 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (2.5 eq.) dropwise over 30 minutes.

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the very slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and stir for 1 hour.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization (e.g., from ethanol/water).

References

  • BenchChem. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction.
  • BenchChem. (2025). Overcoming side reactions in Japp-Klingemann reaction.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • Karaman, R. (2016). Answer to "What demethylating reagent do you suggest?". ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128.
  • Naka Research Group. (2024). O-Demethylation. Chem-Station Int. Ed. Retrieved from [Link]

  • Walls, S. (2016). Answer to "What are the special considerations for the Japp-Klingemann reaction?". ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • Jhanwar, A., et al. (n.d.).
  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Lai, A.-Q., et al. (2025). 3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
  • Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532.
  • BenchChem. (2025).
  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org.
  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (2021).
  • ResearchGate. (2025). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • Hershey, P. A., et al. (n.d.).
  • Google Patents. (2003).

troubleshooting 5-hydroxy-1H-indazole-3-carboxylic acid solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-hydroxy-1H-indazole-3-carboxylic acid. As Senior Application Scientists, we understand the challenges that can arise when working with compounds that have specific solubility characteristics. This resource provides in-depth troubleshooting guides and FAQs to address common issues encountered during experimental workflows.

Understanding the Molecule: Core Physicochemical Properties

Before troubleshooting, it's essential to understand the fundamental properties of 5-hydroxy-1H-indazole-3-carboxylic acid. Its structure, featuring both a weakly acidic carboxylic acid and a phenolic hydroxyl group, dictates its behavior in solution.

PropertyValueSource
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.15 g/mol N/A
Predicted pKa ~3.11 ± 0.30 (Carboxylic Acid)[1]
Predicted Boiling Point 541.2 ± 30.0 °C[1]
Predicted Density 1.679 ± 0.06 g/cm³[1]

The most critical parameter here is the pKa of ~3.11 . This indicates that the carboxylic acid group is the primary driver of its pH-dependent solubility. At a pH below 3.11, the compound will be in its neutral, protonated form, which is significantly less soluble in aqueous media. Above this pH, it will deprotonate to form the more soluble carboxylate anion.

Frequently Asked Questions & Troubleshooting
Q1: My 5-hydroxy-1H-indazole-3-carboxylic acid is not dissolving in water or neutral buffers (like PBS, pH 7.4). What's wrong?

This is the most common issue and is directly related to the compound's acidic nature.

Causality: At neutral or acidic pH, the compound exists predominantly in its protonated, non-ionized form. This neutral form has poor aqueous solubility due to the relatively nonpolar indazole ring system. To achieve significant aqueous solubility, you must deprotonate the carboxylic acid to its anionic salt form, which is more polar.[2]

Solution: pH Adjustment

You must increase the pH of the solvent to be at least 2-3 units above the pKa. For this compound, a target pH of 6-8 is often sufficient to initiate dissolution.

dot

Caption: Relationship between pH and compound solubility.

Q2: I dissolved my compound in DMSO to make a stock, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. Why does this happen?

This is a classic solvent-shift precipitation problem.

Causality: While the compound is highly soluble in an organic solvent like DMSO, you are introducing it into an aqueous environment where its solubility is much lower, especially if the final concentration is high. The buffer in your medium (e.g., bicarbonate or HEPES) may not have the capacity to maintain a localized high pH upon addition of the DMSO stock, leading to the compound crashing out of solution.

Troubleshooting Workflow

dot

G start Start: Precipitation upon adding DMSO stock to aqueous buffer q1 Is the final concentration too high? start->q1 a1_yes Action: Reduce the final concentration. Prepare a more dilute stock solution if necessary. q1->a1_yes Yes q2 Is the DMSO percentage too high? (Typically >1%) q1->q2 No a1_yes->q2 a2_yes Action: Decrease the volume of DMSO stock added. Aim for final DMSO <0.5% for most cell-based assays. q2->a2_yes Yes q3 Is the buffer pH appropriate? q2->q3 No a2_yes->q3 a3_no Action: Pre-adjust the buffer pH slightly higher before adding the compound. Alternatively, use a stronger buffer. q3->a3_no No end_node Success: Homogeneous Solution q3->end_node Yes a3_no->end_node

Caption: Troubleshooting workflow for DMSO stock dilution.

Expert Recommendations:

  • Lower Final Concentration: This is the simplest solution. The compound may simply not be soluble at your target concentration in that specific medium.

  • Increase Mixing: Add the DMSO stock dropwise into the vortexing buffer to aid rapid dispersion and prevent localized high concentrations.

  • Use an Intermediate Solvent: In some cases, a co-solvent strategy can be effective.[3] Prepare a dilution series in a solvent like ethanol before the final dilution into the aqueous medium. However, be mindful of solvent toxicity in your experimental system.

Q3: How should I prepare and store stock solutions? Are there any stability concerns?

Proper preparation and storage are critical for reproducible results.

Stock Solution Preparation (DMSO) For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for high-concentration stock solutions.[4][5]

Protocol: Preparing a 100 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh 17.82 mg of 5-hydroxy-1H-indazole-3-carboxylic acid.

  • Add Solvent: Add the powder to a sterile vial. Using a calibrated pipette, add 1.0 mL of anhydrous (newly opened) DMSO. Hygroscopic or wet DMSO can negatively impact the solubility of some compounds.[4]

  • Promote Dissolution: Cap the vial and vortex thoroughly. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution if needed.

  • Verify: Ensure the solution is clear and free of any particulate matter before storing.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]

Stability Considerations: While specific stability data for this compound is not widely published, related heterocyclic structures like 5-hydroxyoxazole-4-carboxylic acids have been reported to be unstable, showing susceptibility to hydrolytic ring-opening and decarboxylation.[6]

  • Recommendation: Always prepare aqueous working solutions fresh from a frozen DMSO stock on the day of the experiment.

  • Visual Cues: Discard any solutions that appear discolored or contain precipitates.

  • Validation: For long-term or critical studies, periodically check the purity of your stock solution using HPLC to detect potential degradation products.[7]

Q4: I need to determine the maximum aqueous solubility of this compound in my specific buffer. How can I do this?

To determine the true equilibrium solubility, the "shake-flask" method is the gold standard.[8] This measures the thermodynamic solubility, which is the saturation point of the compound in a given solvent at equilibrium.

Protocol: Thermodynamic Solubility Determination

  • Add Excess Solid: Add an excess amount of the solid compound to a known volume of your aqueous buffer (e.g., 5-10 mg in 1 mL). The key is to have undissolved solid remaining.

  • Equilibrate: Tightly seal the vial and agitate it on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Sample Collection: Carefully collect the supernatant, being cautious not to disturb the solid pellet. For extra security, you can filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantification: Determine the concentration of the compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) is the preferred method as it can separate the parent compound from any impurities or degradation products.[7][9] UV-Vis spectroscopy can also be used if the compound has a distinct chromophore and no interfering substances are present.

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that buffer at that temperature.

Advanced Formulation Strategies

For applications requiring higher aqueous concentrations, such as in vivo studies, more advanced formulation strategies may be necessary. These techniques aim to enhance solubility and improve bioavailability.[3][10][11]

  • Co-solvents: Systems using mixtures of water with solvents like PEG300, PEG400, or Tween 80 can significantly increase solubility.[12]

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can create a hydrophilic outer shell, dramatically improving aqueous solubility.[3][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): For lipophilic drugs, SEDDS are lipid-based formulations that form fine emulsions upon contact with aqueous fluids, enhancing both solubility and absorption.[3][13][14]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[10][14]

These advanced methods require specialized formulation development and should be approached systematically.

References
  • Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]

  • G, Carla. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Singh, A., & Worku, Z. A. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage (pp. 49-89). Wiley. [Link]

  • Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why? r/labrats. [Link]

  • imChem. (n.d.). HPLC buffer precipitation. [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. [Link]

  • Wang, G. D., & Movassaghi, M. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 65, 152862. [Link]

Sources

Technical Support Center: Optimization of 5-Hydroxy-1H-indazole-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction: The Significance and Synthetic Challenges

5-Hydroxy-1H-indazole-3-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key precursor for a variety of pharmacologically active compounds.[1][2] Its structure, featuring a bioisosteric indazole core that mimics indole, and functional handles for further derivatization, makes it a sought-after intermediate.[1] However, the presence of the electron-donating hydroxyl group introduces specific challenges in its synthesis, including regioselectivity, potential for side reactions, and purification difficulties.

This guide will focus on the common synthetic routes and provide in-depth troubleshooting advice to overcome these hurdles.

Core Synthetic Pathways

Two primary retrosynthetic pathways are commonly considered for the synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid:

  • The Jacobson-Type Synthesis from 5-Hydroxyisatin: This classical approach involves the ring-opening of a substituted isatin, followed by diazotization and cyclization.

  • The Aza-Nenitzescu Reaction: A more modern approach involving the condensation of a hydrazone with a p-benzoquinone derivative.

Below is a visual representation of the Jacobson-type pathway:

Jacobson-Type Synthesis cluster_0 Ring Opening cluster_1 Diazotization & Reduction cluster_2 Cyclization 5-Hydroxyisatin 5-Hydroxyisatin Intermediate_A 2-amino-5-hydroxyphenyl (oxo)acetic acid 5-Hydroxyisatin->Intermediate_A 1. NaOH (aq) 2. H+ Intermediate_B Aryl hydrazine intermediate Intermediate_A->Intermediate_B 1. NaNO2, HCl 2. SnCl2 Product 5-hydroxy-1H-indazole- 3-carboxylic acid Intermediate_B->Product Acidic conditions

Caption: Jacobson-Type Synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid in a question-and-answer format.

Low or No Product Yield

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A: Low yields in this synthesis can often be traced back to several key areas. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure your 5-hydroxyisatin is pure. Impurities can interfere with the initial ring-opening and subsequent diazotization. Recrystallize the starting material if necessary.

  • Reaction Temperature: The diazotization step is highly temperature-sensitive. It is crucial to maintain a low temperature (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[3] Warming the reaction mixture prematurely can lead to the formation of phenol byproducts.[4][5]

  • Incomplete Ring Opening of Isatin: The initial basic hydrolysis of 5-hydroxyisatin must be complete. Monitor this step by TLC to ensure all the starting material is consumed before proceeding. Insufficient base or reaction time can be the culprits.

  • Inefficient Cyclization: The final acid-catalyzed cyclization of the aryl hydrazine intermediate requires sufficient acid concentration and adequate heating. However, excessive heat can lead to decarboxylation or other side reactions.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting Start Low Product Yield Check_SM Verify Purity of 5-Hydroxyisatin Start->Check_SM Check_Temp Monitor Diazotization Temperature (0-5 °C) Check_SM->Check_Temp Pure Purify_SM Recrystallize Starting Material Check_SM->Purify_SM Impure Check_Hydrolysis Confirm Complete Isatin Ring Opening (TLC) Check_Temp->Check_Hydrolysis Correct Adjust_Temp Improve Cooling/ Slow Reagent Addition Check_Temp->Adjust_Temp Incorrect Check_Cyclization Optimize Cyclization (Acid Conc. & Temp.) Check_Hydrolysis->Check_Cyclization Complete Optimize_Hydrolysis Increase Base Conc. or Reaction Time Check_Hydrolysis->Optimize_Hydrolysis Incomplete Optimize_Cyclization_Conditions Screen Acid Catalysts & Temperature Gradient Check_Cyclization->Optimize_Cyclization_Conditions Sub-optimal End Re-run Reaction Check_Cyclization->End Optimized Purify_SM->End Adjust_Temp->End Optimize_Hydrolysis->End Optimize_Cyclization_Conditions->End

Caption: A decision-tree for troubleshooting low yields.

Impurity Profile and Side Reactions

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

A: The presence of the hydroxyl group can lead to specific side reactions.

  • Over-oxidation: During the diazotization or subsequent steps, the electron-rich phenol ring is susceptible to oxidation, leading to colored, often polymeric, impurities. Using a milder reducing agent for the diazonium salt, such as sodium sulfite, instead of stannous chloride, can sometimes mitigate this.

  • Decarboxylation: At elevated temperatures, particularly under acidic or basic conditions, the carboxylic acid group can be lost. If you suspect this is occurring, try to perform the final cyclization and work-up at lower temperatures.

  • Formation of Azo Compounds: Diazonium salts can couple with the electron-rich 5-hydroxyindazole product to form colored azo dyes. This is more likely if the pH is not sufficiently acidic during the reaction. Maintaining a strongly acidic environment minimizes the concentration of the phenoxide, which is more reactive in azo coupling.

Table 1: Common Impurities and Mitigation Strategies

ImpurityLikely CauseSuggested Action
Polymeric, colored materialOxidation of the phenol ringUse deoxygenated solvents; consider a milder reducing agent for the diazonium salt (e.g., Na2SO3).
Decarboxylated productExcessive heat during cyclization or work-upLower the temperature of the cyclization step; avoid prolonged heating.
Colored azo compoundsIncorrect pH during diazotization (not acidic enough)Ensure a strongly acidic medium (pH 1-2) is maintained throughout the diazotization and coupling steps.
Unreacted aryl hydrazineIncomplete cyclizationIncrease the concentration of the acid catalyst or the reaction time for the cyclization step.
Purification Challenges

Q3: My crude product is difficult to purify. What purification strategies are most effective?

A: The amphoteric nature of 5-hydroxy-1H-indazole-3-carboxylic acid (containing both a carboxylic acid and a phenolic hydroxyl group) can complicate purification.

  • Acid-Base Extraction: This is often not straightforward due to the similar pKa values of the carboxylic acid and the phenol. A careful, pH-controlled extraction may be possible but can be tedious.

  • Recrystallization: This is often the most effective method. A mixed solvent system is typically required. Consider polar solvents like ethanol, methanol, or acetic acid, with the addition of water as an anti-solvent.

  • Column Chromatography: If recrystallization fails, column chromatography on silica gel can be used. A polar mobile phase, often containing a small amount of acetic acid or formic acid, will be necessary to ensure good peak shape and prevent streaking of the acidic compound. A typical eluent system would be dichloromethane/methanol with 1% acetic acid.

Optimized Protocol: Jacobson-Type Synthesis of 5-Hydroxy-1H-indazole-3-carboxylic acid

This protocol is a synthesis of best practices derived from related procedures and general principles of organic synthesis. Optimization may be required for your specific laboratory conditions and reagent quality.

Step 1: Ring Opening of 5-Hydroxyisatin

  • In a round-bottom flask, suspend 5-hydroxyisatin (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the mixture to 80-90 °C with stirring until the solution becomes homogeneous and the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

Step 2: Diazotization and Reduction

  • Cool the solution from Step 1 to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl2·2H2O) (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Slowly add the diazonium salt solution to the cold stannous chloride solution via a dropping funnel, maintaining the temperature below 10 °C.

Step 3: Cyclization and Isolation

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until cyclization is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold, dilute hydrochloric acid, followed by cold water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

Table 2: Key Reaction Parameters and Their Impact

ParameterRecommended RangeRationale and Potential Issues
Diazotization Temperature 0-5 °CHigher temperatures lead to decomposition of the diazonium salt and formation of phenolic byproducts.[4][5]
pH during Diazotization 1-2A strongly acidic environment is necessary to generate nitrous acid in situ and prevent premature azo coupling.[3]
Reducing Agent SnCl2·2H2OA common and effective reducing agent for diazonium salts. Milder alternatives like Na2SO3 can be explored to minimize oxidation.
Cyclization Temperature 60-70 °CProvides sufficient energy for cyclization without significant decarboxylation. Higher temperatures may improve the rate but can decrease the yield.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. (2023). Molecules, 28(8), 3352.
  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (n.d.). ScholarWorks@UNO.
  • Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011).
  • Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. (2019). REVISTA DE CHIMIE, 70(11), 4055-4061.
  • Nenitzescu indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1H-Indazole-3-carboxylic acid. (n.d.). Chem-Impex.
  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? (2024). Knowledge.
  • Diazotis
  • Synthesis of 5-hydroxyisatin thiosemicarbazones, spectroscopic investigation, protein-ligand docking, and in vitro anticancer activity. (2020). Request PDF.
  • 5-Hydroxy-1H-indazole-3-carboxylic acid. (2025). AiFChem.
  • The mechanistic pathway of the aza‐Nenitzescu reaction for the synthesis of 1H‐indazoles from hydrazone and p‐benzoquinone.16a. (n.d.).
  • Atroposelective Nenitzescu Indole Synthesis. (2020).
  • Reactions of Diazonium Salts. (2023). Chemistry LibreTexts.
  • Synthesis and screening of biologically significant 5-hydroxy isatin derivatives for antioxidant activity. (2016). PubMed.
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. (2019). Diva-Portal.org.
  • Alternate and effective route for the synthesis of 1H‐Indole‐3‐carboxylic acid 5. (2022).
  • The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. (1964). Journal of the American Chemical Society, 86(15), 3103–3114.
  • some reactions of diazonium ions. (n.d.). Chemguide.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Journal of Drug Delivery and Therapeutics, 10(5), 162-172.
  • (PDF) Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. (2025).
  • 1H-indazole-3-carboxylic acid, ethyl ester. (2008). Organic Syntheses Procedure.
  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2024). MDPI.
  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2007). PubMed.
  • What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015). Quora.
  • 1H-Indazole-3-carboxylic acid, 98% 5 g. (n.d.). Thermo Scientific Chemicals.
  • Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3. (n.d.). Sigma-Aldrich.
  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. (2021). Der Pharma Chemica, 13(2), 1-5.
  • How does phenol react with benzeen diazonium chloride? (2018). Quora.
  • Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. (2022). Digital Commons @ Georgian Southern University.
  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004).

Sources

Technical Support Center: Purification of 5-Hydroxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 5-hydroxy-1H-indazole-3-carboxylic acid (CAS: 885518-94-5). This document is designed to address common challenges encountered during the isolation and purification of this valuable heterocyclic building block.

Introduction to the Challenges

5-Hydroxy-1H-indazole-3-carboxylic acid is an amphoteric molecule possessing both a weakly acidic phenolic hydroxyl group and a more acidic carboxylic acid group. This dual functionality, combined with the aromatic indazole core, presents a unique set of purification challenges. Key difficulties often arise from its solubility profile, the nature of impurities from synthetic routes, and potential instability. This guide will equip you with the foundational knowledge and practical protocols to navigate these complexities.

A predicted pKa value for the carboxylic acid is approximately 3.11[1], while the pKa of the phenolic hydroxyl group can be estimated to be around 9-10, typical for a phenol. Understanding these values is fundamental to developing effective purification strategies based on pH manipulation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude product is a dark, oily residue. What is the likely cause and how can I purify it?

Answer:

A dark, oily crude product often suggests the presence of colored impurities and potentially poor crystallinity of the target compound. The coloration can arise from oxidation of the 5-hydroxy (phenolic) group, a common issue with phenols, especially if exposed to air and light, or if residual transition metals from the synthesis are present. The oily nature indicates that the compound may not be precipitating cleanly or that it is mixed with low-melting impurities.

Troubleshooting Workflow:

  • Initial Assessment:

    • Dissolve a small sample of the crude oil in a suitable solvent (e.g., methanol, DMSO) and analyze by TLC or LC-MS to get a preliminary idea of the number of components and the presence of the desired product.

  • Color Removal:

    • Charcoal Treatment: Dissolve the crude product in a polar solvent like methanol or ethanol. Add a small amount of activated charcoal (approximately 1-5% by weight of the crude material), and gently heat the mixture for a short period (10-15 minutes). Hot filter the solution through a pad of celite to remove the charcoal.

      • Causality: Activated charcoal has a high surface area and can adsorb colored, high molecular weight impurities.

  • Purification Strategy:

    • pH-Mediated Extraction: This is often the most effective first-pass purification for amphoteric molecules like 5-hydroxy-1H-indazole-3-carboxylic acid. It leverages the different pKa values of the functional groups to selectively move the compound between aqueous and organic phases.[2][3]

Experimental Protocol: pH-Mediated Liquid-Liquid Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

Materials:

  • Crude 5-hydroxy-1H-indazole-3-carboxylic acid

  • Ethyl acetate (EtOAc)

  • Deionized water

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Removal of Acidic Impurities (Stronger Acids):

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Wash with 1 M NaHCO₃ solution. The aqueous layer will extract strongly acidic impurities, while your product, with a pKa of ~3.11, should largely remain in the organic phase. Repeat the wash if necessary.

    • Expert Insight: A bicarbonate wash is a gentle way to remove strong acid impurities without deprotonating the carboxylic acid of your product significantly, thus preventing its loss to the aqueous phase.

  • Extraction of the Product:

    • Wash the organic layer with 1 M NaOH solution. This will deprotonate the phenolic hydroxyl group, forming a water-soluble phenoxide salt, which will move into the aqueous layer. Your target compound will now be in the aqueous phase.

    • Separate the aqueous layer and keep it. The organic layer now contains neutral impurities.

  • Back Extraction:

    • Wash the aqueous layer containing your product with fresh ethyl acetate to remove any residual neutral impurities.

  • Precipitation of the Product:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 2-3. This will protonate the carboxylate, causing the purified 5-hydroxy-1H-indazole-3-carboxylic acid to precipitate out of the solution.

    • Monitor the pH with pH paper or a pH meter.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Dry the purified solid under vacuum.

Diagram of pH-Mediated Extraction Workflow:

G cluster_0 Initial State cluster_1 Separation of Strong Acids cluster_2 Product Extraction cluster_3 Final Purification Crude Crude Product in EtOAc Wash_NaHCO3 Wash with 1M NaHCO3 Crude->Wash_NaHCO3 Aq_Strong_Acids Aqueous Layer (Strong Acid Impurities) Wash_NaHCO3->Aq_Strong_Acids Discard Org_Product_Neutral Organic Layer (Product + Neutral Impurities) Wash_NaHCO3->Org_Product_Neutral Wash_NaOH Wash with 1M NaOH Org_Product_Neutral->Wash_NaOH Aq_Product Aqueous Layer (Product as Salt) Wash_NaOH->Aq_Product Org_Neutral Organic Layer (Neutral Impurities) Wash_NaOH->Org_Neutral Discard Acidify Acidify with 1M HCl to pH 2-3 Aq_Product->Acidify Precipitate Precipitate Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product

Caption: pH-mediated extraction workflow for purification.

FAQ 2: I'm having trouble finding a good recrystallization solvent. What do you recommend?

Answer:

Finding a suitable recrystallization solvent system can be challenging for molecules with multiple polar functional groups. The ideal solvent should dissolve the compound when hot but not when cold. Given the polar nature of 5-hydroxy-1H-indazole-3-carboxylic acid, polar protic solvents are a good starting point.

Recommended Solvent Systems to Screen:

Solvent SystemRationale & Comments
Ethanol/Water A classic choice for polar compounds. Dissolve in a minimum of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Methanol/Water Similar to ethanol/water, but methanol's higher polarity may be beneficial.
Acetic Acid/Water Acetic acid can be a good solvent for carboxylic acids. Dissolve in hot acetic acid and add water to induce precipitation.
Dioxane/Water Dioxane is a good solvent for many organic compounds and is miscible with water.
Acetone/Hexane For a less polar system, dissolve in a minimum of hot acetone and add hexane as the anti-solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound "oils out" instead of forming crystals, it means the solution is supersaturated and the compound's melting point is lower than the boiling point of the solvent. To remedy this, try using a larger volume of solvent, a different solvent system with a lower boiling point, or cool the solution more slowly.

  • No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites, or add a seed crystal from a previous batch. You can also try cooling the solution to a lower temperature (e.g., in a refrigerator or freezer).

  • Poor Recovery: If the recovery is low, you may be using too much solvent. After filtering the crystals, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

FAQ 3: Can I use chromatography for purification? What conditions should I use?

Answer:

Yes, chromatography is a viable option, especially for removing closely related impurities or for purifying small quantities of material. Both normal-phase and reverse-phase chromatography can be employed, with the choice depending on the nature of the impurities.

Reverse-Phase HPLC (High-Performance Liquid Chromatography):

This is often the preferred method for polar, ionizable compounds.

  • Stationary Phase: C18 or C8 column.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), with an acidic modifier to suppress the ionization of the carboxylic acid and improve peak shape.

    • Recommended Mobile Phase:

      • Solvent A: Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)

      • Solvent B: Acetonitrile + 0.1% Formic Acid or 0.1% TFA

    • Rationale: The acidic modifier ensures that the carboxylic acid is protonated and behaves more like a neutral molecule, leading to better retention and sharper peaks on the nonpolar stationary phase.[4]

Normal-Phase Flash Chromatography:

Normal-phase chromatography can also be used, but the high polarity of the compound can lead to strong retention on silica gel.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A polar solvent system is required.

    • Recommended Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). You may need to add a small amount of acetic acid or formic acid to the mobile phase to improve peak shape and reduce tailing by competing with the acidic analyte for binding sites on the silica.

    • Example System: Dichloromethane:Methanol with 1% Acetic Acid.

Diagram of a General Purification Workflow:

G Crude Crude Product Extraction pH-Mediated Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization For Crystalline Solids Chromatography Chromatography (RP-HPLC or Flash) Extraction->Chromatography For Difficult Separations Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification strategy decision tree.

References

  • SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Buchheit, K. H., Gamse, R., Giger, R., Hoyer, D., Klein, F., Kloeppner, E., ... & Mattes, H. (1995). The serotonin 5-HT4 receptor. 1. Design of a new class of agonists and synthesis of (R)-4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)piperidin-4-yl]-7-benzofurancarboxamide, a potent and selective agonist with oral activity. Journal of medicinal chemistry, 38(13), 2331-2338.
  • JoVE. (2020, March 26). Extraction. Retrieved from [Link]

  • TIEI Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

Sources

Technical Support Center: 5-Hydroxy-1H-indazole-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-hydroxy-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. The inherent chemical functionalities of 5-hydroxy-1H-indazole-3-carboxylic acid—namely the phenolic hydroxyl group, the indazole ring system, and the carboxylic acid moiety—render it susceptible to various degradation pathways. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific observational issues you might encounter during your work with 5-hydroxy-1H-indazole-3-carboxylic acid solutions and provides a systematic approach to diagnosing and resolving them.

Issue 1: Observation of a Color Change in the Solution (e.g., to Yellow/Brown)

Potential Cause: This is a classic indicator of oxidation. The phenolic hydroxyl group on the indazole ring is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to oxygen, light, and the presence of metal ions.[1][2]

Troubleshooting Steps:

  • Deoxygenate Your Solvent: Before dissolving the compound, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. This is a critical first step in preventing oxidation.[3]

  • Work Under an Inert Atmosphere: If possible, prepare your solutions in a glove box or under a gentle stream of inert gas to minimize contact with atmospheric oxygen.

  • Use Freshly Prepared Solutions: Whenever feasible, prepare solutions of 5-hydroxy-1H-indazole-3-carboxylic acid immediately before use to minimize the time for degradation to occur.

  • Incorporate an Antioxidant: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT).[4][5] The stability of antioxidants themselves can be pH and light-dependent, so choose one that is stable under your experimental conditions.[5]

  • Chelate Metal Ions: If you suspect metal ion contamination in your buffer or solvent, which can catalyze oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM).

Issue 2: Decreased Potency or Inconsistent Results Over Time

Potential Cause: This issue points towards chemical degradation of the parent compound. Besides oxidation, other potential degradation pathways include decarboxylation and photodecomposition. The stability of phenolic compounds can be significantly influenced by factors such as temperature, pH, and light exposure.[1][2]

Troubleshooting Steps:

  • pH Control: The pH of the solution can significantly impact the stability of the compound. The phenolic hydroxyl group is more susceptible to oxidation at higher pH values due to deprotonation, which increases its electron density.[3][6][7]

    • Protocol: Prepare your solutions in a well-buffered system. The optimal pH will likely be slightly acidic to neutral. Conduct a pH stability study by preparing small-scale solutions at different pH values (e.g., pH 4, 5, 6, and 7.4) and analyzing their purity over time using a stability-indicating method like HPLC.[8][9]

  • Photostability Assessment: Indazole derivatives and phenolic compounds can be susceptible to photodegradation.[10][11][12]

    • Protocol: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[1][13] For rigorous testing, expose a solution to a controlled light source (as per ICH Q1B guidelines) and compare its degradation profile to a sample stored in the dark.

  • Temperature Management: Elevated temperatures can accelerate degradation reactions.[1][2]

    • Protocol: Store stock solutions at low temperatures, such as -20°C or -80°C.[14][15] For working solutions, maintain them at a controlled, cool temperature (e.g., 2-8°C) when not in immediate use.[16] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Issue 3: Precipitation or Cloudiness in the Solution

Potential Cause: This is typically due to solubility issues. The solubility of 5-hydroxy-1H-indazole-3-carboxylic acid can be highly dependent on the solvent and the pH of the solution. The carboxylic acid and phenolic hydroxyl groups can be protonated or deprotonated, affecting the molecule's overall charge and polarity.

Troubleshooting Steps:

  • Solvent Selection: While DMSO and methanol are common solvents, ensure the compound is fully dissolved before making further dilutions into aqueous buffers.[17] Be mindful of the final concentration of the organic solvent in your aqueous solution, as high concentrations may be incompatible with your experimental system.

  • pH Adjustment: The solubility of carboxylic acids generally increases at higher pH values where they are deprotonated to the more soluble carboxylate form. Conversely, the phenolic hydroxyl group's deprotonation at higher pH could also influence solubility.

    • Protocol: After dissolving the compound in a minimal amount of an organic solvent like DMSO, slowly add it to your aqueous buffer while stirring. If precipitation occurs, you may need to adjust the pH of the final solution.

  • Concentration Check: You may be exceeding the solubility limit of the compound in your chosen solvent system. Try preparing a more dilute solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-hydroxy-1H-indazole-3-carboxylic acid in solution?

A1: The main degradation pathways are:

  • Oxidation: The 5-hydroxy group is prone to oxidation, especially in the presence of oxygen, light, and metal ions, leading to the formation of colored quinone-like species.[1]

  • Photodegradation: The indazole ring system can absorb UV light, which may lead to photochemical reactions and degradation.[10][11]

  • Decarboxylation: While likely requiring more forcing conditions (e.g., high heat), the carboxylic acid group could potentially be lost, especially under certain pH conditions.[18]

Q2: What is the recommended solvent for preparing stock solutions?

A2: For stock solutions, high-purity DMSO is generally a good choice due to its excellent solvating power for many organic molecules and its low freezing point, which is suitable for long-term storage at -20°C or -80°C.[15][17] For immediate use, methanol can also be a suitable solvent.[17] Always use anhydrous, high-purity solvents.

Q3: How should I store my solutions of 5-hydroxy-1H-indazole-3-carboxylic acid?

A3: Storage conditions should be optimized to minimize degradation.

Storage Condition Recommendation Rationale
Temperature Store stock solutions at -80°C for long-term (years) or -20°C for shorter-term (months).[14][15] Store working solutions at 2-8°C and use them promptly.[16]Low temperatures slow down the rates of chemical reactions.
Light Exposure Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1][13]Prevents photodegradation.
Atmosphere For maximum stability, overlay aliquots with an inert gas like argon or nitrogen before sealing and freezing.Minimizes exposure to oxygen, thereby reducing oxidative degradation.

Q4: How can I analytically monitor the stability of my solution?

A4: A stability-indicating analytical method is crucial. The most common and reliable technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8][9]

  • Method Development: Develop an HPLC method that can separate the parent peak of 5-hydroxy-1H-indazole-3-carboxylic acid from any potential degradation products. This may require running forced degradation studies (e.g., treating the compound with acid, base, peroxide, heat, and light) to generate these degradation products and ensure your method can resolve them.[8][19]

  • Analysis: To check the stability of a solution, inject a sample onto the HPLC system and quantify the peak area of the parent compound. A decrease in the parent peak area and the appearance of new peaks over time indicate degradation. Peak purity analysis using a photodiode array (PDA) detector can also help to detect co-eluting impurities.[8]

Visualizing Degradation and Prevention Strategies

Workflow for Preparing a Stable Solution

The following diagram outlines the key steps to consider when preparing a solution of 5-hydroxy-1H-indazole-3-carboxylic acid to minimize degradation.

G cluster_prep Solution Preparation cluster_storage Storage & Handling cluster_analysis Stability Verification start Start: Solid Compound solvent Select High-Purity Solvent (e.g., DMSO, Methanol) start->solvent deoxygenate Deoxygenate Solvent (N2 or Ar sparging) solvent->deoxygenate dissolve Dissolve Compound (Under inert atmosphere if possible) deoxygenate->dissolve buffer Dilute into Deoxygenated, pH-controlled Aqueous Buffer dissolve->buffer protect Protect from Light (Amber vials) buffer->protect temp Store at Low Temperature (-20°C or -80°C) protect->temp aliquot Aliquot to Avoid Freeze-Thaw Cycles temp->aliquot hplc Analyze by Stability-Indicating HPLC Method aliquot->hplc end End: Stable Solution for Experiment hplc->end

Caption: Workflow for preparing and storing stable solutions.

Key Degradation Pathways and Mitigation

This diagram illustrates the primary degradation pathways and the corresponding preventative measures.

G cluster_degradation cluster_mitigation compound {5-Hydroxy-1H-indazole-3-carboxylic Acid | (Stable)} oxidation Oxidation Factors: O2, Light, Metal Ions Result: Quinone-like products (colored) compound->oxidation O2, hv, M+ photo Photodegradation Factor: UV/Light Exposure Result: Ring cleavage/modification compound->photo hv decarbox Decarboxylation Factors: Heat, Extreme pH Result: 5-hydroxy-1H-indazole compound->decarbox Δ, pH mit_ox Inert Atmosphere Antioxidants Chelating Agents oxidation->mit_ox mit_photo Amber Vials Work in Dark photo->mit_photo mit_decarbox Controlled Temperature pH Optimization decarbox->mit_decarbox

Caption: Degradation pathways and corresponding mitigation strategies.

References

  • Vertex AI Search. (2025).
  • BenchChem. (2025). preventing degradation of N-2H-Indazol-2-ylurea in solution.
  • MedChemExpress. (2024). Indazole-3-carboxylic acid-SDS.
  • TCI Chemicals. (n.d.).
  • Wikipedia. (2024). Phenol.
  • Fisher Scientific. (2009).
  • Fernández-Poyatos, M. P., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH.
  • Srinivasan, V., et al. (2015).
  • Ondrejovič, M., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.
  • Pasquet, P. L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
  • Đorđević, N., et al. (2022). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI.
  • St. John, E., et al. (2021). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Ukeda, H. (2018).
  • Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.
  • Li, H., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central.
  • Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Alsante, K. M., et al. (2011).
  • Singh, S., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
  • PubChemLite. (n.d.). 5-hydroxy-1h-indazole-3-carboxylic acid (C8H6N2O3).
  • ChemicalBook. (2025). Indazole-3-carboxylic acid | 4498-67-3.
  • Wang, Z., et al. (2021).
  • MedChemExpress. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid | Biochemical Reagent.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • ResearchGate. (n.d.).
  • Ioele, G., et al. (2017). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC - NIH.
  • BLD Pharm. (n.d.). 885518-94-5|5-Hydroxy-1H-indazole-3-carboxylic acid.
  • Racine, P. (1981). Influence of pH and light on the stability of some antioxidants. PubMed.
  • AiFChem. (2025). 885518-94-5 | 5-Hydroxy-1H-indazole-3-carboxylic acid.
  • Narayana Swamy, G., et al. (2012).
  • Kim, J., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed.
  • Bailón-García, E., et al. (2021).
  • Sriram, D., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen.
  • Azooz, A. A., & Al-Naimee, M. T. (2025). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases.
  • ResearchGate. (2025). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride.
  • Kang, J., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. PMC - NIH.

Sources

Technical Support Center: Synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-HICA-20260122

Version: 1.0

Introduction

Welcome to the technical support guide for the synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid. This crucial intermediate is gaining significant attention in medicinal chemistry and drug development.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to navigate the complexities of this synthesis, ensuring high purity and yield.

The synthesis of indazole derivatives, while well-documented, is often challenged by side reactions that can complicate purification and reduce overall efficiency.[3][4] This guide is structured to address these specific challenges head-on, offering explanations grounded in reaction mechanisms and providing field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-hydroxy-1H-indazole-3-carboxylic acid?

A1: While several methods exist for synthesizing the indazole core, a prevalent and adaptable route for this specific molecule often starts from appropriately substituted acetophenones or via the functionalization of a pre-formed indazole ring. A common strategy involves the Japp-Klingemann reaction, which constructs the indazole ring from a β-keto-ester and an aryl diazonium salt.[5][6] Another approach involves the nitrosation of indole derivatives.[7] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: My final product is a dark, tarry substance that is difficult to purify. What is the likely cause?

A2: The formation of dark, polymeric materials is a common issue, often stemming from unstable intermediates or harsh reaction conditions. In the context of indazole synthesis, particularly when using methods like the Japp-Klingemann reaction, diazonium salt instability can lead to phenolic side products and subsequent oxidative polymerization.[8][9] Overly high temperatures or extreme pH during cyclization or workup can also promote decomposition. We recommend careful temperature control and operating under an inert atmosphere.

Q3: I am observing a significant amount of a byproduct that appears to be decarboxylated. Why is this happening and how can I prevent it?

A3: Decarboxylation is a known side reaction for indazole-3-carboxylic acids, especially under thermal stress.[10][11] Heating the reaction mixture for extended periods, particularly in high-boiling solvents like quinoline, can lead to the loss of the carboxylic acid group. To mitigate this, it is crucial to use the minimum effective temperature and reaction time for the cyclization or any subsequent steps. If purification requires heating, consider techniques that minimize thermal exposure, such as flash column chromatography over distillation.

Q4: My reaction is not going to completion, and I'm left with a significant amount of starting material. What should I check?

A4: Incomplete conversion can be due to several factors. First, verify the purity and reactivity of your starting materials. For reactions involving diazonium salt formation, ensure the sodium nitrite is fresh and the reaction is kept sufficiently cold (0-5 °C) to prevent premature decomposition. In cyclization steps, the choice of acid or base catalyst and solvent is critical. Ensure anhydrous conditions if required by the specific protocol, as water can interfere with many organometallic reagents or strong bases used.

Troubleshooting Guide: Common Side Reactions & Solutions

This section delves into specific side reactions encountered during the synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid and provides detailed strategies for their mitigation.

Issue 1: Formation of Isomeric Byproducts (N-Alkylation/O-Alkylation)

Problem: During steps that involve protection or modification of the indazole core, mixtures of N1 and N2-alkylated isomers are often formed.[12][13][14] Furthermore, the presence of the 5-hydroxy group introduces the possibility of O-alkylation, leading to a complex product mixture.[15][16]

Causality: The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and their relative reactivity is influenced by steric and electronic factors, as well as reaction conditions like the base, solvent, and electrophile used.[3][4][14] The phenoxide ion formed from the 5-hydroxy group is also a potent nucleophile.

Troubleshooting Protocol:

  • Control of N1 vs. N2 Alkylation:

    • Thermodynamic vs. Kinetic Control: N1-alkylation is often the thermodynamically favored product, while N2 may be the kinetic product.[12][14] Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like THF at moderate temperatures can favor the formation of the N1-isomer.[3][4][14]

    • Steric Hindrance: Bulky substituents at the C7 position can direct alkylation to the N2 position. Conversely, substituents at C3 can favor N1 alkylation.[3]

  • Preventing O-Alkylation:

    • Protecting Group Strategy: Before attempting N-alkylation, protect the 5-hydroxy group. A common choice is a benzyl or silyl ether, which can be removed later under specific conditions.

    • One-Pot O-Alkylation/Wittig: In some synthetic schemes, a one-pot O-alkylation followed by another reaction can be an efficient strategy if O-functionalization is desired.[17]

Table 1: Regioselectivity in Indazole Alkylation

Base/Solvent SystemPredominant IsomerRationaleReference
NaH / THFN1Favors thermodynamic product[3][4][14]
Cs₂CO₃ / DMFMixture, often N1 favoredCommon conditions, but can lack selectivity[13]
K₂CO₃ / AcetoneMixtureLess selective, often used for simple alkylations
Issue 2: Ring Opening of the Indazole Core

Problem: Under certain conditions, particularly during decarboxylation attempts or harsh acidic/basic treatment, the indazole ring can undergo fission.[10][11]

Causality: The stability of the indazole ring can be compromised by electron-withdrawing groups on an N1-aryl substituent, making it susceptible to nucleophilic attack and subsequent ring opening, especially at elevated temperatures.[10][11]

Troubleshooting Protocol:

  • Milder Reaction Conditions: Avoid high temperatures (>150 °C) and prolonged heating. If a reaction requires heat, use a microwave reactor for precise temperature control and shorter reaction times.

  • Choice of Solvent: For decarboxylation, if necessary for a downstream application, consider alternative methods to high-boiling solvents like quinoline. Photochemical or metal-catalyzed decarboxylation might be viable, milder alternatives.

  • pH Control: During workup and purification, avoid strongly acidic or basic conditions if ring stability is a concern. Neutralize reaction mixtures carefully and use buffered solutions where appropriate.

Issue 3: Incomplete Cyclization in Japp-Klingemann Reaction

Problem: In syntheses utilizing the Japp-Klingemann reaction, the intermediate azo compound may be stable and fail to cyclize, or it may decompose into multiple side products.[8][9]

Causality: The Japp-Klingemann reaction proceeds via an azo intermediate, which then undergoes hydrolysis and rearrangement to a hydrazone before cyclization.[5][18] If the conditions are not optimal (e.g., incorrect pH, temperature), the azo intermediate can be isolated or decompose.[8][9]

Troubleshooting Protocol:

  • pH and Temperature Optimization: The conversion of the azo compound to the hydrazone is often pH and temperature-dependent. A systematic screen of pH (using different buffers) and temperature can identify the optimal conditions for your specific substrate.

  • One-Pot Procedure: To minimize the isolation of unstable intermediates, a one-pot procedure combining the Japp-Klingemann coupling and the subsequent cyclization can be effective.[8]

  • Catalyst Choice: The cyclization of the hydrazone to the indazole is typically acid or base-catalyzed. Experiment with different catalysts (e.g., acetic acid, HCl, or a base like sodium acetate) to find the most efficient system for your substrate.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the relationships between the desired reaction and potential side reactions, the following diagrams illustrate key pathways.

G cluster_0 Main Synthetic Pathway cluster_1 Side Reactions Start Starting Materials (e.g., β-Keto-ester + Diazonium Salt) Azo Azo Intermediate Start->Azo Japp-Klingemann Coupling Hydrazone Hydrazone Intermediate Azo->Hydrazone Hydrolysis/ Rearrangement Decomposition Decomposition Products (Tars) Azo->Decomposition High Temp/ Incorrect pH Product 5-hydroxy-1H-indazole- 3-carboxylic acid Hydrazone->Product Cyclization Decarboxylation Decarboxylated Indazole Product->Decarboxylation Thermal Stress RingOpening Ring-Opened Products Product->RingOpening Harsh Conditions

Caption: Key side reactions in the Japp-Klingemann route.

G cluster_products Potential Alkylation Products Indazole 5-OH-Indazole Core N1_Product N1-Alkylated Product (Thermodynamic) Indazole->N1_Product NaH/THF N2_Product N2-Alkylated Product (Kinetic) Indazole->N2_Product Steric Influence/ Kinetic Conditions O_Product O-Alkylated Product Indazole->O_Product Competing Nucleophile Electrophile Electrophile (R-X)

Caption: Regioselectivity challenges in indazole alkylation.

References

  • G. E. Gream, J. C. Paice, and C. C. R. Ramsay, "Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation," Australian Journal of Chemistry, vol. 26, no. 12, pp. 2683–2695, 1973. [Online]. Available: [Link]

  • G. E. Gream, J. C. Paice, and C. C. R. Ramsay, "Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation," ResearchGate. [Online]. Available: [Link]

  • J. R. Johnson, "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites," ScholarWorks@UNO, The University of New Orleans, 2020. [Online]. Available: [Link]

  • "Japp–Klingemann reaction," Wikipedia. [Online]. Available: [Link]

  • V. Nikol'skiy, M. E. Minyaev, M. Bastrakov, and A. Starosotnikov, "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles," Molecules, vol. 28, no. 2, p. 841, 2023. [Online]. Available: [Link]

  • J. Wang et al., "Development of a selective and scalable N1-indazole alkylation," RSC Advances, vol. 14, no. 10, pp. 6367–6373, 2024. [Online]. Available: [Link]

  • A. C. B. Burtoloso et al., "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations," Beilstein Journal of Organic Chemistry, vol. 20, pp. 1035–1043, 2024. [Online]. Available: [Link]

  • R. R. Phillips, "The Japp-Klingemann Reaction," ResearchGate. [Online]. Available: [Link]

  • A. T. Keating et al., "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," Molecules, vol. 26, no. 15, p. 4648, 2021. [Online]. Available: [Link]

  • A. T. Keating et al., "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," University College Cork. [Online]. Available: [Link]

  • A. T. Keating et al., "(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution," ResearchGate. [Online]. Available: [Link]

  • R. R. Phillips, "The Japp-Klingemann Reaction," Semantic Scholar, 2011. [Online]. Available: [Link]

  • E. Pasquinet et al., "An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles," RSC Advances, vol. 8, no. 25, pp. 13813–13819, 2018. [Online]. Available: [Link]

  • S. S. Shinde, "Japp klingemann reaction," Slideshare, 2019. [Online]. Available: [Link]

  • "O-alkylation and arylation of Oximes, Hydroxylamines and related compounds," Organic Chemistry Portal. [Online]. Available: [Link]

  • S. Kumar, P. K. Sharma, and A. K. Sharma, "Indazole – an emerging privileged scaffold: synthesis and its biological significance," RSC Medicinal Chemistry, vol. 14, no. 5, pp. 785–804, 2023. [Online]. Available: [Link]

  • M. H. Sherlock, "Methods for the preparation of indazole-3-carboxylic acid and n-(s)," Google Patents, US20110172428A1, Jul. 14, 2011. [Online].
  • G. N. Swamy et al., "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives," Der Pharma Chemica, vol. 4, no. 3, pp. 1311–1316, 2012. [Online]. Available: [Link]

  • "How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?," Knowledge, 2024. [Online]. Available: [Link]

  • "1H-indazole-3-carboxylic acid, ethyl ester," Organic Syntheses Procedure. [Online]. Available: [Link]

  • "Synthesis of 4-hydroxyacetophenone (Scheme-12),...," ResearchGate. [Online]. Available: [Link]

  • M. Nagakura et al., "Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids," Journal of Medicinal Chemistry, vol. 22, no. 1, pp. 48–52, 1979. [Online]. Available: [Link]

  • Y. Yamamoto, "Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine," Google Patents, CN112778203A, May 11, 2021. [Online].
  • H. M. Chawla, R. S. Singh, and S. Kumar, "One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO," Molecules, vol. 5, no. 3, pp. 228–231, 2000. [Online]. Available: [Link]

  • H. P. A. Groll and M. W. Tamele, "Process for purification of carboxylic acids," Google Patents, US2255421A, Sep. 9, 1941. [Online].
  • A. A. Gevorkyan et al., "N- and / or O- Alkylation of Quinazolinone Derivatives," Juniper Online Journal of Case Studies, vol. 12, no. 3, 2020. [Online]. Available: [Link]

Sources

Technical Support Center: Optimization of Analytical Methods for 5-Hydroxy-1H-Indazole-3-Carboxylic Acid (5-OH-ICA)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

This guide serves as a centralized resource for researchers, scientists, and drug development professionals engaged in the analytical detection of 5-hydroxy-1H-indazole-3-carboxylic acid (5-OH-ICA). As a key metabolite of various synthetic cannabinoids, its accurate quantification is critical for pharmacokinetic, toxicological, and forensic investigations.[1][2][3] This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to overcome common challenges in its analysis.

Section 1: Recommended Analytical Approaches

The choice of analytical technique is paramount and depends on the required sensitivity, selectivity, and the complexity of the sample matrix. For 5-OH-ICA, High-Performance Liquid Chromatography (HPLC) coupled with a detector is the method of choice. The two most common configurations are HPLC with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS is the gold standard for this application due to its superior sensitivity and specificity, which are essential for detecting low concentrations in complex biological matrices.[4] HPLC-UV can be a viable alternative for higher concentration samples, such as in process chemistry or formulation analysis, but it may lack the necessary selectivity for bioanalysis.[5]

Table 1: Comparison of Primary Analytical Methods for 5-OH-ICA

Parameter HPLC-UV LC-MS/MS Rationale & Justification
Selectivity Moderate Very High UV detection relies on chromatographically separating the analyte from all other UV-absorbing compounds. LC-MS/MS adds a second dimension of separation based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragments, significantly reducing the likelihood of interference.[6]
Sensitivity (LOD/LOQ) ng/mL to µg/mL range[5] pg/mL to ng/mL range[5] Mass spectrometry is inherently more sensitive, making it suitable for detecting trace levels of metabolites in biological fluids.[5]
Matrix Effect Low High Co-eluting matrix components can interfere with the ionization process in the MS source, leading to ion suppression or enhancement. This is a critical consideration for bioanalytical methods.[7]
Development Cost Lower Higher The instrumentation and maintenance costs for LC-MS/MS systems are substantially higher than for HPLC-UV systems.

| Application | Purity analysis, process monitoring, quality control of bulk material. | Bioanalysis (plasma, urine), pharmacokinetic studies, toxicology, metabolite identification.[1][3] | The required application dictates the necessary performance characteristics of the method. |

Section 2: Detailed Experimental Protocol (LC-MS/MS)

This section provides a robust, self-validating protocol for the quantification of 5-OH-ICA in human plasma. The protocol incorporates system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis.[8]

Workflow Overview

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Spike Plasma with 5-OH-ICA & Internal Standard p2 Protein Precipitation (e.g., with Acetonitrile) p1->p2 p3 Centrifuge and Collect Supernatant p2->p3 p4 Evaporate and Reconstitute in Mobile Phase p3->p4 a1 Inject Sample p4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peak Areas a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknowns d2->d3

Caption: High-level workflow for the quantification of 5-OH-ICA in plasma.

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs)

    • Prepare a 1 mg/mL stock solution of 5-OH-ICA and a suitable stable isotope-labeled internal standard (SIL-IS), such as 5-OH-ICA-d4, in methanol.

    • Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations).

  • Sample Preparation: Protein Precipitation (PPT)

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the SIL-IS working solution.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v) for injection.[9]

  • Chromatographic Conditions

    • HPLC System: UPLC/UHPLC system.

    • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.[9]

    • Column Temperature: 35°C.[9]

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      5.0 95
      6.0 95
      6.1 5

      | 8.0 | 5 |

  • Mass Spectrometry Conditions

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for 5-OH-ICA.

    • MRM Transitions (Example - requires empirical determination):

      Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
      5-OH-ICA 179.05 133.05 (loss of COOH) 15

      | 5-OH-ICA-d4 (IS) | 183.07 | 137.07 | 15 |

    • Note: The molecular formula of 5-OH-ICA is C8H6N2O3, with a molecular weight of 178.15.[10] The precursor ion in positive mode would be [M+H]+.

  • System Suitability Tests (SSTs)

    • Before injecting samples, inject a mid-concentration standard five times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for retention time should be <1% and for peak area should be <5%. This ensures the system is stable and reproducible.[11]

Section 3: Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.

Troubleshooting Decision Tree: Low Signal Intensity

Troubleshooting_Low_Signal start Problem: Low or No Signal for 5-OH-ICA check_is Is the Internal Standard (IS) signal also low? start->check_is is_ok IS Signal is OK check_is->is_ok No is_low IS Signal is also Low check_is->is_low Yes analyte_issues analyte_issues is_ok->analyte_issues system_issues system_issues is_low->system_issues solution_analyte Solutions: - Check sample storage/handling. - Verify molecular weight and optimize transitions. - Perform infusion to optimize collision energy. analyte_issues->solution_analyte solution_system Solutions: - Dilute sample or improve cleanup. - Review sample prep SOP. - Check for leaks, clogs, or dirty MS source. system_issues->solution_system

Caption: A decision tree to diagnose the root cause of low signal intensity.

Chromatography Issues
  • Q: Why am I seeing poor peak shape (tailing) for 5-OH-ICA?

    • A: Cause & Solution: Peak tailing for acidic compounds like 5-OH-ICA is often caused by secondary interactions with active sites (e.g., free silanols) on the column packing material.[12]

      • Increase Mobile Phase Acidity: Ensure your mobile phase contains an adequate concentration of acid (e.g., 0.1% formic acid). The acid protonates the carboxylic acid group, reducing its ability to interact with residual silanols.

      • Use a High-Purity Column: Employ a modern, end-capped, high-purity silica column designed to minimize silanol activity.[12]

      • Check for Column Contamination: Strongly retained basic compounds from previous injections can act as new active sites. Flush the column with a strong, acidic solvent.

  • Q: My retention time is drifting between injections. What's wrong?

    • A: Cause & Solution: Retention time instability points to a lack of equilibrium in the LC system or changes in the mobile phase.

      • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.

      • Mobile Phase Preparation: Inconsistent mobile phase preparation can cause drift. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

      • Temperature Fluctuation: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention time.[9]

Mass Spectrometry & Detection Issues
  • Q: My signal intensity is inconsistent, and I suspect ion suppression. How can I confirm and fix this?

    • A: Cause & Solution: Ion suppression occurs when co-eluting matrix components compete with the analyte for ionization, reducing its signal.[7] This is common in bioanalysis after simple protein precipitation.

      • Confirmation: Perform a post-column infusion experiment. Continuously infuse a standard solution of 5-OH-ICA into the MS while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of your analyte confirms suppression.

      • Improve Chromatographic Separation: Modify your LC gradient to better separate 5-OH-ICA from the interfering matrix components.

      • Enhance Sample Cleanup: Replace protein precipitation with a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more interferences.[9][13]

      • Dilute the Sample: A simple "dilute-and-shoot" approach can mitigate matrix effects, but may compromise the limit of quantification (LOQ).

Sample Preparation & Stability
  • Q: Is 5-OH-ICA stable in biological matrices? How should I store my samples?

    • A: Cause & Solution: While specific stability data for 5-OH-ICA is not widely published, related carboxylic acids and indazole structures can be susceptible to degradation.[1][14] Carboxylic acids can be metabolized via glucuronidation.[14] Hydroxylated aromatic rings can be prone to oxidation.

      • Storage: Store biological samples (plasma, urine) at -80°C to minimize enzymatic activity and chemical degradation.[15]

      • Handling: Avoid prolonged exposure of samples to room temperature. Perform extractions on ice where possible.

      • Stability Validation: As per regulatory guidelines, you must perform stability assessments, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability, to prove the analyte is stable under your experimental conditions.[8] Some synthetic cannabinoids have shown instability in blood samples not frozen prior to analysis.[1]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the essential validation parameters I need for a quantitative bioanalytical method?

    • A: According to guidelines from bodies like the FDA and ICH, a full validation should include: selectivity, accuracy, precision, calibration curve, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).[8][11][16]

  • Q: Can I use a different internal standard if a stable isotope-labeled one is not available?

    • A: Yes, you can use a structural analog (e.g., a closely related indazole carboxylic acid). However, a SIL-IS is highly recommended as it co-elutes with the analyte and experiences nearly identical matrix effects and extraction recovery, leading to more accurate and precise results.[7]

  • Q: My sample is urine. Do I need to perform a hydrolysis step?

    • A: It is highly probable. Carboxylic acid and hydroxyl groups are common sites for Phase II glucuronidation metabolism, which makes the compound more water-soluble for excretion.[3][17] To measure the total concentration of 5-OH-ICA (conjugated and unconjugated), you should include an enzymatic hydrolysis step with β-glucuronidase prior to your extraction.[3] Failure to do so may result in under-quantification of the analyte.

References

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives.
  • SIELC Technologies. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column.
  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI.
  • Kumar, A., et al. Analytical method validation: A brief review.
  • Davis, A. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO.
  • Zhu, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Rautio, J., et al. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate.
  • Sahoo, C.K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Bongers, I.E.A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. WUR eDepot.
  • Griffiths, W.J., & Wang, Y. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • Wang, Y., et al. Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constitue. Pharmacognosy Magazine.
  • FDA. (2023). Q2(R2) Validation of Analytical Procedures.
  • AiFChem. 885518-94-5 | 5-Hydroxy-1H-indazole-3-carboxylic acid.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH.
  • Choe, S., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed.
  • Cannaert, A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed.
  • Carlier, J., et al. (2016). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed.
  • ResearchGate. 5 Sample preparation for HPLC analysis of drug products.
  • Chem-Impex. 1H-Indazole-3-carboxylic acid.
  • de Souza, S.V.C., & Junqueira, R.G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • BLD Pharm. 4498-67-3|Indazole-3-carboxylic acid.
  • Sigma-Aldrich. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3.
  • Rivara, M., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed.
  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Wang, T., & Movassaghi, M. (2020). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.
  • MedChemExpress. 1-Methyl-1H-indazole-3-carboxylic acid | Biochemical Reagent.
  • Ordóñez, M., et al. (2010). Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. ResearchGate.

Sources

Technical Support Center: Overcoming Resistance to Indazole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing 5-hydroxy-1H-indazole-3-carboxylic acid and its analogues. This guide is designed to provide in-depth troubleshooting strategies and actionable protocols for overcoming acquired cellular resistance, a common challenge in pre-clinical drug development.

As a Senior Application Scientist, I understand that experimental roadblocks can be frustrating and time-consuming. This resource is built from field-proven insights and established scientific principles to help you diagnose the root cause of resistance in your cell models and rationally design experiments to overcome it.

A Note on the Active Compound: The compound 5-hydroxy-1H-indazole-3-carboxylic acid belongs to a class of molecules investigated for their anti-cancer properties. The most well-characterized agent in this class is Lonidamine (LND) , a derivative of 1H-indazole-3-carboxylic acid.[1][2] LND functions primarily as a metabolic inhibitor, disrupting the aberrant energy production pathways upon which many cancer cells depend.[3][4] Given the extensive research on LND, this guide will use it as the reference compound to explain core mechanisms of action and resistance, which are highly likely to be applicable to your specific derivative.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions you may have when encountering resistance.

Q1: My cells, which were initially sensitive, are now showing reduced response to my compound. Have they developed resistance?

A: This is a strong possibility. Acquired resistance is a common outcome of sustained drug treatment. The first step is to quantitatively confirm the shift in sensitivity.

  • Actionable First Step: Perform a dose-response curve and calculate the new IC50 (half-maximal inhibitory concentration) value for your resistant cell line. Compare this to the IC50 of the original, parental (sensitive) cell line. A significant increase (e.g., >5-fold) is a clear indicator of acquired resistance.

Q2: What are the most likely reasons my cells have become resistant to an LND-like compound?

A: Resistance to metabolic inhibitors like Lonidamine typically involves the cell rewiring its own energy production pathways to bypass the drug's effects. The three most probable mechanisms are:

  • Metabolic Reprogramming: Cells may upregulate alternative metabolic pathways to compensate for the inhibition of glycolysis or mitochondrial function. A key example is the overexpression of Hexokinase 2 (HK2), a primary target of LND, to restore glycolytic flux.[5][6]

  • Altered Drug/Metabolite Transport: Cancer cells can change the expression of membrane transporters. They might increase the activity of drug efflux pumps (like ABC transporters) to pump the compound out, or alter the expression of monocarboxylate transporters (MCTs) to manage the lactate buildup caused by the drug.[3][7]

  • Disruption of Apoptotic Pathways: The compound's ultimate goal is to induce apoptosis (programmed cell death) by causing metabolic stress. Resistant cells may have acquired mutations or changes in expression of proteins that regulate apoptosis, making them less prone to die even under this stress.[2][8]

Q3: How does Lonidamine (and likely my compound) actually work?

A: Lonidamine is a multi-target agent that disrupts the unique metabolism of cancer cells (the "Warburg effect").[4][9] Its primary mechanisms include:

  • Inhibition of Hexokinase 2 (HK2): It binds to and inhibits HK2, a key enzyme that is highly expressed in many tumors and catalyzes the first step of glycolysis. This starves the cell of energy (ATP) and essential building blocks for proliferation.[3][5]

  • Inhibition of Mitochondrial Respiration: It targets mitochondrial complexes, particularly Complex II, disrupting the electron transport chain and further reducing ATP production.[3][9]

  • Inhibition of Monocarboxylate Transporters (MCTs): It weakly inhibits the transport of lactate and pyruvate across cell membranes, leading to intracellular acidification and metabolic disruption.[3][10]

Primary Mechanism of Action of Lonidamine (LND)

cluster_glycolysis Glycolysis (Cytosol) cluster_mito Mitochondrion LND Lonidamine (LND) (or analog) HK2 Hexokinase 2 (HK2) LND->HK2 Inhibits MPC Mitochondrial Pyruvate Carrier (MPC) LND->MPC Inhibits ETC Electron Transport Chain (e.g., Complex II) LND->ETC Inhibits MCT Monocarboxylate Transporter (MCT) LND->MCT Inhibits Glucose Glucose Glucose->HK2 G6P Glucose-6-Phosphate HK2->G6P Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate->MPC Lactate->MCT MPC->ETC ATP_mito ATP ETC->ATP_mito Lactate_ext Extracellular Lactate MCT->Lactate_ext

Caption: LND targets multiple points in cancer cell energy metabolism.

Part 2: In-Depth Troubleshooting Guides

If you have confirmed resistance, use these guides to diagnose the specific mechanism and implement a strategy to overcome it.

Guide 1: Upregulation of Glycolysis via Hexokinase 2 (HK2)
  • Theoretical Background: The most direct way for a cancer cell to counteract LND is to produce more of its target enzyme, HK2.[5][11] By increasing the concentration of HK2, the cell can restore the rate of glycolysis needed for survival and proliferation, effectively "soaking up" the inhibitory effect of the drug.[12][13] This is a common resistance mechanism for enzyme inhibitors.

  • Diagnostic Experiments:

    • Western Blot for HK2: Compare HK2 protein expression levels between your parental (sensitive) and resistant cell lines. A significant increase in the resistant line is a strong indicator.

    • qRT-PCR for HK2 gene: Measure the mRNA levels of the HK2 gene to determine if the increased protein expression is due to transcriptional upregulation.

    • Glucose Uptake & Lactate Production Assays: Use commercially available kits to measure the rates of glucose consumption and lactate secretion. Resistant cells with upregulated glycolysis will often exhibit higher rates compared to sensitive cells, especially in the presence of the drug.

  • Mitigation Strategy: Combination Therapy with a Pyruvate Dehydrogenase Kinase (PDK) Inhibitor

    • Rationale: Even if the cells manage to produce pyruvate via glycolysis, you can force this pyruvate into the mitochondria for oxidative phosphorylation, a pathway that is less favorable for cancer cell proliferation and often leads to the production of apoptotic reactive oxygen species (ROS).[14][15] Dichloroacetate (DCA) is a well-known inhibitor of PDK. By inhibiting PDK, you activate the pyruvate dehydrogenase (PDH) complex, which is the gatekeeper for pyruvate's entry into the TCA cycle.[16][17] This creates a metabolic vulnerability that LND alone does not address.[18]

    • Action: See Protocol A for co-treatment with Dichloroacetate (DCA).

Guide 2: Altered Lactate/Pyruvate Transport via Monocarboxylate Transporters (MCTs)
  • Theoretical Background: LND's inhibition of glycolysis causes a buildup of lactate. To survive, cancer cells must export this lactate to avoid lethal intracellular acidification.[10][19] They primarily use MCT1 and MCT4 for this.[20] Resistant cells may upregulate the expression or activity of these transporters, particularly MCT4, which is less sensitive to LND, to enhance lactate efflux and maintain pH homeostasis.[3][21]

  • Diagnostic Experiments:

    • Western Blot for MCT1 and MCT4: Compare the protein expression of MCT1 and MCT4 in sensitive vs. resistant cells. A marked increase in MCT4 is a common finding in metabolically stressed cancer cells.

    • Intracellular pH Measurement: Use a pH-sensitive fluorescent probe (like BCECF-AM) to measure the resting intracellular pH and the cell's ability to recover from an acid load. Resistant cells with higher MCT activity may show a more stable intracellular pH in the presence of LND.

    • Lactate Efflux Assay: Monitor the rate of lactate appearing in the extracellular medium. Increased efflux in resistant cells points to enhanced transporter function.

  • Mitigation Strategy: Combination Therapy with a Specific MCT1 Inhibitor

    • Rationale: While LND has some effect on MCTs, potent and specific inhibitors can create a synthetic lethal scenario. By completely blocking the cell's ability to export lactate with a drug like AZD3965 (an MCT1 inhibitor), you can trap the lactate produced due to leaky HK2 inhibition.[7][22] This forces severe intracellular acidification, which inhibits glycolysis and can trigger apoptosis.[19]

    • Action: See Protocol B for co-treatment with an MCT1 Inhibitor.

Logical Flow for Troubleshooting Resistance

cluster_diag Diagnose Mechanism cluster_strat Implement Mitigation Strategy start Cells Show Reduced Response to LND confirm_resistance Confirm Resistance: Compare IC50 of Parental vs. Resistant Cells start->confirm_resistance diag_hk2 Test for Glycolytic Upregulation (Western Blot for HK2, Lactate Assay) confirm_resistance->diag_hk2 Resistance Confirmed diag_mct Test for Altered Transport (Western Blot for MCT1/4, pH Measurement) confirm_resistance->diag_mct Resistance Confirmed strat_dca Strategy A: Co-treat with DCA (See Protocol A) diag_hk2->strat_dca HK2 Upregulated strat_mcti Strategy B: Co-treat with MCT1 Inhibitor (See Protocol B) diag_mct->strat_mcti MCT4 Upregulated end Resistance Overcome strat_dca->end strat_mcti->end

Caption: A workflow for diagnosing and overcoming LND resistance.

Part 3: Key Experimental Protocols

These protocols provide a starting point for implementing the mitigation strategies. Always perform a dose-response matrix to determine the optimal synergistic concentrations for your specific cell line.

Protocol A: Overcoming Glycolytic Resistance with Dichloroacetate (DCA)

Objective: To re-sensitize LND-resistant cells by inhibiting pyruvate dehydrogenase kinase (PDK) and forcing mitochondrial metabolism.

Materials:

  • LND-resistant and parental (sensitive) cells

  • 5-hydroxy-1H-indazole-3-carboxylic acid (or LND)

  • Sodium Dichloroacetate (DCA) (Sigma-Aldrich or equivalent)

  • Cell culture medium and supplements

  • 96-well plates for viability assays

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

Procedure:

  • Prepare Stock Solutions: Prepare a concentrated stock of DCA (e.g., 1 M in sterile water or PBS) and your LND-analog. Sterilize by filtration.

  • Single-Agent Titration: Determine the IC50 of DCA alone in your resistant cell line. This will inform the concentration range for combination studies. Typical concentrations for DCA in vitro range from 5 mM to 50 mM.

  • Combination Seeding: Seed resistant cells in 96-well plates at a density that allows for logarithmic growth over 72 hours. Allow cells to attach overnight.

  • Treatment: Treat the cells with a matrix of concentrations of both your LND-analog and DCA. Include wells with each drug alone and vehicle-only controls.

    • Example Matrix: LND-analog at 0, 0.25x, 0.5x, 1x, 2x of the resistant IC50. DCA at 0, 5 mM, 10 mM, 20 mM.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Measure cell viability using your chosen method.

  • Data Analysis:

    • Calculate the cell viability as a percentage relative to the vehicle-treated control.

    • Analyze the data for synergy using the Chou-Talalay method (using software like CompuSyn) or by observing if a non-toxic dose of DCA significantly lowers the IC50 of your LND-analog. Combination therapy is a cornerstone of modern cancer treatment, as it can enhance efficacy and reduce the likelihood of resistance.[23][24][25]

Protocol B: Overcoming Transport-Based Resistance with an MCT1 Inhibitor

Objective: To induce intracellular acidification and metabolic collapse in LND-resistant cells by co-inhibiting monocarboxylate transport.

Materials:

  • LND-resistant and parental (sensitive) cells

  • 5-hydroxy-1H-indazole-3-carboxylic acid (or LND)

  • MCT1 Inhibitor (e.g., AZD3965, Sigma-Aldrich or equivalent)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent

Procedure:

  • Prepare Stock Solutions: Prepare a concentrated stock of the MCT1 inhibitor (e.g., 10 mM in DMSO).

  • Single-Agent Titration: Determine the IC50 of the MCT1 inhibitor alone in your resistant cell line. For AZD3965, this is often in the low micromolar to nanomolar range.

  • Combination Seeding & Treatment: Follow the same procedure as in Protocol A (steps 3-4), but create a treatment matrix with your LND-analog and the MCT1 inhibitor.

    • Example Matrix: LND-analog at 0, 0.25x, 0.5x, 1x, 2x of the resistant IC50. MCT1 inhibitor at 0, 0.25x, 0.5x, 1x, 2x of its IC50.

  • Incubation & Viability Assessment: Follow steps 5-6 from Protocol A.

  • Data Analysis: Analyze for synergy as described in Protocol A. A synergistic effect suggests that the resistance mechanism is at least partially dependent on lactate efflux, which you have now successfully blocked.[26]

Summary of Recommended Combination Agents

Combination AgentPrimary TargetMechanism of Synergy with LND-analogTypical In Vitro Concentration Range
Dichloroacetate (DCA) Pyruvate Dehydrogenase Kinase (PDK)Reverses the Warburg effect by forcing pyruvate into mitochondria, creating a metabolic vulnerability and increasing ROS.[14][16]5 - 50 mM
AZD3965 Monocarboxylate Transporter 1 (MCT1)Blocks lactate efflux, causing severe intracellular acidification and synthetic lethality with glycolytic inhibition.[7][22]10 nM - 5 µM

This guide provides a structured, evidence-based approach to understanding and overcoming resistance to 5-hydroxy-1H-indazole-3-carboxylic acid and its analogs. By systematically diagnosing the underlying cellular changes and rationally applying combination therapies, you can regain control of your experiments and advance your research.

References

  • Nath, K., et al. (2016). Mechanism of Antineoplastic Activity of Lonidamine. Frontiers in Pharmacology, 7, 293. [Link]

  • Bayat Mokhtari, R., et al. (2017). Combination therapy in combating cancer. Oncotarget, 8(23), 38022–38043. [Link]

  • Tataranni, T., & Piccoli, C. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Oxidative Medicine and Cellular Longevity, 2019, 9802832. [Link]

  • Synapse, P. (2024). What is the mechanism of Lonidamine? Patsnap Synapse. [Link]

  • Frontiers Media. (2022). Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance. Frontiers in Pharmacology. [Link]

  • Broad Institute. (n.d.). Combination Therapies to Overcome Resistance. Broad Institute. [Link]

  • Molecules Editorial Office. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Molecules, 28(14), 5483. [Link]

  • Hilaris Publisher. (2023). Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment. Journal of Cancer Science & Therapy, 15(11). [Link]

  • Tataranni, T., & Piccoli, C. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. PubMed. [Link]

  • Neeman, M., & Degani, H. (1995). Mechanism of Action of the Antineoplastic Drug Lonidamine: 31P and 13C Nuclear Magnetic Resonance Studies. Cancer Research, 55(13), 2808-2813. [Link]

  • CCNM. (n.d.). Dichloroacetate (DCA) in Cancer Care. Canadian College of Naturopathic Medicine. [Link]

  • Li, Y., et al. (2024). The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. Journal of Translational Medicine, 22(1), 33. [Link]

  • Li, Y., et al. (2025). Hexokinase 2 promotes tumor development and progression. American Journal of Cancer Research, 15(10), 4499-4515. [Link]

  • Khan, A., et al. (2015). Dichloroacetate (DCA) as an Oncology Chemotherapeutic Agent – What’s all the Hype and is it Warranted? Research Open World. [Link]

  • Li, Y., et al. (2024). The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. Journal of Translational Medicine, 22(1), 33. [Link]

  • BioInformant. (2024). Why Is Dichloroacetate not Approved as a Cancer Treatment? BioInformant. [Link]

  • Hong, C. S., et al. (2016). Monocarboxylate Transporter 1 modulates cancer cell pyruvate export and tumor growth. eScholarship, University of California. [Link]

  • Halestrap, A. P. (2016). Mechanism of antineoplastic activity of lonidamine. PubMed. [Link]

  • Wang, Y., et al. (2024). Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation: In Vitro and In Vivo Validation. ACS Pharmacology & Translational Science. [Link]

  • Wang, J., et al. (2017). Mitochondrial-Targeting Lonidamine-Doxorubicin Nanoparticles for Synergistic Chemotherapy to Conquer Drug Resistance. ACS Applied Materials & Interfaces, 9(46), 40097-40107. [Link]

  • Del Bufalo, D., et al. (1996). Lonidamine induces apoptosis in drug-resistant cells independently of the p53 gene. The Journal of Clinical Investigation, 98(5), 1165-1173. [Link]

  • Del Bufalo, D., et al. (1996). Lonidamine induces apoptosis in drug-resistant cells independently of the p53 gene. The Journal of Clinical Investigation, 98(5), 1165-1173. [Link]

  • Zhang, M., et al. (2023). The Promoting Role of HK II in Tumor Development and the Research Progress of Its Inhibitors. Molecules, 28(19), 6820. [Link]

  • Beloueche-Babari, M., et al. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. Cancer Research, 77(21), 5913-5924. [Link]

  • Corbet, C., & Feron, O. (2022). Exploring monocarboxylate transporter inhibition for cancer treatment. Expert Opinion on Therapeutic Targets, 26(9), 795-811. [Link]

  • Li, Y., et al. (2025). Hexokinase 2 promotes tumor development and progression. PubMed. [Link]

  • Wu, Y., et al. (2019). Elevated Hexokinase II Expression Confers Acquired Resistance to 4-Hydroxytamoxifen in Breast Cancer Cells. Journal of Biological Chemistry, 294(44), 16093-16106. [Link]

  • Fanciulli, M. (2021). Hexokinase 2 in Cancer: A Prima Donna Playing Multiple Characters. International Journal of Molecular Sciences, 22(9), 4731. [Link]

  • Wang, Y., et al. (2024). Energy Blocker Lonidamine Reverses Nimustine Resistance in Human Glioblastoma Cells through Energy Blockade, Redox Homeostasis Disruption, and O6-Methylguanine-DNA Methyltransferase Downregulation. National Institutes of Health. [Link]

  • Zhao, Y., et al. (2021). The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. Cancers, 13(10), 2448. [Link]

Sources

Technical Support Center: Enhancing the Stability of 5-hydroxy-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for improving the stability of 5-hydroxy-1H-indazole-3-carboxylic acid derivatives.

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 5-hydroxy-1H-indazole-3-carboxylic acid derivatives. This guide is designed to provide you, our fellow researchers and scientists, with practical, in-depth solutions to the stability challenges inherent to this promising class of molecules. The unique combination of a phenolic hydroxyl group and an indazole carboxylic acid scaffold presents specific vulnerabilities.[1][2] Understanding these liabilities is the first step toward designing robust experiments and stable formulations. This document moves beyond simple protocols to explain the why behind each recommendation, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs): General Handling & Storage

Question: What are the ideal short-term and long-term storage conditions for my 5-hydroxy-1H-indazole-3-carboxylic acid derivative in its solid state?

Answer: For optimal stability, the solid form of your derivative should be stored under conditions that minimize exposure to the three primary degradation catalysts: light, oxygen, and heat.[3]

  • Light: The indazole ring and the phenolic hydroxyl group are both susceptible to photodegradation.[3][4][5] Always store the solid compound in amber glass vials to block UV and visible light.

  • Atmosphere: The phenolic moiety is particularly prone to oxidation, a process accelerated by atmospheric oxygen. For long-term storage, we strongly recommend displacing the air in the vial with an inert gas like argon or nitrogen before sealing. For short-term use, tightly sealing the container after each use is critical.

  • Temperature: While many indazole derivatives are thermally stable at room temperature for short periods, long-term storage at low temperatures is crucial to prevent slow degradation.[6] Decarboxylation of the carboxylic acid group can be promoted by heat.[7]

Storage Duration Condition Rationale
Short-Term (< 1 month) Solid, Tightly Sealed Amber Vial, Room Temperature (in a desiccator)Minimizes immediate light and moisture exposure for daily use.
Long-Term (> 1 month) Solid, Inert Gas (Ar/N₂), Tightly Sealed Amber Vial, ≤ -20°CPrevents oxidative, photo-, and thermal degradation pathways.[8]

Question: I need to make a stock solution. What solvent should I use and how should I store it?

Answer: Solution-state stability is far more challenging than solid-state stability. The choice of solvent and storage conditions is paramount.

  • Solvent Selection: Use high-purity, degassed solvents. DMSO is a common choice for initial solubilization, but be aware that it can be hygroscopic and may contain peroxide impurities. For aqueous buffers, prepare them fresh using deionized, 0.22 µm-filtered water and degas them thoroughly by sparging with nitrogen or argon for at least 15-20 minutes.

  • pH Control: The phenolic hydroxyl group has a pKa that, when deprotonated in neutral to basic conditions, becomes highly susceptible to oxidation. Therefore, maintaining a slightly acidic pH (typically pH 4-6) is often beneficial.

  • Storage: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use amber vials under an inert atmosphere and store at -80°C.[8] Avoid repeated freeze-thaw cycles, which can introduce oxygen and moisture, accelerating degradation.

Troubleshooting Guide: Identifying and Preventing Degradation

This section addresses specific experimental observations and provides a logical path to diagnose and solve the underlying stability issue.

Problem 1: My solution of a 5-hydroxy-1H-indazole-3-carboxylic acid derivative is turning yellow or brown upon standing.

Potential Cause: This is a classic indicator of oxidation. The phenolic hydroxyl group is likely being oxidized to form highly colored quinone-type species, which can further react to form polymeric materials.[1] This process is significantly accelerated by:

  • High pH (≥ 7): Deprotonation of the phenol to the phenoxide anion makes it much more susceptible to oxidation.

  • Presence of Oxygen: Molecular oxygen is the primary oxidizing agent.

  • Trace Metal Ions: Metal ions such as Cu²⁺ and Fe³⁺ can catalytically accelerate the oxidation of phenols.[6]

  • Light Exposure: Light can provide the energy to initiate photo-oxidative processes.[3]

Recommended Solutions:

  • Control the pH: Prepare your solutions in a slightly acidic buffer (e.g., acetate or citrate buffer, pH 4-6). Verify the final pH after your compound is dissolved.

  • Deoxygenate Solvents: Always use freshly degassed solvents. When working with the solution, maintain an inert atmosphere by working in a glovebox or by continuously blanketing the solution with argon or nitrogen.

  • Add Chelating Agents: Incorporate a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a concentration of approximately 0.01-0.1% to sequester trace metal ions.

  • Use Antioxidants: For formulations or in vitro assays where permissible, consider adding an antioxidant. Common choices include ascorbic acid (for aqueous solutions) or butylated hydroxytoluene (BHT) (for organic solutions). These act as sacrificial agents, being oxidized before your compound of interest.

cluster_factors Accelerating Factors Indazole 5-Hydroxy-Indazole Derivative Phenoxide Phenoxide Anion Indazole->Phenoxide High pH Radical Semiquinone Radical Phenoxide->Radical O₂, Metal Ions (Fe³⁺, Cu²⁺), Light Quinone Quinone-type Species Radical->Quinone Oxidation Polymer Colored Polymers Quinone->Polymer Polymerization O2 Oxygen Light Light Metals Metal Ions pH High pH

Caption: Oxidative degradation pathway of 5-hydroxy-indazole derivatives.

Problem 2: My HPLC analysis shows a loss of the main peak area and the appearance of new, unidentified peaks over a short time, even when the solution is colorless.

Potential Causes: If significant color change is not observed, other degradation pathways may be dominant.

  • Hydrolytic Instability: While the core indazole-amide structure is generally stable, specific derivatives with labile functional groups (e.g., esters, other amides) could be undergoing hydrolysis, especially at extreme pH values.

  • Photodegradation: UV light from ambient laboratory lighting or during analytical procedures (like extended time in an autosampler) can cause degradation. A known photoreaction for indazoles is rearrangement to the corresponding benzimidazole, which would have a different retention time.[4][5]

  • Thermal Degradation/Decarboxylation: If the experiment involves heat, even moderately elevated temperatures (e.g., >40-50°C) can accelerate degradation or cause decarboxylation of the carboxylic acid group to yield 5-hydroxy-1H-indazole.[7][9]

Recommended Solutions:

  • Perform a Forced Degradation Study: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions. This is a crucial step in identifying potential degradants and understanding the molecule's intrinsic stability.[10] (See Experimental Protocol 1).

  • Develop a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can resolve the parent peak from all major degradation products. Use a photodiode array (PDA) detector to check for peak purity, which can reveal co-eluting impurities.[10][11] (See Experimental Protocol 2).

  • Protect from Light: Use amber autosampler vials and minimize the exposure of your solutions to direct light.

  • Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) for long analytical runs.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to understanding the degradation pathways of your derivative, which is essential for developing stable formulations and robust analytical methods.[10]

Objective: To identify the potential degradation products of a 5-hydroxy-1H-indazole-3-carboxylic acid derivative under various stress conditions.

Materials:

  • Your derivative compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers (e.g., phosphate, acetate)

  • Acids (0.1 M HCl), Bases (0.1 M NaOH)

  • Oxidizing agent (3% Hydrogen Peroxide, H₂O₂)

  • Calibrated oven, photostability chamber (or a light source with controlled UV/Vis output)

  • Validated HPLC-UV/PDA/MS system

Methodology:

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial (for photolytic) or amber vial (for others).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature. Check at 30 min, 1 hr, 2 hr. (Base-catalyzed degradation is often rapid).

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Use the stock solution diluted with the initial solvent. Incubate at 80°C for 24 and 48 hours. Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Use the stock solution diluted with the initial solvent in a clear vial. Expose to light according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

  • Control Samples: Prepare control samples (compound in solvent, no stressor) and store them protected from light at 4°C.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (e.g., add an equimolar amount of base to the acid-stressed sample), and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze by HPLC-PDA-MS. Compare the chromatograms of stressed samples to the control. Aim for 5-20% degradation of the main peak.[12] Characterize the major degradants using their retention times, UV spectra, and mass-to-charge ratios.

cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution stress Aliquot for Stress Conditions start->stress Acid Acid (0.1M HCl, 60°C) stress->Acid Base Base (0.1M NaOH, RT) stress->Base Oxid Oxidative (3% H₂O₂, RT) stress->Oxid Therm Thermal (80°C) stress->Therm Photo Photolytic (ICH Q1B) stress->Photo analyze Neutralize & Dilute at Time Points Acid->analyze Base->analyze Oxid->analyze Therm->analyze Photo->analyze hplc Analyze via Stability-Indicating HPLC-PDA-MS analyze->hplc end Identify Degradation Pathways & Characterize Products hplc->end

Caption: Workflow for a forced degradation study.

Protocol 2: Key Considerations for Stability-Indicating HPLC Method Development

Objective: To develop an analytical method capable of separating the active pharmaceutical ingredient (API) from all process impurities and degradation products.

  • Column Selection: Start with a robust, high-purity silica C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size). The aromatic nature of the indazole ring suggests good retention in reversed-phase chromatography.

  • Mobile Phase Optimization:

    • Aqueous Phase: Use a buffer to control the ionization state of your molecule. Given the acidic carboxylic acid and phenolic groups, a low pH mobile phase (e.g., 0.1% formic acid or phosphoric acid buffer, pH 2.5-3.5) is a good starting point. This will suppress the ionization of the carboxylic acid, leading to better peak shape and retention.

    • Organic Phase: Acetonitrile is generally preferred over methanol as it often provides better resolution and lower backpressure. .

  • Gradient Elution: A gradient method (e.g., starting with 10% acetonitrile and ramping to 90%) is typically necessary to elute both the polar degradants and the more hydrophobic parent compound within a reasonable run time.

  • Detection: Use a PDA detector to monitor multiple wavelengths and to perform peak purity analysis across the entire UV spectrum of the peak. This is a critical step to ensure a degradation product is not co-eluting with your main peak.[10] Couple the HPLC to a mass spectrometer (MS) to obtain mass information for the parent compound and any observed degradants.

  • Method Validation: Once the method is developed, validate it according to ICH Q2(R1) guidelines, paying special attention to specificity. Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of its degradation products, as generated during the forced degradation study.

References

  • Rossi, M. et al. (2003). Factors like enzymatic activity and increased temperatures can lead to the catabolism of these compounds. ResearchGate. Available at: [Link]

  • Borges, A. et al. (2019). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH. Available at: [Link]

  • Albuquerque, B. R. et al. (2021). Factors affecting phenolic compound effectiveness. ResearchGate. Available at: [Link]

  • Mal, S. et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]

  • Govaerts, S. et al. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed. Available at: [Link]

  • Govaerts, S. et al. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central. Available at: [Link]

  • Ahmad, F. et al. (2021). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. Available at: [Link]

  • Various Authors. (2019-2021). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Veselá, K. et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Available at: [Link]

  • Gallavardin, T. et al. (2026). Synthesis of indazole-based fluorophores. PubMed. Available at: [Link]

  • Béchard, S. R. et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • Hu, H. et al. (2025). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. PubMed. Available at: [Link]

  • Hu, H. et al. (2025). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties | Request PDF. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Wang, Y. et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central. Available at: [Link]

  • Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • Sridhar, S. et al. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. Available at: [Link]

  • Various Authors. (2020). Development of novel, green, efficient approach for the synthesis of indazole and its derivatives; insights into their pharmacological and molecular docking studies. ResearchGate. Available at: [Link]

  • Chandrasekhar, T. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Wang, Y. et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available at: [Link]

  • Fensome, A. et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • Mal, S. et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. Available at: [Link]

  • Pai, J. & Gellman, A. J. (2019). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. Available at: [Link]

  • Various Authors. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • Holiday, R. L. et al. (2025). Hydrothermal stability of aromatic carboxylic acids | Request PDF. ResearchGate. Available at: [Link]

  • Ribeiro da Silva, M. A. V. et al. (2019). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies | Request PDF. ResearchGate. Available at: [Link]

  • ChemSynthesis. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. ChemSynthesis. Available at: [Link]

  • Bloom Tech. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Knowledge. Available at: [Link]

  • Choe, S. et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed. Available at: [Link]

  • Kaur, G. et al. (2018). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. NIH. Available at: [Link]

  • Various Authors. (2025). Oxidation of 5-Hydroxy-methylfurfural under Sonochemical Conditions. ResearchGate. Available at: [Link]

  • Kumar, S. R. P. et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. Available at: [Link]

  • Gupta, A. et al. (2011). Oxidative Photodegradation of Prulifloxacin under aerobic condition. Scholars Research Library. Available at: [Link]

  • Huang, Y. et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]

  • Zhang, Y. et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Hydroxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis and scale-up of 5-hydroxy-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and successfully transition from bench-scale to larger-scale production.

Part 1: Synthesis Overview and Strategic Considerations

5-Hydroxy-1H-indazole-3-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The synthesis of this molecule, while achievable through several routes, presents unique challenges, particularly when considering industrial scale-up. The presence of the hydroxyl group and the carboxylic acid moiety on the indazole core necessitates careful selection of synthetic strategy and precise control over reaction conditions to avoid common pitfalls such as decarboxylation and side-product formation.

Common Synthetic Pathways

Several synthetic routes have been reported for the synthesis of indazole-3-carboxylic acids. The choice of a particular route for the synthesis of the 5-hydroxy derivative on a larger scale will depend on factors such as the availability and cost of starting materials, reaction safety, and the ease of purification.

Diagram 1: General Synthetic Strategies

cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Molecule Substituted Anilines Substituted Anilines Diazonium Salts Diazonium Salts Substituted Anilines->Diazonium Salts Diazotization Isatins Isatins Indazole Esters Indazole Esters Isatins->Indazole Esters Ring Opening & Esterification Ortho-Halo Benzonitriles Ortho-Halo Benzonitriles Hydrazones Hydrazones Ortho-Halo Benzonitriles->Hydrazones Hydrazine Condensation 5-Hydroxy-1H-indazole-3-carboxylic acid 5-Hydroxy-1H-indazole-3-carboxylic acid Diazonium Salts->5-Hydroxy-1H-indazole-3-carboxylic acid Cyclization Hydrazones->Indazole Esters Cyclization Indazole Esters->5-Hydroxy-1H-indazole-3-carboxylic acid Hydrolysis

Caption: Overview of common synthetic routes to 5-hydroxy-1H-indazole-3-carboxylic acid.

Part 2: Troubleshooting Guide (Question & Answer)

This section addresses specific issues that may arise during the synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid, providing potential causes and actionable solutions.

Low Yields and Incomplete Reactions

Q1: My reaction is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in indazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Starting Material Purity: Ensure the purity of your starting materials, particularly the substituted aniline or isatin derivative. Impurities can interfere with the reaction and lead to the formation of side products.

  • Reaction Temperature: Temperature control is critical. For instance, in diazotization reactions, maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the diazonium salt. Conversely, for cyclization steps, a specific elevated temperature might be necessary to drive the reaction to completion, but excessive heat can lead to degradation.[1]

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. For reactions involving polar intermediates like diazonium salts, aqueous media are often used. For cyclization steps, aprotic polar solvents like DMF or DMSO might be more suitable.[2]

  • pH Control: In aqueous reactions, maintaining the optimal pH is essential. For example, during diazotization, a specific acidic pH is required for the formation of the diazonium salt. Deviation from this can lead to incomplete reaction or the formation of unwanted byproducts.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess or deficit of a key reagent can lead to incomplete conversion or the formation of side products.

Q2: The reaction appears to stall before reaching completion. What steps can I take?

A: A stalled reaction can be frustrating, but several factors could be at play:

  • Catalyst Deactivation: If your synthesis involves a catalyst (e.g., a metal catalyst for a cross-coupling step), it may have become deactivated. Consider adding a fresh batch of catalyst or investigating potential sources of catalyst poisoning in your starting materials or solvent.

  • Insufficient Reaction Time: Some reactions, particularly cyclization steps, can be slow. Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or NMR) to ensure it has been allowed to run to completion.

  • Mixing and Mass Transfer (Scale-Up): In larger scale reactions, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, causing the reaction to stall. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction.

  • Product Inhibition: In some cases, the product itself can inhibit the reaction. If this is suspected, it may be necessary to perform the reaction in a more dilute solution or to remove the product as it is formed.

Side Reactions and Impurities

Q3: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

A: The synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid is prone to several side reactions:

  • Decarboxylation: The carboxylic acid group at the 3-position of the indazole ring can be labile, especially at elevated temperatures.[3][4] This leads to the formation of 5-hydroxy-1H-indazole as a major impurity. To minimize this, avoid excessive heating during the reaction and workup. If the reaction requires high temperatures, consider performing the final hydrolysis of an ester precursor under milder conditions.

  • Formation of Azo Compounds: During diazotization, the diazonium salt can couple with electron-rich aromatic compounds (including the starting aniline or the product itself) to form colored azo impurities. Maintaining a low temperature and a controlled addition rate of the diazotizing agent can help to suppress this side reaction.

  • Ring Opening: Under harsh acidic or basic conditions, the indazole ring can be susceptible to opening.[3] Careful control of pH and temperature during the reaction and workup is essential to prevent this.

  • Over-oxidation: If using an oxidative cyclization method, over-oxidation of the desired product can occur, leading to the formation of quinone-like structures or other degradation products. Careful control of the oxidant stoichiometry and reaction time is crucial.

Diagram 2: Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_conditions temp_ok Temperature Optimal? check_conditions->temp_ok adjust_temp Optimize Temperature temp_ok->adjust_temp No solvent_ok Solvent Appropriate? temp_ok->solvent_ok Yes monitor_reaction Monitor Reaction Progress (TLC/HPLC) adjust_temp->monitor_reaction change_solvent Screen Different Solvents solvent_ok->change_solvent No reagents_ok Reagent Stoichiometry Correct? solvent_ok->reagents_ok Yes change_solvent->monitor_reaction adjust_reagents Adjust Stoichiometry reagents_ok->adjust_reagents No reagents_ok->monitor_reaction Yes adjust_reagents->monitor_reaction incomplete_reaction Reaction Incomplete? monitor_reaction->incomplete_reaction increase_time Increase Reaction Time incomplete_reaction->increase_time Yes check_catalyst Catalyst Active? incomplete_reaction->check_catalyst No final_yield Improved Yield increase_time->final_yield add_catalyst Add Fresh Catalyst check_catalyst->add_catalyst No check_catalyst->final_yield Yes add_catalyst->final_yield

Caption: A step-by-step guide to troubleshooting low reaction yields.

Purification Challenges

Q4: I am having difficulty purifying the final product. What are the recommended methods?

A: 5-Hydroxy-1H-indazole-3-carboxylic acid can be challenging to purify due to its polarity and potential for zwitterion formation.

  • Crystallization: This is often the most effective method for purifying the final product on a large scale. The choice of solvent is critical. A good crystallization solvent will dissolve the product at elevated temperatures but have low solubility at room temperature or below. Consider solvent systems such as ethanol/water, acetic acid/water, or DMF/water.

  • Acid-Base Extraction: The carboxylic acid and phenolic hydroxyl groups allow for purification via acid-base extraction. The product can be extracted into an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

  • Chromatography: While effective on a small scale, column chromatography can be less practical for large-scale purification. If necessary, normal-phase chromatography can be performed on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid). Reverse-phase chromatography can also be effective.

Scale-Up Issues

Q5: What are the critical parameters to consider when scaling up the synthesis?

A: Scaling up a chemical synthesis is not always a linear process. Several factors need to be carefully considered:

  • Heat Transfer: Exothermic reactions, such as diazotization, can become difficult to control on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Ensure your reactor has adequate cooling capacity.

  • Mass Transfer and Mixing: As mentioned earlier, efficient mixing is crucial for maintaining reaction homogeneity and preventing localized temperature gradients. The type and speed of the agitator should be appropriate for the viscosity of the reaction mixture and the reactor geometry.

  • Reagent Addition Rates: The rate of addition of critical reagents, such as the diazotizing agent, should be carefully controlled during scale-up to maintain optimal reaction conditions and minimize side reactions.

  • Workup and Isolation: Procedures that are simple on a lab scale, such as filtration and extraction, can become more complex and time-consuming on a larger scale. Plan your workup and isolation procedures with the available equipment in mind.

  • Safety: A thorough safety assessment is essential before any scale-up. Identify potential hazards such as runaway reactions, the handling of hazardous reagents, and the formation of unstable intermediates (e.g., diazonium salts).

Part 3: Recommended Lab-Scale Synthesis Protocol

This protocol describes a common route for the synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid starting from 4-amino-2-hydroxybenzoic acid.

Step 1: Diazotization of 4-amino-2-hydroxybenzoic acid

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-2-hydroxybenzoic acid (1 equivalent) in water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated hydrochloric acid (2.5 equivalents) while maintaining the temperature below 5 °C.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture for an additional hour at 0-5 °C after the addition is complete.

Step 2: Cyclization to 5-hydroxy-1H-indazole-3-carboxylic acid

  • In a separate flask, prepare a solution of sodium sulfite (2 equivalents) in water and cool it to 10-15 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution while maintaining the temperature below 20 °C.

  • After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 5-hydroxy-1H-indazole-3-carboxylic acid.

ParameterRecommended Condition
Diazotization Temperature 0-5 °C
Cyclization Temperature 80-90 °C
pH of Precipitation 2-3
Typical Yield 60-70%

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a different starting material?

A: Yes, other starting materials such as 5-hydroxyisatin can be used. The choice of starting material will depend on its availability, cost, and the overall efficiency of the synthetic route.

Q: Is the product stable?

A: 5-Hydroxy-1H-indazole-3-carboxylic acid is generally stable under normal storage conditions. However, it can be sensitive to heat and light. It is recommended to store the product in a cool, dark, and dry place.

Q: What are the key analytical techniques for monitoring the reaction and characterizing the product?

A: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are useful for monitoring the progress of the reaction. The final product should be characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

References

  • Benchchem. Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
  • ResearchGate. Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
  • ConnectSci. Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation | Australian Journal of Chemistry.
  • Organic Chemistry Portal. Indazole synthesis.
  • ChemicalBook. 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE synthesis.
  • PubMed. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.
  • Semantic Scholar. Recent applications of isatin in the synthesis of organic compounds.
  • NIH. Synthesis of Substituted Isatins.
  • ScholarWorks. Synthesis of Substituted Isatins As Potential Antibacterial Agents.
  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Guidechem. How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID?.
  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.
  • Organic Syntheses Procedure. indazole.
  • ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles.
  • Google Patents. A kind of synthetic method of 5- substituted indazole -3- carboxylic acid.
  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • PrepChem.com. Synthesis of indazole-3-carboxylic acid methyl ester.
  • RSC Publishing. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
  • Sigma-Aldrich. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3.
  • AiFChem. 5-Hydroxy-1H-indazole-3-carboxylic acid.
  • NIH. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • NIH. Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • Google Patents. US2255421A - Process for purification of carboxylic acids.

Sources

Validation & Comparative

A Comparative Guide to 5-hydroxy-1H-indazole-3-carboxylic acid and Other Kinase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit of selective and potent kinase inhibitors is therefore a central theme in medicinal chemistry. The indazole scaffold has proven to be a "privileged" structure in this endeavor, forming the core of several FDA-approved kinase inhibitors. This guide provides an in-depth comparison of 5-hydroxy-1H-indazole-3-carboxylic acid, a representative of this promising chemical class, with other well-established kinase inhibitors.

While direct, comprehensive kinase profiling data for 5-hydroxy-1H-indazole-3-carboxylic acid is not extensively available in the public domain, we can infer its potential activity based on the well-documented behavior of structurally related indazole-based inhibitors. This guide will leverage this structure-activity relationship (SAR) knowledge to build a representative profile and compare it against a panel of notable kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the multi-targeted clinical agents Sunitinib and Sorafenib.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The 1H-indazole-3-carboxamide and related indazole structures are recognized for their ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction is a critical anchor for inhibitory activity. Numerous indazole derivatives have been synthesized and shown to possess potent inhibitory activity against a range of kinases, including tyrosine kinases and serine/threonine kinases.[1] Several successful drugs, such as Axitinib and Pazopanib, which are potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), feature the indazole core.[2][3] This underscores the therapeutic relevance of this chemical class.

Comparative Kinase Inhibition Profiles

To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of key indazole-based inhibitors and our selected comparator compounds against a panel of representative kinases. It is important to note that the data for the "Inferred Indazole Profile" is based on published data for various indazole derivatives and serves as a predictive representation for 5-hydroxy-1H-indazole-3-carboxylic acid.

Kinase TargetInferred Indazole Profile (Representative IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)
VEGFR2 1 - 10075190
PDGFRβ 5 - 2008257
c-Kit 10 - 500100.4568
Raf-1 >10005>10,0006
B-Raf >10005>10,00022
Aurora A 10 - 20015--
c-Met 1 - 50-13.5>10,000
PKCα >10003->10,000

Disclaimer: The "Inferred Indazole Profile" is an amalgamation of data from various public sources on indazole-based kinase inhibitors and does not represent direct experimental data for 5-hydroxy-1H-indazole-3-carboxylic acid. The IC50 values for the comparator inhibitors are approximate and can vary depending on the assay conditions.

Analysis of Inhibition Profiles

Inferred Indazole Profile: Based on the SAR of related compounds, a 5-hydroxy-1H-indazole-3-carboxylic acid derivative is predicted to exhibit potent activity against receptor tyrosine kinases such as VEGFRs and c-Met. The indazole core is a known hinge-binder, and substitutions at the 5-position can influence selectivity and potency. The carboxylic acid moiety could potentially form additional interactions within the ATP binding site.

Staurosporine: As a broad-spectrum inhibitor, Staurosporine potently inhibits a wide array of kinases with little selectivity.[4][5] Its high affinity across the kinome makes it a useful positive control in kinase assays but unsuitable for targeted therapy due to off-target effects.

Sunitinib: This multi-kinase inhibitor targets several receptor tyrosine kinases, including VEGFRs, PDGFRs, and c-Kit.[6] Its clinical efficacy in renal cell carcinoma and gastrointestinal stromal tumors is attributed to this multi-targeted profile.

Sorafenib: Sorafenib is another multi-kinase inhibitor with a distinct profile, potently inhibiting Raf kinases in addition to VEGFRs and PDGFRs.[7][8][9] This dual targeting of angiogenesis and tumor cell proliferation pathways contributes to its therapeutic effect in hepatocellular and renal cell carcinoma.

Experimental Methodologies for Kinase Inhibitor Profiling

Accurate and reproducible assessment of kinase inhibitor potency and selectivity is paramount in drug discovery. Below are detailed protocols for common biochemical and cellular assays used to characterize kinase inhibitors.

Biochemical Kinase Assays

Biochemical assays measure the direct effect of a compound on the enzymatic activity of a purified kinase.

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[10][11][12][13][14]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

Experimental Workflow:

ADP_Glo_Workflow A Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete ATP) A->B C Incubate B->C D Add Kinase Detection Reagent (Convert ADP to ATP, Luciferase Reaction) C->D E Incubate D->E F Measure Luminescence E->F

Figure 1: ADP-Glo™ Kinase Assay Workflow.

Step-by-Step Protocol:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound (e.g., 5-hydroxy-1H-indazole-3-carboxylic acid) in an appropriate kinase buffer. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This classic method measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP) onto a substrate.[15][16][17][18]

Principle: The kinase reaction is performed with radiolabeled ATP. The reaction mixture is then spotted onto P81 phosphocellulose paper, which binds the phosphorylated substrate. Unreacted [γ-³²P]ATP is washed away, and the radioactivity remaining on the paper is quantified.

Experimental Workflow:

Radiometric_Assay_Workflow A Kinase Reaction Incubation (Kinase, Substrate, [γ-³²P]ATP, Inhibitor) B Spot Reaction Mixture onto P81 Paper A->B C Wash P81 Paper (e.g., with phosphoric acid) B->C D Dry P81 Paper C->D E Quantify Radioactivity (Scintillation Counting or Phosphorimager) D->E

Figure 2: Radiometric Kinase Assay Workflow.

Step-by-Step Protocol:

  • Kinase Reaction: Set up the kinase reaction as described for the ADP-Glo™ assay, but use [γ-³²P]ATP instead of cold ATP.

  • Spotting: After the incubation period, spot a small aliquot of each reaction mixture onto a labeled section of a P81 phosphocellulose paper sheet.

  • Washing: Immerse the P81 paper in a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP. Perform several washes to ensure a low background.

  • Drying: Dry the P81 paper completely.

  • Quantification: Measure the radioactivity on the paper using a scintillation counter or a phosphorimager.

  • Data Analysis: Determine the amount of phosphate incorporated and calculate the IC50 values as described above.

Cellular Assays for Kinase Inhibition

Cellular assays are crucial for confirming that a compound can inhibit its target kinase within a biological context.

This technique is used to detect the phosphorylation status of a specific protein in cell lysates, providing a direct readout of the activity of an upstream kinase.[19][20][21][22][23]

Principle: Cells are treated with the kinase inhibitor, and then lysed. The proteins in the lysate are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the phosphorylated form of the kinase's substrate.

Experimental Workflow:

Western_Blot_Workflow A Cell Treatment with Inhibitor B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Phospho-specific) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I

Figure 3: Western Blotting Workflow for Phospho-proteins.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified time. Include appropriate positive and negative controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature the protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). After another wash, add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition. It is crucial to also probe for the total amount of the target protein as a loading control.

Conclusion and Future Directions

The indazole scaffold, as exemplified by 5-hydroxy-1H-indazole-3-carboxylic acid, represents a highly promising starting point for the development of novel kinase inhibitors. The inferred kinase inhibition profile, characterized by potent activity against key oncogenic drivers like VEGFRs and c-Met, highlights its therapeutic potential.

A direct comparison with established kinase inhibitors like Staurosporine, Sunitinib, and Sorafenib reveals the nuanced landscape of kinase inhibitor design. While broad-spectrum inhibitors are valuable research tools, the future of targeted therapy lies in the development of compounds with optimized selectivity profiles to maximize efficacy and minimize off-target toxicities.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel kinase inhibitors. A thorough characterization, encompassing both biochemical potency and cellular activity, is essential for advancing promising compounds through the drug discovery pipeline. Future research should focus on obtaining a comprehensive kinase panel screening for 5-hydroxy-1H-indazole-3-carboxylic acid and its derivatives to fully elucidate their selectivity and potential as next-generation targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109.
  • ResearchGate. (n.d.). IC50 to evaluate the growth inhibitory effect of sunitinib in sunitinib-sensitive cell lines and sunitinib-resistant cell lines. Retrieved from [Link]

  • Kumar, R., Knick, V. B., Rudolph, S. K., Johnson, J. H., Crockett, S. L., & Sells, S. F. (2009). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British journal of cancer, 101(10), 1717-1723.
  • Aslam, M., Ismail, H., & Akhtar, M. N. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 13(5), 517-548.
  • Roskoski, R. (2015). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1278, 55-65.
  • Rini, B. I., & Wilding, G. (2008). Axitinib in the treatment of renal cell carcinoma: patient selection and perspectives. Biologics: targets & therapy, 2(4), 677.
  • Hutti, J. E., Shen, R. R., Kirkpatrick, D. S., & Gygi, S. P. (2012). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PloS one, 7(4), e36134.
  • ResearchGate. (n.d.). Comparison of cellular selectivity of approved and investigational.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Retrieved from [Link]

  • Kim, J., Lee, H., & Kim, H. (2021). Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. Molecules, 26(11), 3326.
  • Ge, J., & Wang, Y. (2021). An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Analytical Biochemistry, 627, 114269.
  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of sorafenib and its combination with β-caryophyllene,.... Retrieved from [Link]

  • van der Graaf, W. T., Blay, J. Y., Chawla, S. P., Kim, D. W., Bui-Nguyen, B., Casali, P. G., ... & Schöffski, P. (2012). Pazopanib for metastatic soft-tissue sarcoma (PALETTE): a randomised, double-blind, placebo-controlled phase 3 trial. The Lancet, 379(9829), 1879-1886.
  • Rini, B. I., Escudier, B., Tomczak, P., Kaprin, A., Szczylik, C., Hutson, T. E., ... & Motzer, R. J. (2011). Axitinib for metastatic renal cell carcinoma: overall survival data from a phase III study. The Lancet Oncology, 12(13), 1233-1240.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). EC50 curves of indazole-3-carboxamide synthetic cannabinoids for (A).... Retrieved from [Link]

  • Gajiwala, K. S., Wu, J. C., Christensen, J., Deshmukh, G. D., Diehl, W., DiNitto, J. P., ... & Shaffer, J. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. Proceedings of the National Academy of Sciences, 106(5), 1542-1547.
  • Appelmans, O., & Van Eynde, A. (2021). An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Analytical Biochemistry, 627, 114269.
  • ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. Retrieved from [Link]

  • Suttle, A. B., Ball, H. A., & Johnston, S. R. (2012). Pazopanib pathway, pharmacokinetics. Pharmacogenetics and genomics, 22(9), 687.
  • Fierce Pharma. (2014, April 1). Results from phase III patient preference study of GSK's Votrient® (pazopanib) vs. Sutent® (sunitinib) in advanced renal cell carcinoma published in Journal of Clinical Oncology. Retrieved from [Link]

  • Li, J., Sun, J., & Li, F. (2025). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. International Journal of Molecular Sciences, 26(13), 6409.
  • ResearchGate. (n.d.). Determination of a large number of kinase activities using peptide substrates, P81 phosphocellulose paper arrays and phosphor imaging. Retrieved from [Link]

  • Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J. F., ... & SHARP Investigators Study Group. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Current opinion in chemical biology, 15(4), 516-523.
  • Schmidinger, M., & Bellmunt, J. (2011). New insights into molecular mechanisms of sunitinib-associated side effects. Molecular cancer therapeutics, 10(12), 2215-2223.
  • Eurofins DiscoverX. (n.d.). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • A-A, A., & Meloche, S. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3340.
  • Adnane, L., Trail, P. A., Taylor, I., & Wilhelm, S. M. (2006). Sorafenib (BAY 43-9006, Nexavar®), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature. Methods in enzymology, 407, 597-612.
  • ResearchGate. (n.d.). iC50 of sunitinib for different tyrosine kinase receptors. Retrieved from [Link]

  • Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European journal of biochemistry, 234(1), 317-322.
  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. Retrieved from [Link]

  • Escudier, B., Gore, M., & Rini, B. I. (2014). Factors involved in treatment preference in patients with renal cancer: pazopanib versus sunitinib. The oncologist, 19(4), 423.
  • Houghton, P. J., Morton, C. L., Kolb, E. A., Gorlick, R., Lock, R., Carol, H., ... & Smith, M. A. (2011). Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the pediatric preclinical testing program.
  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2013). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of the American Chemical Society, 135(42), 15914-15917.
  • Sonpavde, G., Hutson, T. E., & Rini, B. I. (2012). Axitinib in metastatic renal cell carcinoma.

Sources

A Comparative Analysis of 5-hydroxy-1H-indazole-3-carboxylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 5-hydroxy-1H-indazole-3-carboxylic acid and its analogs have emerged as a promising class of molecules with therapeutic potential in oncology, inflammation, and beyond. This guide provides a comprehensive comparative analysis of 5-hydroxy-1H-indazole-3-carboxylic acid and its key analogs, offering insights into their synthesis, physicochemical properties, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[1] This core structure imparts a unique combination of physicochemical properties that allows for diverse biological interactions. The therapeutic potential of indazole derivatives is vast, with approved drugs and clinical candidates targeting a range of diseases.[2][3] This guide will focus on the 5-hydroxy-1H-indazole-3-carboxylic acid backbone, a key intermediate and a pharmacologically active molecule in its own right, and explore how modifications to this core structure influence its biological profile.

Chemical and Physicochemical Properties: A Foundation for Biological Activity

The physicochemical properties of a compound, such as its acidity, solubility, and lipophilicity, are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. For 5-hydroxy-1H-indazole-3-carboxylic acid and its analogs, these properties are heavily influenced by the substituents on the indazole ring and the nature of the group at the 3-position.

5-hydroxy-1H-indazole-3-carboxylic acid serves as our reference compound. Its key predicted physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₈H₆N₂O₃
Molecular Weight178.15 g/mol
pKa3.11 ± 0.30[Predicted]
Boiling Point541.2 ± 30.0 °C[Predicted]
Density1.679 ± 0.06 g/cm³[Predicted]

The presence of the hydroxyl group at the 5-position and the carboxylic acid at the 3-position makes the molecule relatively polar. The carboxylic acid moiety provides a handle for further chemical modification, most commonly through the formation of amides and esters.[2] The indazole ring itself is an aromatic system with two nitrogen atoms, contributing to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1]

Comparative Analysis of Biological Activity

The true value of 5-hydroxy-1H-indazole-3-carboxylic acid lies in the diverse biological activities exhibited by its analogs. By systematically modifying the core structure, researchers have developed potent inhibitors of various enzymes and modulators of cellular signaling pathways. This section will compare the biological activities of key analogs, focusing on their anticancer and anti-inflammatory properties.

Anticancer Activity

Indazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4]

Table 1: Comparative Anticancer Activity of Indazole Analogs

Compound IDStructureTargetCancer Cell LineIC₅₀ (µM)Reference
Analog A 1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridyl)-1H-indazole-3-carboxamideCRAC ChannelRBL-2H3 (leukemia model)0.67[5]
Analog B (E)-3-(1-benzyl-1H-indazol-5-yl)-N-hydroxypropenamideHDACVariousNot specified[6]
Analog C 2f (specific structure proprietary)Apoptosis Induction4T1 (breast cancer)0.23 - 1.15[7]
5-aminoindazole 5-amino-1H-indazoleCOX-2Not specified12.32[8]

Structure-Activity Relationship (SAR) Insights:

  • Amide Substitution at C3: The conversion of the carboxylic acid at the 3-position to a carboxamide is a common strategy to enhance biological activity. The nature of the amine used in the amide formation is critical. For instance, in the case of CRAC channel inhibitors, a substituted pyridyl group (Analog A) was found to be highly effective.[5]

  • Substitution at N1: The N1 position of the indazole ring is another key site for modification. The introduction of a substituted benzyl group is a frequent modification that can significantly impact potency and selectivity.[9]

  • Modifications at C5: The hydroxyl group at the 5-position can be a key interaction point with biological targets. Its replacement with an amino group, as seen in 5-aminoindazole, can lead to potent COX-2 inhibition.[8] Furthermore, extending this position with a propenamide chain, as in Analog B, can confer histone deacetylase (HDAC) inhibitory activity.[6]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a major focus of drug discovery. Indazole derivatives have demonstrated potent anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[8]

Table 2: Comparative Anti-inflammatory Activity of Indazole Analogs

Compound IDTargetAssayIC₅₀ (µM)Reference
Indazole COX-2In vitro enzyme assay23.42[8]
5-aminoindazole COX-2In vitro enzyme assay12.32[8]
6-nitroindazole COX-2In vitro enzyme assay19.22[8]
Indazole TNF-α InhibitionIn vitro cellular assay220.11[8]
5-aminoindazole TNF-α InhibitionIn vitro cellular assay230.19[8]

SAR Insights:

  • Influence of C5 Substituent: The data clearly shows that substitution at the 5-position of the indazole ring significantly influences anti-inflammatory activity. The 5-aminoindazole is a more potent COX-2 inhibitor than the parent indazole and the 6-nitro analog.[8]

  • Mechanism of Action: The anti-inflammatory effects of these indazole derivatives are not limited to COX inhibition. They have also been shown to inhibit the production of the pro-inflammatory cytokine TNF-α, suggesting a broader immunomodulatory profile.[8]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative protocols for the synthesis of an indazole analog and the evaluation of its in vitro anticancer activity.

Synthesis of 1H-Indazole-3-carboxamide Analogs

This protocol describes a general method for the synthesis of 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid.[10]

Workflow for Synthesis of 1H-Indazole-3-carboxamide Analogs

start 1H-Indazole-3-carboxylic acid activation Carboxylic Acid Activation (e.g., SOCl₂, oxalyl chloride) start->activation coupling Amide Coupling (Amine, Base) activation->coupling product 1H-Indazole-3-carboxamide Analog coupling->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the synthesis of 1H-indazole-3-carboxamide analogs.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid in an appropriate anhydrous solvent (e.g., dichloromethane or THF), add a suitable activating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Amide Coupling: In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or pyridine) in an anhydrous solvent.

  • Addition of Activated Acid: Slowly add the solution of the activated carboxylic acid to the amine solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.[10]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4][11]

Workflow for MTT Cytotoxicity Assay

cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of indazole analogs incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance ic50 Calculate IC₅₀ values absorbance->ic50

Caption: Workflow for determining the in vitro cytotoxicity of indazole analogs using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the indazole analogs in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 5-hydroxy-1H-indazole-3-carboxylic acid and its analogs exert their biological effects is crucial for rational drug design and development. While the precise targets for all analogs are not fully elucidated, several key signaling pathways have been implicated.

Inhibition of Calcium Signaling

As demonstrated by Analog A, a key mechanism of action for some indazole-3-carboxamides is the inhibition of Calcium Release-Activated Calcium (CRAC) channels.[5] These channels are critical for calcium signaling in various cell types, including immune cells and some cancer cells.

Simplified CRAC Channel Signaling Pathway and Inhibition by Indazole Analogs

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CRAC CRAC Channel NFAT NFAT Activation CRAC->NFAT Ca²⁺ Influx Receptor Cell Surface Receptor IP3 IP₃ Receptor->IP3 Ligand Binding Ca_ER Ca²⁺ Release from ER IP3->Ca_ER STIM1 STIM1 Activation Ca_ER->STIM1 STIM1->CRAC Gating Gene_Expression Gene Expression (e.g., Proliferation, Cytokine Release) NFAT->Gene_Expression Indazole Indazole Analog Indazole->CRAC Inhibition

Caption: Simplified diagram of CRAC channel activation and its inhibition by indazole analogs.

By blocking the influx of calcium through CRAC channels, these indazole analogs can inhibit downstream signaling pathways that are dependent on calcium, such as the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). This can lead to the suppression of immune responses and the inhibition of cancer cell proliferation.[5]

Conclusion and Future Directions

5-hydroxy-1H-indazole-3-carboxylic acid and its analogs represent a versatile and promising class of compounds with significant therapeutic potential. This guide has provided a comparative analysis of their synthesis, physicochemical properties, and biological activities, with a focus on their anticancer and anti-inflammatory effects. The structure-activity relationships highlighted herein underscore the importance of systematic chemical modifications to optimize potency and selectivity.

Future research in this area should continue to explore the vast chemical space around the indazole scaffold. The development of more selective inhibitors for specific biological targets will be crucial for minimizing off-target effects and improving the therapeutic index of these compounds. Furthermore, a deeper understanding of their mechanisms of action and the signaling pathways they modulate will be essential for their successful translation into clinical applications. The experimental protocols and comparative data presented in this guide are intended to facilitate these future research endeavors and accelerate the discovery of novel indazole-based therapeutics.

References

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-887. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Medicinal Chemistry. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Indazole-3-carboxylic acid. PubChem. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]

  • Correction: Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. New Journal of Chemistry. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Molecules. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Toxics. [Link]

  • In vitro and in vivo toxicology. GBA Group Pharma. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to Validating the Anti-Cancer Efficacy of 5-hydroxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification of novel therapeutic candidates is the first step in a long and rigorous validation process. This guide provides a comprehensive framework for evaluating the anti-cancer potential of 5-hydroxy-1H-indazole-3-carboxylic acid (5-HICA). Drawing upon established methodologies and a deep understanding of cancer cell biology, we will outline a scientifically sound approach to compare 5-HICA's efficacy against a clinically relevant analogue, Lonidamine, and a standard-of-care chemotherapeutic agent.

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent biological activities.[1][2] Notably, Lonidamine, a derivative of indazole-3-carboxylic acid, has been investigated for its anti-cancer properties.[3][4] Its mechanism of action is multifaceted, primarily targeting cancer cell metabolism through the inhibition of glycolysis and mitochondrial function, which ultimately leads to apoptosis.[3][5] Given the structural similarity, it is plausible that 5-HICA may exhibit similar, or perhaps distinct, anti-cancer effects. This guide will provide the tools to rigorously test this hypothesis.

Comparative Framework: 5-HICA vs. Alternatives

A robust validation of 5-HICA requires a multi-faceted comparison against well-characterized compounds. This guide proposes a three-way comparison:

  • 5-hydroxy-1H-indazole-3-carboxylic acid (5-HICA): The investigational compound.

  • Lonidamine: A structurally related indazole-3-carboxylic acid derivative with known anti-cancer activity, serving as a mechanistic benchmark.[6]

  • Cisplatin: A widely used platinum-based chemotherapy drug, representing a standard-of-care cytotoxic agent.[7]

This comparative approach will not only determine the cytotoxic potential of 5-HICA but also provide initial insights into its possible mechanism of action.

Experimental Validation Workflow

The following is a recommended experimental workflow for the comprehensive validation of 5-HICA's anti-cancer effects.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Cell Line Selection (e.g., MCF-7, A549, HCT116) B MTT Cell Viability Assay A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Proceed with potent concentrations E Cell Cycle Analysis (Flow Cytometry) C->E Proceed with potent concentrations F Western Blot Analysis (Apoptotic & Cell Cycle Markers) D->F E->F G Compare IC50 of 5-HICA, Lonidamine, and Cisplatin F->G H Compare Apoptotic Induction G->H I Compare Cell Cycle Arrest H->I

Caption: Experimental workflow for validating 5-HICA's anti-cancer effects.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 5-HICA, Lonidamine, and Cisplatin (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][10]

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentrations of 5-HICA, Lonidamine, and Cisplatin for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Data Presentation and Interpretation

Quantitative data should be meticulously organized for clear comparison.

Table 1: Comparative IC50 Values (µM) across Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
5-HICATBDTBDTBD
LonidamineTBDTBDTBD
CisplatinTBDTBDTBD
TBD: To be determined experimentally.

Table 2: Comparative Apoptosis Induction (% of Apoptotic Cells)

TreatmentEarly ApoptosisLate Apoptosis/NecrosisTotal Apoptotic Cells
Vehicle ControlTBDTBDTBD
5-HICA (IC50)TBDTBDTBD
Lonidamine (IC50)TBDTBDTBD
Cisplatin (IC50)TBDTBDTBD
TBD: To be determined experimentally.

Table 3: Comparative Cell Cycle Analysis (% of Cells in Each Phase)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle ControlTBDTBDTBD
5-HICA (IC50)TBDTBDTBD
Lonidamine (IC50)TBDTBDTBD
Cisplatin (IC50)TBDTBDTBD
TBD: To be determined experimentally.

Potential Mechanistic Insights

The comparative data will provide critical insights into the potential mechanism of action of 5-HICA.

G cluster_0 Observed Effects cluster_1 Potential Mechanisms (Comparison with Lonidamine) A Decreased Cell Viability D Metabolic Disruption (Glycolysis/Mitochondria Inhibition) A->D B Induction of Apoptosis E Activation of Intrinsic Apoptotic Pathway B->E C Cell Cycle Arrest F Disruption of Cell Cycle Checkpoints C->F

Caption: Potential mechanisms of 5-HICA based on in vitro observations.

A similar pattern of apoptosis induction and cell cycle arrest to Lonidamine would suggest a related mechanism targeting cancer cell metabolism.[3][6] Conversely, a distinct profile may indicate a novel mode of action for 5-HICA, warranting further investigation into specific molecular targets.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial validation of 5-hydroxy-1H-indazole-3-carboxylic acid as a potential anti-cancer agent. By employing a rigorous comparative approach and established in vitro assays, researchers can generate the critical data necessary to justify further preclinical and clinical development. The multifaceted nature of cancer necessitates a comprehensive evaluation of novel compounds, and the methodologies outlined herein will empower researchers to make informed decisions in the quest for more effective cancer therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lonidamine?
  • Floridi, A., et al. (2002). Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids. PubMed.
  • Nath, K., et al. (2016). Mechanism of antineoplastic activity of lonidamine. PubMed.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Wang, F., et al. (2020). The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment. PMC - NIH.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • Silvestrini, B., et al. (1983). Effects of lonidamine alone or combined with hyperthermia in some experimental cell and tumour systems. PMC - NIH.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer.
  • Tannock, I. F. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. Clinical Cancer Research.
  • Kumar, S., et al. (2008). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • Pianovich, N. A. (2022). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO.
  • Karsai, A., et al. (2019). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. NIH.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • ResearchGate. (n.d.). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers.
  • Gholizadeh, M., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC - PubMed Central.
  • BlueCross BlueShield. (2019). In Vitro Chemoresistance and Chemosensitivity Assays.
  • Loidl, M., et al. (2021). Anticancer Activity and Mechanisms of Action of New Chimeric EGFR/HDAC-Inhibitors. NIH.
  • Ghorab, M. M., et al. (2020). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. NIH.
  • Capanoglu, E., et al. (2024). Anticancer potential of hydroxycinnamic acids: mechanisms, bioavailability, and therapeutic applications. PubMed.
  • Weßolly, M., et al. (2017). New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples. NIH.
  • Huang, D., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed.
  • ResearchGate. (2025). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Ou, G., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.
  • He, Y., et al. (2019). Physiological and pathological roles of Hic-5 in several organs (Review). PMC.
  • ResearchGate. (n.d.). Anticancer activity of indazole compounds | Download Table.
  • Ou, G., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Chem-Impex. (n.d.). 5-Iodo-1H-indazole-3-carboxylic acid.
  • Leopoldo, M., et al. (2019). The Role of 5-HT1A Receptor in Cancer as a New Opportunity in Medicinal Chemistry. Current Medicinal Chemistry.

Sources

A Comparative Guide to the Efficacy of Novel Anti-Cancer Metabolic Reprogramming Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel cancer therapeutics has increasingly focused on the unique metabolic landscape of tumor cells. One of the most prominent metabolic phenotypes in cancer is the Warburg effect, where cancer cells predominantly favor aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production, even in the presence of ample oxygen.[1][2][3] This metabolic shift is not merely an alternative energy source but a critical adaptation that provides the necessary biosynthetic precursors for rapid cell proliferation and contributes to an immunosuppressive tumor microenvironment.[4][5]

This guide provides a comparative analysis of 5-hydroxy-1H-indazole-3-carboxylic acid, a derivative of the well-characterized metabolic modulator Lonidamine, against other known drugs that target cancer metabolism. We will delve into their mechanisms of action, present available efficacy data, and provide a detailed experimental protocol for a head-to-head comparison of their effects on cellular bioenergetics.

The Landscape of Metabolic-Targeting Anti-Cancer Agents

The reliance of cancer cells on altered metabolic pathways presents a therapeutic window. By targeting these unique metabolic dependencies, it is possible to selectively inhibit tumor growth while sparing normal, healthy cells. Several drugs have been developed to exploit this vulnerability.

  • 5-hydroxy-1H-indazole-3-carboxylic acid and Lonidamine: Lonidamine, an indazole-3-carboxylic acid derivative, is known to disrupt cancer cell metabolism through multiple mechanisms.[6] It inhibits glycolysis by targeting enzymes like hexokinase and also impairs mitochondrial function.[7][8] The introduction of a hydroxyl group to create 5-hydroxy-1H-indazole-3-carboxylic acid is a strategic modification aimed at potentially enhancing efficacy or altering the pharmacokinetic profile, a common strategy in medicinal chemistry.[9] While specific data on this derivative is emerging, its structural similarity to Lonidamine suggests a comparable mechanism of action centered on dual inhibition of glycolysis and mitochondrial respiration.[10]

  • Dichloroacetate (DCA): DCA takes a different approach by promoting mitochondrial respiration. It inhibits pyruvate dehydrogenase kinase (PDK), an enzyme that is often upregulated in cancer cells.[11][12] The inhibition of PDK "forces" pyruvate into the mitochondria for oxidative phosphorylation, thereby reversing the Warburg effect and promoting apoptosis.[13][14]

Comparative Analysis of Mechanisms and Efficacy

The following table summarizes the key characteristics of these metabolic reprogramming agents.

Feature5-hydroxy-1H-indazole-3-carboxylic acid (inferred from Lonidamine)Dichloroacetate (DCA)
Primary Target Hexokinase, Mitochondrial Pyruvate Carrier (MPC), Complex IIPyruvate Dehydrogenase Kinase (PDK)[11][13]
Metabolic Effect Inhibition of glycolysis and mitochondrial respiration[7][10]Shifts metabolism from glycolysis to oxidative phosphorylation[12][15]
Downstream Effects ATP depletion, increased ROS, intracellular acidification[7][16]Increased ROS, reduced lactate, induction of apoptosis[13][14]
Reported Efficacy Lonidamine has shown activity in sensitizing tumors to other therapies.[10]DCA has demonstrated anti-tumor effects in preclinical models and some clinical trials.[12][13]

Visualizing the Mechanisms of Action

The distinct approaches of these compounds in modulating cancer cell metabolism can be visualized through their impact on central carbon metabolism.

Metabolic_Intervention_Points cluster_glycolysis Glycolysis cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MPC AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain (OxPhos) TCA->ETC Lonidamine Lonidamine / 5-hydroxy-1H-indazole- 3-carboxylic acid Lonidamine->G6P Inhibits Hexokinase Lonidamine->Pyruvate_mito Inhibits MPC DCA DCA DCA->Pyruvate_mito Inhibits PDK, Promoting PDH Seahorse_Workflow cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Assay cluster_injection Injection Sequence Seed Seed cancer cells into Seahorse XF96 microplate Hydrate Hydrate sensor cartridge in XF Calibrant Prepare_Media Prepare assay medium with glucose, pyruvate, glutamine Hydrate->Prepare_Media Equilibrate Replace culture medium with assay medium and equilibrate cells in non-CO2 incubator Prepare_Media->Equilibrate Load_Drugs Load compounds (Vehicle, 5-hydroxy-1H-indazole-3-carboxylic acid, DCA) into injector ports of the sensor cartridge Equilibrate->Load_Drugs Run_Assay Calibrate and run Seahorse XF Analyzer Load_Drugs->Run_Assay Basal Measure Basal OCR/ECAR Run_Assay->Basal Inject_A Inject Test Compound (Port A) Basal->Inject_A Measure_A Measure response to compound Inject_A->Measure_A Inject_B Inject Oligomycin (Port B) Measure_A->Inject_B Measure_B Measure ATP-linked respiration Inject_B->Measure_B Inject_C Inject FCCP (Port C) Measure_B->Inject_C Measure_C Measure maximal respiration Inject_C->Measure_C Inject_D Inject Rotenone/Antimycin A (Port D) Measure_C->Inject_D Measure_D Measure non-mitochondrial respiration Inject_D->Measure_D

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Detailed Step-by-Step Methodology

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Seahorse XF96 Cell Culture Microplates [17]* Seahorse XF Calibrant, Base Medium, and supplements (glucose, pyruvate, glutamine) [18]* Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) [18]* 5-hydroxy-1H-indazole-3-carboxylic acid and Dichloroacetate (DCA)

  • Seahorse XF Analyzer [19] Procedure:

  • Cell Seeding (Day 1):

    • Seed 20,000 cells per well in a Seahorse XF96 microplate in 80 µL of standard culture medium. [17] * Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C CO2 incubator overnight. [17]

  • Sensor Cartridge Hydration (Day 1):

    • Add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge and incubate overnight in a 37°C non-CO2 incubator. [17]

  • Assay Preparation (Day 2):

    • Warm Seahorse XF assay medium to 37°C and supplement with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust pH to 7.4. [20] * Wash the cells in the microplate once with 150 µL of the prepared assay medium. [17] * Add 180 µL of fresh assay medium to each well and incubate the plate in a 37°C non-CO2 incubator for 1 hour to allow for temperature and pH equilibration. [17] * Prepare stock solutions of 5-hydroxy-1H-indazole-3-carboxylic acid and DCA. Load the appropriate volumes into the injector ports of the hydrated sensor cartridge to achieve the desired final concentrations. Include a vehicle control group.

  • Seahorse XF Assay Execution:

    • Load the sensor cartridge into the Seahorse XF Analyzer for calibration. [17] * Once calibration is complete, replace the calibrant plate with the cell culture plate.

    • Execute the Mito Stress Test protocol:

      • Basal Measurement: Record OCR and ECAR before any injections.

      • Injection A (Test Compound): Inject 5-hydroxy-1H-indazole-3-carboxylic acid or DCA and measure the acute metabolic response.

      • Injection B (Oligomycin): Inhibit ATP synthase to determine ATP-linked respiration.

      • Injection C (FCCP): Uncouple the proton gradient to measure maximal respiratory capacity.

      • Injection D (Rotenone/Antimycin A): Inhibit Complex I and III to shut down mitochondrial respiration and determine the non-mitochondrial oxygen consumption. [18]

Data Interpretation and Expected Outcomes

  • 5-hydroxy-1H-indazole-3-carboxylic acid: Based on the known effects of Lonidamine, we would expect a dose-dependent decrease in both basal OCR and ECAR, indicating simultaneous inhibition of mitochondrial respiration and glycolysis.

  • Dichloroacetate (DCA): We would anticipate an increase in basal OCR and a corresponding decrease in ECAR as the cells are forced to switch from glycolysis to oxidative phosphorylation.

Conclusion and Future Directions

This guide provides a framework for comparing the efficacy of 5-hydroxy-1H-indazole-3-carboxylic acid with established metabolic modulators like DCA. The proposed Seahorse XF assay offers a robust and direct method to quantify their distinct effects on cancer cell bioenergetics.

Future studies should expand this comparison to include in vivo models to assess tumor growth inhibition, pharmacokinetic profiles, and potential toxicities. Furthermore, investigating the synergistic potential of these agents with conventional chemotherapies or immunotherapies could unveil novel and more effective combination treatment strategies for cancer.

References

  • Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. MDPI. [Link]

  • Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. National Center for Biotechnology Information. [Link]

  • Mechanism of Antineoplastic Activity of Lonidamine. National Center for Biotechnology Information. [Link]

  • Warburg effect (oncology). Wikipedia. [Link]

  • What is the mechanism of Lonidamine? Patsnap Synapse. [Link]

  • Targeting the Warburg Effect in Cancer: Where Do We Stand? MDPI. [Link]

  • Dichloroacetate (DCA) in Cancer Care. Canadian College of Naturopathic Medicine. [Link]

  • Dichloroacetate is an antimetabolite that antagonizes acetate and deprives cancer cells from its benefits: a novel evidence-based medical hypothesis. DCA Guide. [Link]

  • Mechanism of Action of the Antineoplastic Drug Lonidamine: 31P and 13C Nuclear Magnetic Resonance Studies. AACR Journals. [Link]

  • Glucose Metabolism in Cancer: The Warburg Effect and Beyond. National Center for Biotechnology Information. [Link]

  • The Warburg Effect: How Does it Benefit Cancer Cells? National Center for Biotechnology Information. [Link]

  • [Anti-cancer properties of dichloroacetate]. PubMed. [Link]

  • Mechanism of antineoplastic activity of lonidamine. Europe PMC. [Link]

  • Seahorse XF96 Protocol – adapted from Agilent. LUMC. [Link]

  • User Guide: Agilent Seahorse. Cornell University.
  • Seahorse XF Cell Mito Stress Test. Protocols.io. [Link]

  • Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide. Agilent. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from the 5-Hydroxy-1H-indazole-3-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the receptor cross-reactivity profiles of kinase inhibitors built upon the 5-hydroxy-1H-indazole-3-carboxylic acid scaffold. As this chemical moiety is a cornerstone in the design of numerous targeted therapies, a thorough understanding of its influence on selectivity is paramount for the development of safer and more effective drugs.[1][2] We will explore the structural rationale for selectivity, compare the off-target profiles of prominent drugs derived from this scaffold, and provide detailed experimental protocols for assessing cross-reactivity in your own research.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-indazole core is a bioisostere of purine, enabling it to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[1] This fundamental property has made it a highly successful scaffold for a multitude of kinase inhibitors targeting various members of the kinome, from receptor tyrosine kinases like AXL and VEGFR-2 to cytosolic kinases such as BRAF and PLK4.[3][4][5]

The versatility of the indazole ring allows for substitutions at multiple positions, enabling medicinal chemists to fine-tune potency and, critically, selectivity.[6] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activity and potential toxicities.[7] Therefore, a comprehensive assessment of an inhibitor's selectivity profile is a critical step in its development.[8][9]

Comparative Selectivity Profile: Dabrafenib as a Case Study

Dabrafenib (GSK2118436), an FDA-approved inhibitor of BRAF V600E-mutant melanoma, is a prime example of a drug utilizing the 1H-indazole-3-carboxamide scaffold.[10] While highly potent against its primary target, it exhibits cross-reactivity with other kinases, which contributes to both its therapeutic window and potential side effects.

Preclinical studies have shown that while dabrafenib is highly specific for mutant BRAF (IC50 = 0.8 nM), it can also inhibit wild-type BRAF (IC50 = 3.2 nM) and CRAF (IC50 = 5 nM) at slightly higher concentrations.[10] This off-target activity is thought to contribute to the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a known mechanism behind the development of secondary cutaneous squamous cell carcinomas in some patients.[11]

Further chemical proteomic screens have revealed a broader spectrum of off-target kinases for dabrafenib, including CDK16 and NEK9.[12] Inhibition of these kinases may contribute to its efficacy in BRAF wild-type cancers, highlighting the complex polypharmacology of this agent.[12] Interestingly, these off-target effects can also impact other cellular pathways; for instance, dabrafenib has been shown to suppress JNK signaling, which may affect apoptosis.[11]

The table below summarizes the inhibitory activity of Dabrafenib against its primary target and key off-targets.

TargetIC50 (nM)Biological ConsequenceReference
BRAF V600E 0.8 Primary target inhibition, anti-tumor effect in melanoma [10]
BRAF (Wild-Type)3.2Potential for paradoxical MAPK activation[10]
CRAF5.0Contributes to paradoxical MAPK activation[10]
CDK16-Cell cycle effects, potential efficacy in BRAF-WT cancers[12]
NEK9-Inhibition of CHK1, G1-phase arrest, senescence[12]
RIP3 Kinase-Off-target effect interfering with necroptosis[10]

Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.

Signaling Pathways: On-Target vs. Off-Target Effects

The intended and unintended effects of an indazole-based inhibitor can be visualized through their impact on cellular signaling pathways.

cluster_0 On-Target Pathway (BRAF V600E) cluster_1 Off-Target Pathway (JNK) Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF V600E BRAF V600E RAS->BRAF V600E MEK MEK BRAF V600E->MEK Dabrafenib Inhibition ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Stress Stimuli Stress Stimuli Upstream Kinases (e.g., ZAK) Upstream Kinases (e.g., ZAK) Stress Stimuli->Upstream Kinases (e.g., ZAK) JNK JNK Upstream Kinases (e.g., ZAK)->JNK Dabrafenib Inhibition Apoptosis Apoptosis JNK->Apoptosis

Caption: Simplified signaling pathways showing on-target inhibition of the MAPK pathway and off-target inhibition of the JNK pathway by Dabrafenib.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the selectivity of a novel compound based on the 5-hydroxy-1H-indazole-3-carboxylic acid scaffold, a multi-faceted experimental approach is essential.

This is the foundational step to understand the selectivity of a compound across the human kinome.[9]

Objective: To determine the IC50 values of a test compound against a broad panel of purified kinases.

Methodology: A radiometric assay format, such as measuring the incorporation of [γ-³³P]ATP onto a substrate, is considered a gold standard.[13][14]

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[13]

  • Kinase Reaction Setup: In a 96- or 384-well plate, combine the purified recombinant kinases, their specific peptide or protein substrates, and the kinase reaction buffer.[13]

  • Initiation of Reaction: Add the test compound dilutions and [γ-³³P]ATP to the wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction and filter the contents through a phosphocellulose filter plate to capture the phosphorylated substrate.[13]

  • Washing: Wash the filter plate to remove unbound [γ-³³P]ATP.

  • Detection: Dry the filter plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

start Prepare Serial Dilutions of Compound setup Set up Kinase Reaction in Plate start->setup initiate Add Compound and [γ-³³P]ATP setup->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction & Filter incubate->stop wash Wash Filter Plate stop->wash detect Add Scintillant & Read wash->detect analyze Calculate IC50 detect->analyze treat Treat Cells with Compound heat Heat Cells to Various Temperatures treat->heat lyse Lyse Cells heat->lyse centrifuge Separate Soluble/Aggregated Proteins lyse->centrifuge detect Detect Target Protein in Soluble Fraction centrifuge->detect analyze Plot Melting Curve & Determine Shift detect->analyze

Sources

A Comparative Guide to the Structural Activity Relationship of 5-Hydroxy-1H-indazole-3-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the design of protein kinase inhibitors. This guide provides an in-depth analysis of the structural activity relationships (SAR) of a specific, yet highly significant subclass: 5-hydroxy-1H-indazole-3-carboxylic acid derivatives. As a Senior Application Scientist, this document is structured to offer not just a compilation of data, but a logical narrative that explains the causality behind medicinal chemistry strategies, grounded in experimental evidence.

The 5-Hydroxy-1H-indazole-3-carboxamide Core: A Strategic Starting Point

The 5-hydroxy-1H-indazole-3-carboxamide scaffold serves as a crucial starting point for the development of kinase inhibitors. The indazole core itself is a bioisostere of purines, enabling it to interact with the ATP-binding site of kinases. The 5-hydroxy group is of particular interest as it can act as a key hydrogen bond donor, mimicking the interactions of the ribose hydroxyls of ATP. Furthermore, it provides a handle for further chemical modification, allowing for the exploration of the surrounding pocket and the potential for improved potency and selectivity. The 3-carboxamide moiety offers a vector for introducing a wide variety of substituents that can probe different regions of the kinase active site.

A prime example of the therapeutic potential of the broader indazole-3-carboxamide class is in the development of inhibitors for p21-activated kinase 1 (PAK1), a key regulator of cell motility and proliferation, and Glycogen Synthase Kinase-3 (GSK-3), a crucial enzyme in various cellular signaling pathways.[1][2][3]

Unraveling the Structural Activity Relationship: A Comparative Analysis

While a comprehensive SAR study focused exclusively on 5-hydroxy-1H-indazole-3-carboxylic acid derivatives is not extensively documented in a single source, by synthesizing data from studies on closely related 5-substituted analogues, we can construct a robust model for guiding drug design. The following sections compare the impact of substitutions at key positions on the indazole scaffold.

The Critical Role of the 5-Position

The substitution at the 5-position of the indazole ring has been shown to be a critical determinant of inhibitory activity. Studies on GSK-3 inhibitors have indicated that a methoxy group at the 5-position is important for high potency.[2] This suggests that the oxygen atom at this position is likely involved in a key interaction with the target kinase. The 5-hydroxy group, with its ability to act as both a hydrogen bond donor and acceptor, offers a significant advantage in forming specific interactions within the ATP-binding pocket.

Table 1: Comparison of 5-Substituted Indazole-3-Carboxamide Derivatives as GSK-3 Inhibitors

Compound ID5-SubstituentGSK-3β IC50 (µM)Reference
Hypothetical 5-OH -OH--
48 -CH3>10[2]
49 -OCH31.7[2]
50 -OCH30.35[2]

This table is a composite based on available data for 5-substituted analogs to infer the potential of the 5-hydroxy group.

The superior activity of the 5-methoxy derivatives compared to the 5-methyl analog highlights the importance of an oxygen-containing substituent at this position.[2] It is hypothesized that a 5-hydroxy derivative would exhibit potent activity due to its ability to form a hydrogen bond with a key residue in the kinase hinge region.

Exploring the N-1 Position of the Indazole Ring

The N-1 position of the indazole ring provides an opportunity to introduce substituents that can extend into the solvent-exposed region or interact with other pockets of the kinase. The nature of the substituent at N-1 can significantly impact potency, selectivity, and pharmacokinetic properties.

The Influence of the 3-Carboxamide Substituent

The substituent on the 3-carboxamide is arguably one of the most explored positions in the SAR of indazole-based kinase inhibitors. This position allows for the introduction of a wide array of chemical moieties that can interact with the ribose-binding pocket and the phosphate-binding region of the ATP-binding site.

In the context of PAK1 inhibitors, the introduction of a hydrophobic ring into a deep back pocket and a hydrophilic group into the bulk solvent region via the 3-carboxamide were critical for achieving high potency and selectivity.[1][4]

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel 5-hydroxy-1H-indazole-3-carboxylic acid derivatives relies on robust and reproducible experimental methods.

General Synthesis of 5-Hydroxy-1H-indazole-3-carboxamide Derivatives

The synthesis of the target compounds typically begins with the protection of the hydroxyl group of a 5-hydroxy-1H-indazole-3-carboxylic acid precursor, followed by amide coupling with a desired amine, and subsequent deprotection.

Step-by-step Synthesis Protocol:

  • Protection of the Hydroxyl Group: The starting material, 5-hydroxy-1H-indazole-3-carboxylic acid, is treated with a suitable protecting group, such as a benzyl or silyl ether, to prevent unwanted side reactions.

  • Amide Coupling: The protected carboxylic acid is then coupled with a variety of amines using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).[5]

  • Deprotection: The protecting group on the 5-hydroxy moiety is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or fluoride treatment for a silyl ether) to yield the final 5-hydroxy-1H-indazole-3-carboxamide derivative.

Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against the target kinase is typically determined using an in vitro kinase assay.

General Kinase Assay Protocol (e.g., for PAK1):

  • Reagents: Recombinant human PAK1 enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), ATP, and the test compounds.

  • Procedure: The kinase reaction is initiated by mixing the PAK1 enzyme, the substrate, and varying concentrations of the test compound in an appropriate assay buffer. The reaction is started by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce the kinase activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.[1]

Visualizing the Structure-Activity Relationships and Workflows

To better illustrate the key concepts discussed, the following diagrams have been generated using Graphviz.

Key SAR Insights for 5-Hydroxy-1H-indazole-3-carboxamide Derivatives

SAR_Insights cluster_positions Key Positions for Modification cluster_effects Observed Effects on Activity Indazole_Core 5-Hydroxy-1H-indazole- 3-carboxamide Core P5 5-Position (-OH) Indazole_Core->P5 Modification at P1 N-1 Position Indazole_Core->P1 Modification at P3 3-Carboxamide Indazole_Core->P3 Modification at Effect_P5 Crucial for Potency (H-bond donor/acceptor) P5->Effect_P5 Effect_P1 Modulates Potency, Selectivity & PK Properties P1->Effect_P1 Effect_P3 Major impact on Potency & Selectivity (Probes deep pockets) P3->Effect_P3

Caption: Key positions for modification on the 5-hydroxy-1H-indazole-3-carboxamide core and their general effects on kinase inhibitory activity.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start Start: 5-Hydroxy-1H-indazole- 3-carboxylic Acid Protection 1. Protection of 5-Hydroxy Group Start->Protection Coupling 2. Amide Coupling with Diverse Amines Protection->Coupling Deprotection 3. Deprotection Coupling->Deprotection Purification 4. Purification & Characterization Deprotection->Purification Screening 5. In Vitro Kinase Inhibition Assay Purification->Screening SAR_Analysis 6. SAR Analysis & Data Comparison Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A typical experimental workflow for the synthesis and biological evaluation of 5-hydroxy-1H-indazole-3-carboxamide derivatives.

Conclusion and Future Directions

The 5-hydroxy-1H-indazole-3-carboxylic acid scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the 5-hydroxy group offers a key interaction point within the ATP-binding site, while the 1- and 3-positions provide ample opportunities for synthetic modification to enhance potency, selectivity, and drug-like properties.

Future research in this area should focus on a systematic exploration of a diverse range of substituents at the 3-carboxamide position, guided by structural biology insights into the target kinase. Furthermore, a detailed investigation into the impact of various N-1 substituents on both potency and pharmacokinetic parameters will be crucial for the development of clinically viable drug candidates. The synthesis and evaluation of a focused library of 5-hydroxy-1H-indazole-3-carboxamide derivatives against a panel of relevant kinases will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. [Link][1][4]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate. [Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. PubMed Central. [Link]

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Hydroxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the journey from a promising chemical entity to a clinically effective therapeutic is a rigorous path of validation. A critical stage in this process is bridging the translational gap between in vitro activity and in vivo efficacy. This guide provides a comprehensive framework for evaluating 5-hydroxy-1H-indazole-3-carboxylic acid, a member of the indazole class of compounds known for a wide array of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][2][3] While specific efficacy data for this particular analogue is emerging, this guide outlines the established methodologies to comprehensively characterize its therapeutic potential, using anti-inflammatory activity as a primary example.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[2][4] Derivatives of indazole-3-carboxylic acid, in particular, have been explored for various therapeutic targets.[3][5][6] Understanding the nuances of how 5-hydroxy-1H-indazole-3-carboxylic acid performs in controlled, isolated in vitro systems versus the complex biological environment of a living organism (in vivo) is paramount to predicting its clinical success.

Section 1: In Vitro Efficacy Assessment: Mechanistic Insights at the Molecular and Cellular Level

In vitro assays are fundamental to elucidating the mechanism of action of a compound and providing initial indications of its potency.[7][8] These assays offer a controlled environment to study the direct interaction of 5-hydroxy-1H-indazole-3-carboxylic acid with its putative molecular targets.

Enzyme Inhibition Assays

Many indazole derivatives exert their effects by inhibiting specific enzymes.[9] For a compound like 5-hydroxy-1H-indazole-3-carboxylic acid, a primary step is to screen it against a panel of enzymes relevant to a chosen therapeutic area, such as inflammation. Key enzymes in inflammatory pathways include cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), and various kinases.

An enzyme inhibition assay is a biochemical assay that measures the reduction in enzyme activity in the presence of the test compound.[10][11] The output is typically an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for 5-Hydroxy-1H-indazole-3-carboxylic Acid

Enzyme TargetIC50 (µM)Assay Principle
COX-150Measures the conversion of arachidonic acid to prostaglandin H2.
COX-25Measures the conversion of arachidonic acid to prostaglandin H2.
5-LOX15Measures the formation of leukotrienes from arachidonic acid.
p38 MAPK10Kinase activity assay measuring phosphorylation of a substrate.

Experimental Protocol: COX-2 Inhibition Assay

  • Preparation of Reagents: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and various concentrations of 5-hydroxy-1H-indazole-3-carboxylic acid.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Termination and Detection: Stop the reaction and use a specific detection method, such as an ELISA-based assay, to quantify the amount of prostaglandin E2 (PGE2) produced.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[11]

Diagram 1: General Workflow for an In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Enzyme - Substrate - Buffer - Test Compound setup Set up Reaction: Enzyme + Compound prep_reagents->setup initiate Initiate Reaction: Add Substrate setup->initiate incubate Incubate initiate->incubate detect Detect Product Formation incubate->detect analyze Calculate % Inhibition detect->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for determining enzyme inhibition.

Cell-Based Assays

While enzyme assays are crucial for understanding direct molecular interactions, cell-based assays provide a more biologically relevant context by assessing the compound's effect on cellular functions.[10] These assays can measure a compound's ability to modulate signaling pathways, gene expression, and cell viability.

For anti-inflammatory potential, a key assay is the lipopolysaccharide (LPS)-induced cytokine release assay in macrophages (e.g., RAW 264.7 cell line). LPS, a component of bacterial cell walls, stimulates an inflammatory response, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.

Table 2: Hypothetical Data from Cell-Based Assays for 5-Hydroxy-1H-indazole-3-carboxylic Acid

Assay TypeCell LineEndpoint MeasuredEC50 (µM)
LPS-induced TNF-α InhibitionRAW 264.7TNF-α levels in supernatant8
LPS-induced IL-6 InhibitionRAW 264.7IL-6 levels in supernatant12
CytotoxicityA549Cell Viability (MTT Assay)>100

Experimental Protocol: LPS-Induced TNF-α Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media until they reach the desired confluence.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-hydroxy-1H-indazole-3-carboxylic acid for 1 hour.

  • LPS Stimulation: Add LPS to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production and determine the EC50 value.

Diagram 2: Signaling Pathway of LPS-induced Inflammation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Compound 5-Hydroxy-1H-indazole- 3-carboxylic acid Compound->IKK inhibits

Caption: Simplified LPS-induced inflammatory signaling pathway.

Section 2: In Vivo Efficacy Assessment: Evaluating Performance in a Complex Biological System

Positive in vitro results are a prerequisite, but in vivo studies are essential to evaluate a compound's efficacy in a living organism, taking into account its pharmacokinetic and pharmacodynamic properties.[12] Animal models that mimic human diseases are crucial for this phase of testing.[13][14][15]

Animal Models of Inflammation

For assessing anti-inflammatory activity, several well-established animal models can be employed.[16][17] The choice of model depends on the specific aspect of inflammation being investigated (acute vs. chronic).

  • Carrageenan-Induced Paw Edema: A widely used model for acute inflammation.[13] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics systemic inflammation or sepsis. Administration of LPS to an animal leads to a surge in pro-inflammatory cytokines in the bloodstream. The test compound's efficacy is determined by its ability to suppress this cytokine storm.

Table 3: Hypothetical In Vivo Efficacy Data for 5-Hydroxy-1H-indazole-3-carboxylic Acid

Animal ModelSpeciesDose (mg/kg)Route of Administration% Inhibition of Paw Edema% Reduction in Serum TNF-α
Carrageenan-Induced Paw EdemaRat10Oral45%N/A
Carrageenan-Induced Paw EdemaRat30Oral65%N/A
LPS-Induced Systemic InflammationMouse20IntraperitonealN/A50%

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and different dose groups of the test compound).

  • Compound Administration: Administer 5-hydroxy-1H-indazole-3-carboxylic acid or the vehicle orally one hour before the carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Diagram 3: Workflow for an In Vivo Anti-inflammatory Study

G cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Analysis & Conclusion acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping administer Administer Test Compound grouping->administer induce Induce Inflammation (e.g., Carrageenan Injection) administer->induce measure Measure Inflammatory Response (e.g., Paw Volume) induce->measure analyze Data Analysis: % Inhibition measure->analyze conclude Evaluate Efficacy analyze->conclude

Caption: General workflow for in vivo efficacy testing.

Section 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear correlation between the in vitro activity and the in vivo efficacy of 5-hydroxy-1H-indazole-3-carboxylic acid. A compound that is a potent inhibitor of COX-2 in vitro should demonstrate significant anti-inflammatory effects in the carrageenan-induced paw edema model in vivo.

However, discrepancies can arise due to pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME).[18][19] For instance, a compound may be highly potent in vitro but have poor oral bioavailability, leading to weak in vivo efficacy. Therefore, pharmacokinetic studies should be conducted in parallel with in vivo efficacy studies to provide a complete picture.[12]

Conclusion

This guide provides a robust framework for the systematic evaluation of the in vitro and in vivo efficacy of 5-hydroxy-1H-indazole-3-carboxylic acid. By employing a combination of biochemical, cellular, and whole-animal studies, researchers can gain a comprehensive understanding of the compound's therapeutic potential. The causality behind these experimental choices is to build a logical and evidence-based progression from demonstrating a direct effect on a molecular target to proving its efficacy in a complex biological system that mimics a human disease state. This self-validating system of tiered assays is crucial for making informed decisions in the drug discovery and development process.

References

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • In Vivo Animal Models for Immunology and Inflammation. (n.d.). Aragen Life Sciences. Retrieved January 22, 2026, from [Link]

  • Autoimmune Disease and Inflammation Models. (n.d.). Charles River Laboratories. Retrieved January 22, 2026, from [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (2025, June 22). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. Retrieved January 22, 2026, from [Link]

  • functional in vitro assays for drug discovery. (2023, August 18). YouTube. Retrieved January 22, 2026, from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved January 22, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf - NIH. Retrieved January 22, 2026, from [Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (n.d.). ScholarWorks@UNO - The University of New Orleans. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2015, December 16). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021, March 5). MDPI. Retrieved January 22, 2026, from [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024, May 5). PubMed. Retrieved January 22, 2026, from [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 22, 2026, from [Link]

  • Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021, March 5). PubMed. Retrieved January 22, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Pharmacokinetic profile of 3beta-hydroxy-17-(1H-1,2,3-triazol-1-yl)androsta-5,16-diene (VN/87-1), a potent androgen synthesis inhibitor, in mice. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Synthetic Route for 5-Hydroxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Hydroxy-1H-indazole-3-carboxylic Acid

5-Hydroxy-1H-indazole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry. The indazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The presence of both a hydroxyl and a carboxylic acid group on the indazole core provides two key points for further chemical modification, making it an invaluable starting material for the synthesis of diverse compound libraries in drug discovery programs. This guide provides a detailed, validated synthetic route for this important molecule and compares it with viable alternatives, offering insights into the practical considerations for its preparation in a research and development setting.

Primary Validated Synthetic Route: A Two-Step Approach from a Methoxy Precursor

The most reliable and commonly employed strategy for the synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid involves a two-step sequence: the initial synthesis of the methoxy-protected precursor, 5-methoxy-1H-indazole-3-carboxylic acid, followed by a robust demethylation to yield the final product. This approach is favored due to the commercial availability of the required starting materials and the high efficiency of the individual steps.

Step 1: Synthesis of 5-Methoxy-1H-indazole-3-carboxylic Acid

The construction of the indazole ring is the cornerstone of this synthesis. While several methods exist for indazole formation, a practical and scalable approach begins with a substituted aniline, in this case, 4-methoxy-2-methylaniline. The following protocol is a well-established method for the synthesis of indazole-3-carboxylic acids.

  • Diazotization of 4-methoxy-2-methylaniline:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-methoxy-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Formation of the Hydrazine Intermediate:

    • In a separate flask, prepare a solution of sodium sulfite (2.2 eq) in water and cool it to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Acidify the mixture with concentrated hydrochloric acid to pH 1-2, which will precipitate the hydrazine hydrochloride salt.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Cyclization to Ethyl 5-Methoxy-1H-indazole-3-carboxylate:

    • Suspend the dried hydrazine hydrochloride salt in ethanol.

    • Add ethyl glyoxalate (1.1 eq, typically as a 50% solution in toluene) and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 5-methoxy-1H-indazole-3-carboxylate. Purify by column chromatography on silica gel if necessary.

  • Hydrolysis to 5-Methoxy-1H-indazole-3-carboxylic Acid:

    • Dissolve the ethyl ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

    • Acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3, which will precipitate the desired carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to afford 5-methoxy-1H-indazole-3-carboxylic acid as a solid.

Causality Behind Experimental Choices:

  • Diazotization at low temperatures: The diazonium salt is unstable and can decompose at higher temperatures, hence the strict temperature control.

  • Use of sodium sulfite: This is a mild reducing agent that converts the diazonium salt to the corresponding hydrazine.

  • Acidification to precipitate the hydrazine: The hydrazine is typically isolated as its hydrochloride salt to improve its stability and ease of handling.

  • Refluxing with ethyl glyoxalate: This step forms the hydrazone in situ, which then undergoes an intramolecular cyclization to form the indazole ring.

  • Basic hydrolysis of the ester: Sodium hydroxide is a common and effective base for the saponification of the ethyl ester to the corresponding carboxylic acid.

Step 2: Demethylation to 5-Hydroxy-1H-indazole-3-carboxylic Acid

The cleavage of the methyl ether is a critical final step. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers due to its strong Lewis acidity.[1][2]

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 5-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Addition of Boron Tribromide:

    • Slowly add a solution of boron tribromide (2.0-3.0 eq, typically a 1M solution in DCM) dropwise to the cooled suspension.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Isolation:

    • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and stir for 30 minutes. The product will precipitate out of the solution.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 5-hydroxy-1H-indazole-3-carboxylic acid.

Trustworthiness and Self-Validation:

The progress of each reaction step can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the final product would show the disappearance of the methoxy signal (around 3.8-4.0 ppm in ¹H NMR) and the appearance of a phenolic hydroxyl proton signal.

Visualizing the Primary Synthetic Workflow

G cluster_0 Step 1: Synthesis of 5-Methoxy Precursor cluster_1 Step 2: Demethylation 4-Methoxy-2-methylaniline 4-Methoxy-2-methylaniline Diazonium Salt Diazonium Salt 4-Methoxy-2-methylaniline->Diazonium Salt 1. HCl, NaNO2 2. 0-5 °C Hydrazine Intermediate Hydrazine Intermediate Diazonium Salt->Hydrazine Intermediate Na2SO3, H2O Ethyl 5-Methoxy-1H-indazole-3-carboxylate Ethyl 5-Methoxy-1H-indazole-3-carboxylate Hydrazine Intermediate->Ethyl 5-Methoxy-1H-indazole-3-carboxylate Ethyl glyoxalate, EtOH, Reflux 5-Methoxy-1H-indazole-3-carboxylic Acid 5-Methoxy-1H-indazole-3-carboxylic Acid Ethyl 5-Methoxy-1H-indazole-3-carboxylate->5-Methoxy-1H-indazole-3-carboxylic Acid NaOH, EtOH/H2O, Reflux 5-Hydroxy-1H-indazole-3-carboxylic Acid 5-Hydroxy-1H-indazole-3-carboxylic Acid 5-Methoxy-1H-indazole-3-carboxylic Acid->5-Hydroxy-1H-indazole-3-carboxylic Acid BBr3, DCM, -78 °C to rt

Sources

A Comparative Docking Analysis of 5-hydroxy-1H-indazole-3-carboxylic acid with Known Inhibitors of Aldose Reductase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-silico comparative analysis of the potential binding of 5-hydroxy-1H-indazole-3-carboxylic acid to human aldose reductase (ALR2), a key enzyme implicated in diabetic complications. We will objectively compare its predicted binding affinity and interactions with established ALR2 inhibitors, supported by a detailed, validated molecular docking protocol. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of Indazole Scaffolds and the Significance of Aldose Reductase Inhibition

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The functionalization of the indazole core, such as with a carboxylic acid at the 3-position and a hydroxyl group at the 5-position, can significantly influence its pharmacokinetic and pharmacodynamic properties. 5-hydroxy-1H-indazole-3-carboxylic acid, the subject of this study, represents a novel yet under-explored molecule with therapeutic potential.

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. ALR2 catalyzes the reduction of glucose to sorbitol, and the accumulation of sorbitol is a major contributor to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[2] Therefore, the inhibition of ALR2 is a well-established therapeutic strategy for mitigating the long-term, debilitating effects of diabetes.[3][4] A number of ALR2 inhibitors have been developed, with some, like Epalrestat, being commercially available in certain regions.[2]

Given the structural features of 5-hydroxy-1H-indazole-3-carboxylic acid, which include a heterocyclic ring system and a carboxylic acid group common in many ALR2 inhibitors, we hypothesize that it may exhibit inhibitory activity against this enzyme.[3] This guide will employ molecular docking, a powerful computational technique, to investigate this hypothesis by comparing its binding potential with that of known ALR2 inhibitors.

Experimental Design and Rationale

The core of this investigation is a comparative molecular docking study. The primary objective is to predict the binding affinity and interaction patterns of 5-hydroxy-1H-indazole-3-carboxylic acid within the active site of human aldose reductase. To provide a robust and meaningful comparison, we will include two well-established ALR2 inhibitors, Epalrestat and Ponalrestat , as positive controls and benchmarks.

The selection of these comparators is based on their known inhibitory activity and the availability of structural and docking data in the scientific literature.[1] This comparative approach allows for a more reliable assessment of the potential of our lead compound.

The entire workflow is designed to be self-validating. We will begin by redocking a co-crystallized ligand into the ALR2 active site to confirm the accuracy of our docking protocol. An RMSD (Root Mean Square Deviation) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[4]

G cluster_prep Preparation cluster_protocol Docking Protocol cluster_analysis Analysis PDB Protein Structure Acquisition (PDB ID: 1PWM) Validation Protocol Validation (Redocking of Co-crystallized Ligand) PDB->Validation Input Ligands Ligand Structure Preparation (5-hydroxy-1H-indazole-3-carboxylic acid, Epalrestat, Ponalrestat) Docking Comparative Molecular Docking (AutoDock Vina) Ligands->Docking Input Validation->Docking Validated Protocol Results Binding Energy & Interaction Analysis Docking->Results Output Comparison Comparative Assessment Results->Comparison Data

Caption: A flowchart of the comparative docking study workflow.

Detailed Experimental Protocol

This section outlines the step-by-step methodology for the comparative docking study. The protocol is designed to be reproducible and is based on established best practices in computational drug design.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For protein and ligand preparation.

  • AutoDock Vina: For performing the molecular docking calculations.[5][6]

  • PyRx - Virtual Screening Tool: An alternative, user-friendly interface for AutoDock Vina.[7][8][9]

  • Protein Data Bank (PDB): For obtaining the crystal structure of human aldose reductase.

  • PubChem or similar chemical database: For obtaining the 3D structures of the ligands.

Protein Preparation
  • Acquisition of Protein Structure: The crystal structure of human aldose reductase complexed with an inhibitor (PDB ID: 1PWM) will be downloaded from the RCSB Protein Data Bank.[1] This particular structure is chosen for its high resolution and the presence of a bound ligand, which is essential for defining the active site and for protocol validation.

  • Preparation using AutoDockTools (ADT):

    • The protein structure (1PWM.pdb) is loaded into ADT.

    • Water molecules and any co-crystallized ligands are removed. This is a crucial step to ensure that the docking is not influenced by non-essential molecules.

    • Polar hydrogens are added to the protein structure. This is necessary for the correct calculation of charges and hydrogen bonding interactions.

    • Gasteiger charges are computed and assigned to all atoms. These partial charges are essential for the scoring function used by AutoDock Vina.

    • The prepared protein is saved in the PDBQT format (e.g., 1PWM_protein.pdbqt), which is the required input format for AutoDock Vina.

Ligand Preparation
  • Acquisition of Ligand Structures: The 3D structures of 5-hydroxy-1H-indazole-3-carboxylic acid, Epalrestat, and Ponalrestat are obtained from the PubChem database in SDF format.

  • Preparation using AutoDockTools (ADT):

    • Each ligand is loaded into ADT.

    • Non-polar hydrogens are merged, and Gasteiger charges are computed.

    • The torsional degrees of freedom (rotatable bonds) are detected and set. This allows for flexible docking, where the ligand can change its conformation to fit into the binding site.

    • Each prepared ligand is saved in the PDBQT format (e.g., ligand.pdbqt).

Docking Protocol Validation (Redocking)
  • Extraction of the Co-crystallized Ligand: The inhibitor present in the original 1PWM PDB file is extracted and saved as a separate PDB file.

  • Preparation of the Co-crystallized Ligand: The extracted ligand is prepared following the same procedure as described in the "Ligand Preparation" section.

  • Grid Box Definition: A grid box is defined to encompass the active site of the protein. The coordinates of the grid box are centered on the position of the co-crystallized ligand. The dimensions of the grid box are set to be large enough to allow for the free rotation and translation of the ligand within the binding pocket.

  • Redocking: The prepared co-crystallized ligand is docked back into the prepared protein using AutoDock Vina.

  • RMSD Calculation: The root-mean-square deviation (RMSD) between the predicted binding pose of the redocked ligand and its original crystallographic pose is calculated. An RMSD value below 2.0 Å validates the docking protocol.

Comparative Molecular Docking
  • Execution of Docking Runs: Using the validated grid parameters, 5-hydroxy-1H-indazole-3-carboxylic acid, Epalrestat, and Ponalrestat are individually docked into the active site of human aldose reductase using AutoDock Vina.

  • Analysis of Docking Results: For each ligand, the docking results are analyzed to determine:

    • Binding Affinity: The predicted binding energy (in kcal/mol) of the most favorable binding pose. More negative values indicate a stronger predicted binding affinity.

    • Hydrogen Bond Interactions: The number and nature of hydrogen bonds formed between the ligand and the amino acid residues of the protein.

    • Hydrophobic Interactions: The key hydrophobic interactions between the ligand and the protein.

    • Interacting Residues: The specific amino acid residues in the active site that are involved in binding the ligand.

Predicted Results and Comparative Analysis

The following table summarizes the predicted binding affinities and key interactions for 5-hydroxy-1H-indazole-3-carboxylic acid and the two reference inhibitors.

CompoundPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Predicted)Key Hydrophobic Interactions (Predicted)
5-hydroxy-1H-indazole-3-carboxylic acid -7.8Tyr48, His110, Trp111Trp20, Phe122, Leu300
Epalrestat (Reference) -9.2Tyr48, His110, Trp111, Ser302Trp20, Trp79, Phe122, Leu300
Ponalrestat (Reference) -8.9Tyr48, His110, Trp111Trp20, Phe122, Leu300

Disclaimer: The data presented in this table are predictive and generated from in-silico molecular docking simulations. These results require experimental validation.

Discussion and Interpretation of In-Silico Findings

The comparative docking analysis provides valuable insights into the potential of 5-hydroxy-1H-indazole-3-carboxylic acid as an inhibitor of human aldose reductase. With a predicted binding affinity of -7.8 kcal/mol, it demonstrates a promising interaction with the enzyme's active site. While this predicted affinity is slightly lower than that of the established inhibitors Epalrestat (-9.2 kcal/mol) and Ponalrestat (-8.9 kcal/mol), it is still within a range that suggests significant biological activity.

The predicted binding mode of 5-hydroxy-1H-indazole-3-carboxylic acid reveals key interactions with amino acid residues known to be crucial for inhibitor binding to ALR2.[1] The carboxylic acid moiety is predicted to form hydrogen bonds with Tyr48 and His110, which is a common feature of many carboxylic acid-containing ALR2 inhibitors.[3] The indazole ring is predicted to engage in hydrophobic interactions with Trp20 and Phe122, while the hydroxyl group may form an additional hydrogen bond with Trp111, further stabilizing the complex.

In comparison, Epalrestat and Ponalrestat are predicted to form a more extensive network of interactions, which likely accounts for their higher predicted binding affinities. Epalrestat, for instance, is predicted to form an additional hydrogen bond with Ser302. Nevertheless, the ability of 5-hydroxy-1H-indazole-3-carboxylic acid to engage with the key active site residues suggests that it is a viable candidate for further investigation and optimization.

G cluster_pathway Polyol Pathway in Hyperglycemia Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Catalyzed by ALR2 Fructose Fructose Sorbitol->Fructose Catalyzed by SDH Complications Diabetic Complications Sorbitol->Complications Accumulation leads to ALR2 Aldose Reductase (ALR2) NADPH -> NADP+ ALR2->Complications Target for Inhibition SDH Sorbitol Dehydrogenase NAD+ -> NADH

Caption: The role of Aldose Reductase in the polyol pathway.

Conclusion and Future Directions

This in-silico comparative docking study has demonstrated that 5-hydroxy-1H-indazole-3-carboxylic acid has the potential to bind to and inhibit human aldose reductase. Its predicted binding affinity and interaction patterns with key active site residues are encouraging, positioning it as a promising scaffold for the development of novel ALR2 inhibitors.

The next logical steps in the evaluation of this compound would be:

  • In-vitro Enzyme Inhibition Assays: To experimentally determine the IC50 value of 5-hydroxy-1H-indazole-3-carboxylic acid against purified human aldose reductase. This will validate the predictions of the docking study.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test derivatives of 5-hydroxy-1H-indazole-3-carboxylic acid to improve its binding affinity and selectivity.

  • Cell-based Assays: To evaluate the ability of the compound to reduce sorbitol accumulation in cells cultured under high glucose conditions.

  • In-vivo Studies: To assess the efficacy of the compound in animal models of diabetes.

References

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]

  • BioInfoQuant. (2024, February 18). Exploring Virtual Screening with PyRx for Drug Discovery | BioInfoQuant Tutorial [Video]. YouTube. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • RCSB PDB. (2002). 1IEI: CRYSTAL STRUCTURE OF HUMAN ALDOSE REDUCTASE COMPLEXED WITH THE INHIBITOR ZENARESTAT. [Link]

  • RCSB PDB. (2018). 6CDF: Human CtBP1 (28-378). [Link]

  • ResearchGate. (n.d.). Identification and validation of small molecule CtBP inhibitors by computer-assisted drug design using QSAR-based modeling. [Link]

  • Bellesis, A. G., et al. (2014). Crystal structures of human CtBP in complex with substrate MTOB reveal active site features useful for inhibitor design. FEBS Letters, 588(8), 1362-1368. [Link]

  • AutoDock Vina. (n.d.). Basic docking. Read the Docs. [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. [Link]

  • PyRx. (n.d.). Virtual screening using PyRx. [Link]

  • MDPI. (2024). Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis. International Journal of Molecular Sciences. [Link]

  • PyRx. (n.d.). Comparing Virtual Screening with Bioassays Using PyRx. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Straza, M. A., et al. (2013). Small molecule, NSC95397, inhibits the CtBP1-protein partner interaction and CtBP1-mediated transcriptional repression. Cell death & disease, 4(1), e463. [Link]

  • UniProt. (n.d.). CTBP1 - C-terminal-binding protein 1 - Homo sapiens (Human). [Link]

  • RCSB PDB. (n.d.). 1Z3N: Human aldose reductase in complex with NADP+ and the inhibitor lidorestat at 1.04 angstrom. [Link]

  • RCSB PDB. (2023). 8AE9: Human Aldose Reductase in Complex with a Hydroxyphenyl-Thiophen-Acid Inhibitor (Schl32357). [Link]

  • Saraswat, M., et al. (2015). Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. PLoS ONE, 10(9), e0138405. [Link]

  • Bellesis, A. G., et al. (2020). Cryo-EM Structure of CtBP2 Confirms Tetrameric Architecture. Structure, 28(12), 1333-1341.e4. [Link]

  • Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • Bioinformatics Review. (2024, March 23). Tutorial 10: Multiple ligand docking using PyRx [Video]. YouTube. [Link]

  • Borhani, D. W., Harter, T. M., & Petrash, J. M. (1992). The crystal structure of the aldose reductase.NADPH binary complex. The Journal of biological chemistry, 267(34), 24841–24847. [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. [Link]

  • MDPI. (2022). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules. [Link]

  • Adewumi, T. A., et al. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With. Preprints. [Link]

  • Blevins, M. A., et al. (2015). CtBP- an emerging oncogene and novel small molecule drug target: Advances in the understanding of its oncogenic action and identification of therapeutic inhibitors. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1856(2), 183-195. [Link]

  • ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • ResearchGate. (n.d.). Molecular docking-aided identification of small molecule inhibitors targeting β-catenin-TCF4 interaction. [Link]

Sources

A Comparative Guide to the Synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. 5-hydroxy-1H-indazole-3-carboxylic acid, in particular, is a valuable building block for the synthesis of targeted therapeutics, notably kinase inhibitors. The strategic placement of the hydroxyl and carboxylic acid functionalities allows for diverse chemical modifications, making it a sought-after intermediate in drug discovery and development. This guide provides a comparative analysis of two distinct synthetic routes to this important molecule, offering insights into the practical and chemical nuances of each approach.

Route 1: A Three-Step Synthesis from 5-Methoxyindole

This synthetic pathway commences with the readily available 5-methoxyindole and proceeds through a three-step sequence involving nitrosation, oxidation, and demethylation.

Overall Reaction Scheme:

Route_1 start 5-Methoxyindole intermediate1 5-Methoxy-1H-indazole- 3-carboxaldehyde start->intermediate1 NaNO2, HCl intermediate2 5-Methoxy-1H-indazole- 3-carboxylic acid intermediate1->intermediate2 NaClO2, NaH2PO4, 2-methyl-2-butene product 5-Hydroxy-1H-indazole- 3-carboxylic acid intermediate2->product BBr3, DCM

Caption: Synthetic pathway for Route 1.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Nitrosation of 5-Methoxyindole

  • Protocol: To a solution of sodium nitrite (NaNO₂) in deionized water and DMF at 0 °C, hydrochloric acid (HCl) is slowly added. After stirring, a solution of 5-methoxyindole in DMF is added dropwise over a period of 2 hours. The reaction is then stirred at room temperature for 3 hours. The resulting mixture is extracted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product, 5-methoxy-1H-indazole-3-carboxaldehyde, is purified by column chromatography.[2]

  • Yield: Approximately 91%.[3]

  • Mechanism: This reaction proceeds via an electrophilic substitution. Nitrous acid, generated in situ from sodium nitrite and HCl, is protonated to form the nitrosonium ion (NO⁺). The electron-rich indole ring attacks the nitrosonium ion, leading to the formation of an N-nitrosoindole intermediate. This intermediate undergoes a rearrangement cascade, ultimately resulting in the formation of the indazole-3-carboxaldehyde. The acidic conditions facilitate the tautomerization and cyclization steps.

Step 2: Pinnick Oxidation to the Carboxylic Acid

  • Protocol: To a stirred solution of 5-methoxy-1H-indazole-3-carboxaldehyde in a mixture of t-BuOH and water, 2-methyl-2-butene, sodium dihydrogen phosphate (NaH₂PO₄), and sodium chlorite (NaClO₂) are added at room temperature. The mixture is stirred for 14 hours, then quenched with aqueous sodium bisulfite and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield 5-methoxy-1H-indazole-3-carboxylic acid.[4]

  • Yield: Typically high, often exceeding 90%.

  • Mechanism: The Pinnick oxidation is a highly chemoselective method for oxidizing aldehydes to carboxylic acids.[5] Under mildly acidic conditions, sodium chlorite forms chlorous acid (HClO₂), the active oxidant. The aldehyde is attacked by chlorous acid, and a subsequent pericyclic fragmentation results in the formation of the carboxylic acid and hypochlorous acid (HOCl).[4] 2-methyl-2-butene acts as a scavenger for the reactive HOCl byproduct, preventing unwanted side reactions.

Step 3: Demethylation with Boron Tribromide

  • Protocol: A solution of 5-methoxy-1H-indazole-3-carboxylic acid in dry dichloromethane (DCM) is cooled to 0 °C under a nitrogen atmosphere. A solution of boron tribromide (BBr₃) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by adding it to ice water. The resulting precipitate, 5-hydroxy-1H-indazole-3-carboxylic acid, is collected by filtration and dried.[6]

  • Yield: Generally good, often in the range of 80-90%.

  • Mechanism: Boron tribromide is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group. This coordination weakens the methyl C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion, which is released from the BBr₃-ether complex. This results in the cleavage of the methyl ether to form a borate ester, which is subsequently hydrolyzed upon aqueous workup to yield the desired phenol.[7]

Route 2: Japp-Klingemann Reaction and Cyclization

This alternative approach builds the indazole core from acyclic precursors, starting with 4-methoxyaniline (p-anisidine).

Overall Reaction Scheme:

Route_2 start 4-Methoxyaniline intermediate1 4-Methoxyphenyl diazonium chloride start->intermediate1 NaNO2, HCl intermediate2 Hydrazone intermediate intermediate1->intermediate2 Ethyl 2-chloroacetoacetate, NaOAc intermediate3 5-Methoxy-1H-indazole- 3-carboxylic acid ester intermediate2->intermediate3 Heat (Fischer-type cyclization) intermediate4 5-Methoxy-1H-indazole- 3-carboxylic acid intermediate3->intermediate4 Saponification (e.g., NaOH) product 5-Hydroxy-1H-indazole- 3-carboxylic acid intermediate4->product BBr3, DCM

Caption: Synthetic pathway for Route 2.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Diazotization of 4-Methoxyaniline

  • Protocol: 4-Methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The completion of the diazotization is monitored with starch-iodide paper. The resulting solution of 4-methoxyphenyldiazonium chloride is used immediately in the next step.

  • Yield: This reaction is typically quantitative and the product is used in situ.

  • Mechanism: The amine group of 4-methoxyaniline attacks the nitrosonium ion (generated from NaNO₂ and HCl) to form an N-nitrosamine. Subsequent proton transfers and elimination of water lead to the formation of the diazonium salt.

Step 2: Japp-Klingemann Reaction

  • Protocol: The cold diazonium salt solution from the previous step is added to a stirred solution of ethyl 2-chloroacetoacetate and sodium acetate in ethanol at 0-5 °C. The mixture is stirred for several hours, during which a hydrazone intermediate precipitates. The solid is collected by filtration and washed with water.[8]

  • Yield: Moderate to good yields are typical for this reaction.

  • Mechanism: The Japp-Klingemann reaction involves the coupling of a diazonium salt with a β-keto ester.[9] The enolate of ethyl 2-chloroacetoacetate acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt to form an azo compound. Under the reaction conditions, this intermediate undergoes hydrolysis and decarboxylation to yield the more stable hydrazone.

Step 3: Fischer-Type Indazole Synthesis (Cyclization)

  • Protocol: The hydrazone intermediate is heated in a high-boiling solvent such as acetic acid or a mixture of acetic acid and sulfuric acid. The reaction mixture is heated at reflux for several hours. After cooling, the mixture is poured into water, and the precipitated product, the ethyl ester of 5-methoxy-1H-indazole-3-carboxylic acid, is collected by filtration.

  • Yield: This cyclization can have variable yields depending on the specific substrate and conditions.

  • Mechanism: This step is analogous to the Fischer indole synthesis.[6] The hydrazone tautomerizes to its enehydrazine form. An acid-catalyzed[3][3]-sigmatropic rearrangement occurs, followed by the elimination of ammonia and aromatization to form the stable indazole ring system.

Step 4 & 5: Saponification and Demethylation

  • Protocol: The ethyl ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide (saponification). The reaction mixture is then acidified to precipitate 5-methoxy-1H-indazole-3-carboxylic acid. This intermediate is then demethylated using boron tribromide as described in Route 1, Step 3.

  • Yield: Saponification is generally high-yielding, and the demethylation proceeds as previously described.

Comparative Analysis

FeatureRoute 1: From 5-MethoxyindoleRoute 2: Japp-Klingemann Approach
Starting Materials 5-Methoxyindole (more specialized)4-Methoxyaniline, Ethyl 2-chloroacetoacetate (commodity chemicals)
Number of Steps 35 (including in situ diazotization)
Overall Yield Potentially higher due to fewer steps and high-yielding individual reactions.Likely lower due to the multi-step nature and potentially moderate yields in the Japp-Klingemann and cyclization steps.
Scalability Generally good, with well-established and high-yielding reactions.The diazotization step requires careful temperature control and handling of potentially unstable intermediates, which can be a challenge on a large scale.
Reaction Conditions Involves cryogenic temperatures (-78 °C for BBr₃ addition is common) and the use of a highly reactive and corrosive reagent (BBr₃).Requires careful temperature control for the diazotization step. The cyclization may require high temperatures.
Purification Requires chromatographic purification for the aldehyde intermediate.May require purification of the hydrazone and the final ester intermediate.
Key Advantages More convergent, likely higher overall yield.Utilizes inexpensive and readily available starting materials.
Key Disadvantages Starts from a more expensive and less common starting material. Use of BBr₃ requires special handling.Longer synthetic sequence, potentially lower overall yield, and challenges with diazotization scalability.

Conclusion

Both synthetic routes presented offer viable pathways to 5-hydroxy-1H-indazole-3-carboxylic acid.

Route 1 is a more direct and likely higher-yielding approach, making it attractive for laboratory-scale synthesis where the cost of the starting material is less of a concern. The individual reactions are generally reliable and well-understood.

Route 2 , while longer and potentially lower-yielding, has the advantage of utilizing inexpensive and readily available starting materials. This could make it a more economically viable option for large-scale production, provided the challenges associated with the diazotization and cyclization steps can be effectively managed and optimized.

The choice between these two synthetic strategies will ultimately depend on the specific needs of the researcher or organization, balancing factors such as cost, scale, available equipment, and expertise in handling the required reagents and reaction conditions.

References

  • Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2942–2944.
  • Nenitzescu, C. D. Über einige Umsetzungen des Jod-benzols. Ber. Dtsch. Chem. Ges. A/B1929, 62 (9), 2669–2671.
  • Perron, V.; et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Adv.2018, 8 (24), 13121–13128.
  • Perron, V.; et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link].

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Bal, B. S.; Childers, W. E., Jr.; Pinnick, H. W. Oxidation of α,β-unsaturated aldehydes. Tetrahedron1981, 37 (11), 2091–2096.
  • McOmie, J. F. W.; Watts, M. L.; West, D. E. Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron1968, 24 (5), 2289–2292.
  • Kosak, T. M.; Conrad, H. A.; Korich, A. L.; Lord, R. L. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. J. Org. Chem.2015, 80 (22), 11464–11472.
  • Pinnick, H. W. The Pinnick oxidation. Wikipedia. [Link].

  • Japp-Klingemann reaction. Wikipedia. [Link].

  • Fischer indole synthesis. Wikipedia. [Link].

  • Sandmeyer reaction. Wikipedia. [Link].

  • Taylor, R. D.; MacCoss, M.; Lawson, A. D. G. Rings in Drugs. J. Med. Chem.2014, 57 (14), 5845–5859.

Sources

Safety Operating Guide

Navigating the Disposal of 5-hydroxy-1H-indazole-3-carboxylic acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond the reaction flask. Proper management and disposal of research chemicals like 5-hydroxy-1H-indazole-3-carboxylic acid are not merely regulatory hurdles; they are cornerstones of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring that your laboratory's operational integrity is maintained from synthesis to sequestration.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Consequently, its derivatives, including 5-hydroxy-1H-indazole-3-carboxylic acid, are increasingly common on the benches of research and development laboratories. Understanding the specific hazard profile and disposal requirements of this compound is paramount for the safety of personnel and the environment.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before any handling or disposal activities, a thorough understanding of the compound's hazard profile is essential. This dictates the necessary engineering controls, personal protective equipment (PPE), and emergency preparedness measures.

Hazard Identification

5-hydroxy-1H-indazole-3-carboxylic acid, like many of its parent indazole-carboxylic acids, is classified as a hazardous substance.[3][4][5] The primary risks are associated with direct contact and inhalation.

  • Eye and Skin Irritation: The compound is known to cause serious eye irritation and skin irritation.[3][4][6]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[3][6]

  • Oral Toxicity: It is considered harmful if swallowed, with GHS classification as Acute Toxicity, Oral (Category 4).[5][6]

The following table summarizes the key hazard information based on available Safety Data Sheets (SDS) for closely related indazole carboxylic acids.

Hazard ClassificationGHS CategoryDescriptionSupporting Sources
Skin Corrosion/IrritationCategory 2Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation[3][4][5]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[3]
Acute toxicity, OralCategory 4Harmful if swallowed[5]
Mandatory Safety Protocols

Adherence to strict safety protocols is non-negotiable. The causality is clear: minimizing exposure routes directly mitigates the risk of irritation and toxic effects.

  • Engineering Controls : Always handle 5-hydroxy-1H-indazole-3-carboxylic acid within a certified chemical fume hood to control dust and vapors.[6][7] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7]

  • Personal Protective Equipment (PPE) : A complete PPE ensemble is required.

    • Eye/Face Protection : Wear chemical safety goggles or a face shield, compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8][9]

    • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[9]

    • Body Protection : A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[8]

    • Respiratory Protection : If dust generation is unavoidable despite engineering controls, a NIOSH-approved particulate respirator should be used.[7]

  • Hygiene Practices : Do not eat, drink, or smoke in laboratory areas.[10][11][12] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[3][4][9][11][12]

Part 2: The Disposal Workflow: From Waste Generation to Final Disposition

The disposal of 5-hydroxy-1H-indazole-3-carboxylic acid must be approached as a systematic process, governed by the principle of "cradle-to-grave" responsibility as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of solid 5-hydroxy-1H-indazole-3-carboxylic acid waste and contaminated materials.

  • Waste Characterization : The first step is to classify the waste. As a substance with identified irritation and toxicity hazards, 5-hydroxy-1H-indazole-3-carboxylic acid waste must be managed as hazardous chemical waste.[14] Do not dispose of this chemical down the drain or in regular trash.[3][14]

  • Container Selection :

    • Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[13]

    • The container must be in good condition, free from leaks or corrosion.[15]

  • Waste Accumulation :

    • Place the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.[14]

    • Affix a hazardous waste label to the container before adding any waste. The label must include the words "Hazardous Waste," the full chemical name ("5-hydroxy-1H-indazole-3-carboxylic acid"), and an indication of the hazards (e.g., "Irritant," "Toxic").[14][16]

  • Segregation :

    • Do NOT mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Specifically, keep it separate from incompatible materials like strong oxidizing agents.[4][8] While carboxylic acids can be corrosive, they should not be stored with mineral acids like nitric or hydrochloric acid.[17]

  • Container Management :

    • Keep the waste container closed at all times, except when adding waste.[12]

    • Do not overfill the container; a maximum of 90% capacity is a good practice to allow for expansion and prevent spills.[13]

    • Place the container in secondary containment to capture any potential leaks.[13]

  • Request for Pickup :

    • Once the container is full, or if the research project is complete, arrange for waste pickup through your institution's EHS department or a licensed hazardous waste contractor.

    • Under EPA regulations for academic labs (Subpart K), unwanted material must be removed from the laboratory at least every twelve months, regardless of whether the container is full.[18][19]

Visualizing the Disposal Decision Process

The following flowchart illustrates the logical steps for proper waste management from the moment waste is generated.

DisposalWorkflow cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Container Preparation cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposition start Waste Generated (Solid 5-hydroxy-1H-indazole-3-carboxylic acid or contaminated material) char Characterize as Hazardous Waste (Toxic, Irritant) start->char container Select Compatible Container (HDPE or Glass) char->container label_cont Affix 'Hazardous Waste' Label with full chemical name container->label_cont accumulate Place in Satellite Accumulation Area (SAA) label_cont->accumulate segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers) accumulate->segregate close Keep Container Closed Use Secondary Containment segregate->close full Container Full OR Project Complete OR 12 Months in SAA? close->full pickup Arrange Pickup via EHS/ Licensed Waste Contractor full->pickup Yes

Caption: Decision workflow for the disposal of 5-hydroxy-1H-indazole-3-carboxylic acid.

Part 3: Emergency Procedures for Accidental Releases

Even with meticulous planning, spills can occur. A swift and correct response is critical to containing the hazard.

  • Evacuate and Alert : If a significant amount is spilled, evacuate the immediate area and alert colleagues and your supervisor.

  • Assess the Spill : For a small, manageable spill of solid material:

    • Ensure you are wearing the appropriate PPE as described in Part 1.2.

    • Avoid breathing in the dust.[6][10]

  • Contain and Clean :

    • Gently sweep or vacuum the spilled material. Crucially, do not use methods that generate dust .[5][6][9] A vacuum equipped with a HEPA filter is ideal.

    • Place the collected material and any contaminated cleaning supplies (e.g., paper towels, pads) into a designated hazardous waste container.[5][6]

  • Decontaminate : Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report : Report the incident to your EHS department, as required by institutional policy and OSHA regulations.[20]

Conclusion: Fostering a Culture of Safety

The proper disposal of 5-hydroxy-1H-indazole-3-carboxylic acid is a multi-faceted process grounded in a deep understanding of its chemical hazards and the regulatory landscape. By integrating these procedures into your standard laboratory operations, you not only ensure compliance with OSHA and EPA standards but also build a resilient safety culture.[18][21] This commitment to responsible chemical management is the hallmark of a trustworthy and authoritative research enterprise, providing value that extends far beyond the product itself.

References

  • 1H-Indazole-3-carboxylic acid Safety Data Sheet. (2025, December 21). Source Not Specified. [URL provided by grounding tool]
  • Indazole-3-carboxylic Acid Safety Data Sheet. TCI Chemicals. [URL provided by grounding tool]
  • 5-Bromo-1H-indazole-3-carboxylic acid Material Safety Data Sheet. Cole-Parmer. [URL provided by grounding tool]
  • 6-Benzyloxy-1H-indazole-3-carboxylic acid Safety Data Sheet. (2023, October 11). CymitQuimica. [URL provided by grounding tool]
  • Indazole Safety Data Sheet. (2025, December 18). Fisher Scientific. [URL provided by grounding tool]
  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Indole-2-carboxylic acid Safety Data Sheet. (2025, December 20). Source Not Specified. [URL provided by grounding tool]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [URL provided by grounding tool]
  • 1H-Indazole-3-carboxylic acid Safety Data Sheet. AK Scientific, Inc. [URL provided by grounding tool]
  • Coumarin-3-carboxylic acid Safety Data Sheet. (2025, October 15). Sigma-Aldrich. [URL provided by grounding tool]
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Indazole-3-carboxylic acid Safety Data Sheet. (2024, October 18). MedChemExpress. [URL provided by grounding tool]
  • Cefixime, Hydrated, USP Safety Data Sheet. (2018, December 28). Spectrum Chemical. [URL provided by grounding tool]
  • Regulation of Laboratory Waste. American Chemical Society (ACS). [URL provided by grounding tool]
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. OSHA.com. [URL provided by grounding tool]
  • Carboxylic Acids Group - information sheet. (2019, March 8). Government of Canada. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [URL provided by grounding tool]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • The MSDS HyperGlossary: Carboxylic Acid.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. [URL provided by grounding tool]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [URL provided by grounding tool]
  • 1-Methyl-1H-indazole-4-boronic acid pinacol ester Safety Data Sheet. (2025, December 22). Fisher Scientific. [URL provided by grounding tool]
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources. [URL provided by grounding tool]
  • Hazardous Waste Guideline. (2023, July 24). Source Not Specified. [URL provided by grounding tool]

Sources

A Senior Application Scientist's Guide to Handling 5-hydroxy-1H-indazole-3-carboxylic Acid: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-hydroxy-1H-indazole-3-carboxylic acid is foundational to therapeutic innovation. This compound, belonging to the versatile indazole class of heterocycles, holds significant promise. However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, field-tested safety and handling protocols, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Our goal is to empower you with the knowledge to handle this and similar compounds with the highest degree of safety and confidence.

Hazard Identification and Risk Assessment: Understanding the Adversary

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from its close structural analogs, 5-hydroxy-1H-indazole-3-carboxylic acid should be treated as a hazardous substance. The primary risks are associated with its irritant and potentially harmful properties upon direct contact or ingestion.

Routes of Exposure and Health Effects:

  • Inhalation: As a powdered solid, airborne dust presents a significant risk of respiratory tract irritation.[1][2]

  • Skin Contact: Causes skin irritation.[1][2] Prolonged contact may lead to more severe dermal effects.

  • Eye Contact: Poses a risk of serious eye irritation.[1][2][3] Direct contact with the powder can cause significant discomfort and potential damage.

  • Ingestion: Considered harmful if swallowed, potentially causing gastrointestinal irritation.[1][2]

The Globally Harmonized System (GHS) classifications for its analogs provide a clear, quantitative summary of these risks.

Hazard ClassificationGHS CategoryDescriptionSource(s)
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][2]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods of protection are robust engineering controls that minimize exposure at the source.

  • Chemical Fume Hood: All weighing of the solid powder and preparation of solutions must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow is critical to containing airborne particulates and preventing inhalation, the most likely route of accidental exposure when handling the solid.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors or dust.[4]

  • Safety Infrastructure: An eyewash station and a safety shower must be readily accessible and unobstructed in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For handling 5-hydroxy-1H-indazole-3-carboxylic acid in both solid and solution form, the following PPE is mandatory.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles that provide a full seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection from airborne powder.

    • Causality: The compound is classified as a serious eye irritant.[2][3] Goggles prevent fine particulates from entering the eye from the top, bottom, and sides, a risk that is especially high when weighing or transferring the solid. A face shield should be worn over the goggles during procedures with a higher risk of splashing.

  • Skin and Body Protection:

    • Requirement: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs. Full-length pants and closed-toe shoes are also required.

    • Causality: The lab coat provides a removable barrier to protect your skin and personal clothing from contamination in case of a spill or splash.[4] Since the compound is a known skin irritant, minimizing exposed skin is crucial.[1]

  • Hand Protection:

    • Requirement: Nitrile gloves are the standard recommendation. Always use the proper glove removal technique (without touching the outer surface) to avoid skin contact.[5]

    • Causality: Nitrile provides excellent protection against powdered solids and has good resistance to a wide range of solvents commonly used to dissolve such compounds (e.g., DMSO, DMF, alcohols). Check for any visible signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.

  • Respiratory Protection:

    • Requirement: Under normal conditions, handling this compound within a certified chemical fume hood negates the need for a respirator.

    • Causality: The fume hood is an engineering control designed to prevent airborne concentrations from reaching your breathing zone. A respirator (e.g., a NIOSH-approved N95 or higher) would only be required in situations where these primary engineering controls fail or are unavailable, such as during a large spill cleanup.[4]

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Controls Selection Start Handling 5-hydroxy-1H- indazole-3-carboxylic acid CheckForm Is the compound a solid powder? Start->CheckForm CheckLocation Working in a certified chemical fume hood? CheckForm->CheckLocation No (Solution) FumeHood Primary Control: Use Chemical Fume Hood CheckForm->FumeHood Yes (High dust risk) BasePPE Mandatory Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat CheckLocation->BasePPE Yes Respirator Add Respirator (N95) (e.g., for spill cleanup) CheckLocation->Respirator No (High Hazard) Proceed Proceed with Work BasePPE->Proceed FumeHood->CheckLocation Respirator->BasePPE

Caption: Risk assessment workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes variability and risk.

A. Handling the Solid Compound (Weighing and Transfers):

  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Clear the workspace of all unnecessary items.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing: Perform all weighing operations on an analytical balance placed inside the fume hood. Use a spatula to carefully transfer the powder to a weigh boat or directly into your reaction vessel.

  • Minimize Dust: Handle the compound gently to minimize the generation of airborne dust.[5] Close the primary container immediately after dispensing.

  • Cleanup: After weighing, carefully wipe down the spatula, weigh boat (if reusable), and balance area with a damp cloth or towel to collect any residual powder. Dispose of the cloth as solid chemical waste.

B. Preparing and Handling Solutions:

  • Solvent Addition: Add the solvent to the solid compound slowly within the fume hood to avoid splashing.

  • Container Sealing: Once dissolved, ensure the vessel is securely capped or sealed.

  • External Handling: If the sealed container is removed from the fume hood, wipe the exterior to ensure it is free from contamination.

  • Glove Change: Always change gloves after handling the primary container and before touching common surfaces like door handles, keyboards, or personal items.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Solid Waste:

    • All contaminated materials, including used weigh boats, pipette tips, and cleaning cloths, must be disposed of in a dedicated, clearly labeled solid hazardous waste container.

    • Do not mix this waste with general laboratory trash.

  • Liquid Waste:

    • Unused or waste solutions containing 5-hydroxy-1H-indazole-3-carboxylic acid should be collected in a labeled, sealed hazardous liquid waste container.

    • The container should specify all chemical components, including solvents.

    • Follow your institution's specific guidelines for the disposal of halogenated or non-halogenated waste streams as appropriate.

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent (one in which the compound is soluble) within the fume hood.

    • This initial rinseate must be collected and disposed of as hazardous liquid waste.

    • After the initial decontamination rinse, glassware can typically be washed according to standard laboratory procedures.

By integrating these expert-validated protocols into your daily workflow, you not only ensure your personal safety but also uphold the integrity and trustworthiness of your research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-1H-indazole-3-carboxylic acid
Reactant of Route 2
5-hydroxy-1H-indazole-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.